Phoratoxon sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHKXGEYNVPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042284 | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-05-8 | |
| Record name | Phorate oxon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoratoxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHORATOXON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Phorate Oxon Sulfoxide: Chemical Structure, Properties, and Toxicological Significance
Abstract
This technical guide provides a comprehensive overview of Phorate Oxon Sulfoxide, a significant metabolite of the organophosphate insecticide Phorate. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical structure, physicochemical properties, and toxicological implications. We will delve into its formation, mechanism of action as an acetylcholinesterase inhibitor, and its relevance in environmental and toxicological studies. This guide aims to be a definitive resource by consolidating available scientific data, providing clear visual representations of its chemical nature, and citing authoritative sources for further investigation.
Introduction and Clarification of Terms
It is imperative to begin by clarifying a potential point of confusion in nomenclature. The subject of this guide is Phorate Oxon Sulfoxide , a chemical entity with the CAS number 2588-05-8.[1][2][3][4][5] This compound is a degradation product of the insecticide Phorate.[1][6]
It is crucial to distinguish Phorate Oxon Sulfoxide from Phoratoxin , a completely different substance. Phoratoxins are toxic peptides found in the American mistletoe plant (Phoradendron serotinum).[7][8] These toxins have a distinct mechanism of action, primarily causing cell lysis by disrupting cell membranes.[7][8] This guide will focus exclusively on the chemical and toxicological properties of Phorate Oxon Sulfoxide.
Phorate is an organothiophosphate insecticide and acaricide applied to soil and plants.[9] In the environment and within organisms, Phorate undergoes metabolic transformation, leading to the formation of several metabolites, including Phorate Oxon Sulfoxide.[9] These metabolites are often more potent acetylcholinesterase inhibitors than the parent compound, making them of significant interest in toxicology.[9][10]
Chemical Structure and Identification
Phorate Oxon Sulfoxide is characterized by a central phosphorus atom double-bonded to an oxygen atom, with two ethoxy groups and a methylsulfinylethylthio group attached. The presence of the sulfoxide group is a result of the oxidation of the thioether in the parent Phorate molecule.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | [1] |
| CAS Number | 2588-05-8 | [1][4] |
| Molecular Formula | C7H17O4PS2 | [1][2][4] |
| Molecular Weight | 260.31 g/mol | [2][4][5] |
| Canonical SMILES | O=S(CSP(=O)(OCC)OCC)CC | [4] |
| InChI | InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | [4][11] |
| InChIKey | RCRHKXGEYNVPDK-UHFFFAOYSA-N | [4][11] |
Structural Diagram
Caption: 2D chemical structure of Phorate Oxon Sulfoxide.
Physicochemical Properties
The physical and chemical properties of Phorate Oxon Sulfoxide are crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Source |
| Physical State | Colourless to Light Yellow Oil | [5] |
| Boiling Point | 150 °C at 0.2 Torr | [4][5] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [5] |
| Storage Temperature | 2-8°C | [11] |
Synthesis and Metabolic Formation
Phorate Oxon Sulfoxide is not typically synthesized for direct application but is formed through the metabolic oxidation of Phorate. This process can occur in various organisms, including insects, plants, and mammals, as well as in the soil.
Metabolic Pathway
The transformation of Phorate to Phorate Oxon Sulfoxide involves two primary oxidative steps:
-
Desulfuration: The thione sulfur (P=S) of Phorate is oxidized to an oxon (P=O), forming Phorate Oxon.
-
Sulfoxidation: The thioether sulfur is oxidized to a sulfoxide.
These reactions can occur in a different order, with the sulfoxidation of Phorate to Phorate Sulfoxide happening first, followed by desulfuration to yield Phorate Oxon Sulfoxide. These metabolic conversions are generally mediated by cytochrome P450 monooxygenases.
Caption: Metabolic activation pathways of Phorate.
Chemical Synthesis
While primarily a metabolite, the synthesis of Phorate Oxon Sulfoxide for analytical standards or research purposes would typically involve the controlled oxidation of Phorate or Phorate Oxon. A common method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[12][13] The synthesis of chiral sulfoxides can be achieved through asymmetric oxidation or by using chiral auxiliaries.[14][15]
Toxicological Profile and Mechanism of Action
The primary mechanism of toxicity for Phorate and its oxon metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.
Acetylcholinesterase Inhibition
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The clinical signs of poisoning include muscle weakness, paralysis, respiratory failure, and in severe cases, death.[3]
The oxon metabolites of organophosphate pesticides, such as Phorate Oxon Sulfoxide, are generally more potent AChE inhibitors than their thione parent compounds.[9][10] The phosphorus atom in the oxon form is more electrophilic, making it more reactive towards the serine hydroxyl group in the active site of AChE, leading to irreversible phosphorylation and inactivation of the enzyme.
Relative Potency
Studies have shown that the oxidative metabolites of Phorate exhibit significantly higher anticholinesterase activity than the parent compound. The order of potency is generally as follows: Phorate < Phorate Sulfoxide < Phorate Sulfone < Phorate Oxon < Phorate Oxon Sulfoxide < Phorate Oxon Sulfone.[9] This highlights the critical role of metabolic activation in the toxicity of Phorate.
Analytical Methodologies
The detection and quantification of Phorate Oxon Sulfoxide in environmental and biological samples are typically performed using chromatographic techniques coupled with sensitive detectors.
Sample Preparation
Extraction of Phorate Oxon Sulfoxide from complex matrices such as soil, water, and biological tissues often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.
Instrumental Analysis
-
Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticide residues.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of Phorate Oxon Sulfoxide, particularly in complex biological matrices.
Conclusion
Phorate Oxon Sulfoxide is a highly toxic metabolite of the insecticide Phorate. Its significance lies in its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. Understanding its chemical structure, properties, and metabolic formation is essential for assessing the environmental and health risks associated with the use of Phorate. This technical guide has provided a consolidated overview of the current scientific knowledge on Phorate Oxon Sulfoxide to aid researchers in their toxicological and environmental studies.
References
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Mistletoe - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Urech, K., & Baumgartner, S. (2015). Chemical Constituents of Viscum album L.: Implications for the Pharmaceutical Preparation of Mistletoe. Karger Publishers. Retrieved from [Link]
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Maldini, M., et al. (2019). Phytochemical Composition and Antioxidant Activity of a Viscum album Mother Tincture. Molecules. Retrieved from [Link]
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Urech, K., & Baumgartner, S. (2015). Chemical Constituents of Viscum album L.: Implications for the Pharmaceutical Preparation of Mistletoe. Karger Publishers. Retrieved from [Link]
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Pan, Y., et al. (2020). Phytochemical profile and therapeutic potential of Viscum album L. PubMed. Retrieved from [Link]
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Kleszken, E., et al. (2022). On Overview of Bioactive Compounds, Biological and Pharmacological Effects of Mistletoe (Viscum Album L). Pharmacophore. Retrieved from [Link]
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Phoratoxin and viscotoxin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Sauviat, M. P., et al. (1991). Effect of phoratoxin B, a toxin isolated from mistletoe, on frog skeletal muscle fibres. PubMed. Retrieved from [Link]
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Gadepalli, R. S., et al. (2010). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. Retrieved from [Link]
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Petrik, J., et al. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. PMC. Retrieved from [Link]
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Gattuso, S., et al. (2003). Ligatoxin B, a new cytotoxic protein with a novel helix-turn-helix DNA-binding domain from the mistletoe Phoradendron liga. PMC. Retrieved from [Link]
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Hajjar, N. P., & Hodgson, E. (1980). Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide- dependent monooxygenase of pig liver microsomes. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to Phoratoxon Sulfoxide (CAS Number: 2588-05-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Potent Bioactive Metabolite
Phoratoxon sulfoxide, a formidable metabolite of the organophosphate insecticide phorate, represents a significant subject of study for toxicologists, environmental scientists, and drug development professionals. Its potent biological activity, primarily as a cholinesterase inhibitor, necessitates a thorough understanding of its chemical properties, metabolic fate, and analytical detection. This guide provides a comprehensive technical overview of this compound, consolidating available scientific knowledge to support research and development endeavors. While this molecule is predominantly recognized for its toxicological implications, the exploration of its structural motifs and mechanism of action can offer valuable insights for the design of novel therapeutic agents.
Chemical and Physical Properties
This compound is an organophosphate compound characterized by the presence of a sulfoxide group. Its chemical identity and key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2588-05-8 | [1] |
| Molecular Formula | C₇H₁₇O₄PS₂ | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| IUPAC Name | O,O-diethyl S-[(ethylsulfinyl)methyl] phosphorothioate | [2] |
| Synonyms | Phorate oxon sulfoxide, Phorate oxygen analog sulfoxide | [2] |
| Appearance | Pale yellow liquid (inferred from related compounds) | [3] |
| Boiling Point | 150 °C at 0.2 Torr | [4] |
| Density | 1.273 g/cm³ | [4] |
| SMILES | CCOP(=O)(OCC)SCS(=O)CC | [2] |
| InChI | InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | [2] |
Metabolic Formation and Pathway
This compound is not a compound that is synthesized for direct application but is rather a metabolic product of the insecticide Phorate. The metabolic transformation of Phorate is a critical aspect of its toxicology, as the metabolites are often more potent inhibitors of acetylcholinesterase than the parent compound.[5]
The metabolic pathway of Phorate is a multi-step process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[6][7] The key transformation steps leading to the formation of this compound are outlined below:
-
Oxidative Desulfuration: The initial step involves the oxidation of the thiono group (P=S) of Phorate to its oxon analog (P=O), forming Phorate oxon. This is a bioactivation step, as the oxon metabolites are significantly more potent cholinesterase inhibitors.[2]
-
Sulfoxidation: The thioether sulfur of Phorate or Phorate oxon is oxidized to a sulfoxide. The oxidation of Phorate oxon directly yields this compound.[7]
-
Further Oxidation: this compound can be further oxidized to Phoratoxon sulfone.[8]
The following diagram illustrates the metabolic pathway of Phorate, highlighting the formation of this compound.
Caption: Metabolic pathway of Phorate leading to this compound.
Mechanism of Action: Potent Acetylcholinesterase Inhibition
The primary mechanism of toxicity of this compound is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses in the cholinergic nervous system.[8] The potency of this compound as an AChE inhibitor is significantly greater than that of its parent compound, Phorate.
The table below presents a comparison of the inhibitory potency (IC₅₀ values) of Phorate and its various metabolites against cholinesterase. Lower IC₅₀ values indicate greater inhibitory potency.
| Compound | IC₅₀ (µM) | Relative Potency vs. Phorate | Source(s) |
| Phorate | 3100 | 1x | [8] |
| Phorate Sulfoxide | 1500 | ~2x | [8] |
| Phorate Sulfone | 40 | ~78x | [8] |
| Phoratoxon | 3 | ~1033x | [8] |
| This compound | 0.9 | ~3444x | [8] |
| Phoratoxon Sulfone | 0.5 | ~6200x | [8] |
As the data clearly indicates, the oxidative metabolites of Phorate, particularly this compound and Phoratoxon sulfone, are exceptionally potent inhibitors of acetylcholinesterase. This significant increase in potency underscores the importance of understanding the metabolic fate of Phorate in assessing its overall toxicity.
The mechanism of AChE inhibition by organophosphates like this compound involves the phosphorylation of a serine residue in the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The accumulation of the neurotransmitter acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of toxic symptoms.
Synthesis of this compound
Hypothetical Synthesis Protocol:
Reaction: Oxidation of Phorate oxon to this compound.
Reagents:
-
Phorate oxon (substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) as the oxidant
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution for quenching
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolution: Dissolve Phorate oxon in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0°C to control the exothermic oxidation reaction.
-
Oxidant Addition: Slowly add a solution of the oxidant (e.g., m-CPBA in dichloromethane) dropwise to the cooled Phorate oxon solution with constant stirring. The stoichiometry should be carefully controlled (approximately 1 equivalent of the oxidant) to favor the formation of the sulfoxide over the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Hypothetical workflow for the synthesis of this compound.
Toxicology and Safety
-
Phorate (Parent Compound): Oral LD₅₀ in rats is reported to be in the range of 1.1 to 3.7 mg/kg.[6]
-
Phorate Oxon (Primary Metabolite): Oral LD₅₀ in male rats is 0.88 mg/kg.[1][9]
Given that this compound is a more potent AChE inhibitor than Phorate oxon, it is reasonable to infer that its LD₅₀ value would be in a similar or even lower range, classifying it as extremely toxic. Exposure to this compound can cause a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[6]
Handling Precautions:
Due to its high acute toxicity, this compound should be handled only by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All waste materials contaminated with this compound must be disposed of as hazardous waste according to institutional and national regulations.
Analytical Methodology: QuEChERS and UPLC-MS/MS
The detection and quantification of this compound, along with other Phorate metabolites, in various matrices such as food and environmental samples are crucial for regulatory monitoring and risk assessment. A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[10][11]
Detailed Experimental Protocol for Analysis in Agricultural Products:
This protocol is adapted from established methods for the analysis of Phorate and its metabolites in food matrices.[10]
6.1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
Caption: QuEChERS workflow for sample preparation.
6.2. UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive such as formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound and other metabolites need to be optimized.
Exemplary UPLC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | A suitable gradient to separate the metabolites |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Specific precursor and product ions for this compound (to be determined empirically) |
Relevance for Drug Development
While this compound itself is a potent toxin, the study of its structure and mechanism of action can provide valuable insights for drug development professionals, particularly in the design of novel therapeutic agents targeting the cholinergic system.
7.1. Acetylcholinesterase Inhibitors as Therapeutics
Acetylcholinesterase inhibitors are a class of drugs used to treat various medical conditions, most notably Alzheimer's disease.[12] By increasing the levels of acetylcholine in the brain, these drugs can help to improve cognitive function. The design of new and more effective AChE inhibitors is an active area of research.[13] Understanding the binding interactions of potent inhibitors like this compound with the active site of AChE can inform the design of new therapeutic scaffolds.
7.2. The Sulfoxide Moiety in Drug Design
The sulfoxide functional group is present in a number of approved drugs and is a valuable moiety in medicinal chemistry.[14] It can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule. In some cases, a sulfoxide can be used as a prodrug, which is metabolized in vivo to the active sulfone.[14] The study of organophosphate sulfoxides could potentially lead to the development of novel prodrug strategies for targeted drug delivery.
7.3. Exploring Organophosphate Scaffolds for Therapeutic Use
While organophosphates are most commonly associated with toxicity, there is growing interest in exploring their potential for therapeutic applications beyond their use as insecticides.[7][15] By modifying the chemical structure of organophosphates to reduce their toxicity while retaining their ability to interact with specific biological targets, it may be possible to develop new drugs for a variety of diseases. The unique structural features of this compound could serve as a starting point for the design of such novel therapeutic agents.
Conclusion
This compound is a highly potent and toxic metabolite of the insecticide Phorate. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. A thorough understanding of its chemical properties, metabolic formation, and analytical detection is essential for toxicological assessment and environmental monitoring. While its direct application is limited to its use as an analytical standard, the study of this compound offers valuable insights for the design of novel acetylcholinesterase inhibitors and the exploration of organophosphate scaffolds for therapeutic purposes. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore any potential, albeit unlikely, therapeutic applications of its structural motifs.
References
-
Case report: Treatment of severe phorate poisoning - PMC - NIH. (2025, May 9). Retrieved from [Link]
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QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed. (2016, June). Retrieved from [Link]
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This compound | C7H17O4PS2 | CID 17426 - PubChem. National Institutes of Health. Retrieved from [Link]
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Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PMC - NIH. Retrieved from [Link]
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Phorate (Pesticide residues in food: 1977 evaluations) - Inchem.org. Retrieved from [Link]
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Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - ResearchGate. (2025, August 9). Retrieved from [Link]
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A Rare Case of Suicide by Ingestion of Phorate: A Case Report and a Review of the Literature - PMC - PubMed Central. (2021, January 29). Retrieved from [Link]
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Analytical conditions for the determination of phorate and metabolites - ResearchGate. Retrieved from [Link]
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QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed. (2016, June). Retrieved from [Link]
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Case report: Treatment of severe phorate poisoning - PMC - NIH. (2025, May 9). Retrieved from [Link]
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Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry - SciTePress. Retrieved from [Link]
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Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed. Retrieved from [Link]
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Pesticide Screening Method with UPLC-MS/MS - Diva-Portal.org. (2015, June 3). Retrieved from [Link]
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QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International. (2007, November 1). Retrieved from [Link]
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Discovery of new scaffolds from approved drugs as acetylcholinesterase inhibitors - RSC Publishing. Retrieved from [Link]
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The QuEChERS Method – - eurl-pesticides.eu. (2006, December 6). Retrieved from [Link]
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Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety - Embrapa. Retrieved from [Link]
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Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed. (2018, November 26). Retrieved from [Link]
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Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease - PubMed. Retrieved from [Link]
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Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - RSC Publishing. Retrieved from [Link]
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Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - MDPI. Retrieved from [Link]
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Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. Retrieved from [Link]
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An In-depth Technical Guide to the Cholinesterase Inhibition Mechanism of Phoratoxon Sulfoxide
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of phoratoxon sulfoxide, a potent organophosphate cholinesterase inhibitor. This compound is a key toxic metabolite of the systemic insecticide phorate. This document elucidates the metabolic activation pathway of phorate, details the molecular interactions between this compound and acetylcholinesterase (AChE), presents comparative toxicity data, and provides a standardized experimental protocol for assessing its inhibitory activity. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of neurotoxic agents and their enzymatic targets.
Introduction and Compound Clarification
The study of cholinesterase inhibitors is critical for both toxicology and pharmacology. Organophosphorus (OP) compounds represent a major class of these inhibitors, widely used as pesticides and developed as chemical warfare agents.[1] Their primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the termination of nerve impulses in the cholinergic nervous system.[1][2]
A point of critical importance is the precise identification of the compound . The term "this compound" refers specifically to an oxidative metabolite of the organophosphate insecticide phorate.[3] It should not be confused with "phoratoxin," a toxic peptide of similar name derived from the American mistletoe plant (Phoradendron), which acts primarily by disrupting cell membranes. This guide will focus exclusively on the organophosphate, this compound.
Phorate itself is a thiono-organophosphate, which requires metabolic bioactivation to exert its potent anticholinesterase effects.[4][5] This activation process, occurring primarily in the liver via cytochrome P450 enzymes, transforms the parent compound into a series of more potent metabolites.[4]
Metabolic Activation Pathway
The toxicity of phorate is intrinsically linked to its metabolism. The process involves two primary types of reactions:
-
Desulfuration: The conversion of the phosphorus-sulfur double bond (P=S) to a phosphorus-oxygen double bond (P=O). This creates the "oxon" analogs, which are significantly more potent AChE inhibitors.
-
Sulfoxidation: The oxidation of the thioether sulfur atom to form a sulfoxide, and subsequently a sulfone.
These reactions result in a cascade of metabolites, each with varying degrees of toxicity. The parent compound, phorate, is a relatively weak cholinesterase inhibitor. However, it is metabolized to highly toxic compounds, including phoratoxon, this compound, and phoratoxon sulfone.[6] this compound is one of the most toxic metabolites in this pathway.[6]
Figure 1: Metabolic bioactivation pathways of Phorate.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary molecular target of this compound is acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, effectively terminating the signal at cholinergic synapses.[7]
The Active Site of AChE
The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334 (numbering for human AChE).[8][9] The site is further characterized by an anionic subsite, which binds the quaternary ammonium group of acetylcholine, and an esteratic subsite, where the hydrolysis occurs.[9]
Irreversible Inhibition by this compound
Organophosphates like this compound act as irreversible inhibitors of AChE. The mechanism proceeds as follows:
-
Binding: The this compound molecule enters the active site gorge of AChE.
-
Phosphorylation: The phosphorus atom of the organophosphate is electrophilic and is attacked by the nucleophilic hydroxyl group of the Serine-203 residue in the catalytic triad.[9][10]
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent phosphoserine bond. A leaving group is displaced in the process.
-
Enzyme Inactivation: The phosphorylated enzyme is catalytically inactive. The bulky, stable phosphate group prevents the binding and hydrolysis of acetylcholine.[9]
-
Aging: Over time, the phosphorylated enzyme-inhibitor complex can undergo a process called "aging." This process typically involves the dealkylation of one of the phosphate's side chains, which further strengthens the bond and makes reactivation by nucleophilic agents like oximes impossible.
The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a "cholinergic crisis," characterized by symptoms such as muscle fasciculations, respiratory distress, seizures, and ultimately, death.[1][2]
Figure 2: The process of irreversible inhibition of AChE.
Quantitative Analysis of Toxicity
The potency of cholinesterase inhibitors is typically quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The metabolic transformation of phorate results in a dramatic increase in inhibitory potency, with this compound and phoratoxon sulfone being the most toxic metabolites.[6]
Table 1: Comparative Cholinesterase Inhibition by Phorate and its Metabolites
| Compound | IC50 (μM) | Relative Potency (vs. Phorate) |
| Phorate | 3100 | 1x |
| Phorate Sulfoxide | 1500 | ~2x |
| Phorate Sulfone | 40 | ~78x |
| Phoratoxon | 3 | ~1,033x |
| This compound | 0.9 | ~3,444x |
| Phoratoxon Sulfone | 0.5 | ~6,200x |
| Data sourced from Kovarova et al., 2013, as cited in a 2025 case report.[6] |
The data clearly demonstrates that the combined desulfuration (to phoratoxon) and sulfoxidation (to sulfoxide) increases the inhibitory potency by over 3,400-fold compared to the parent compound, phorate.
Experimental Protocol: The Ellman's Assay for AChE Inhibition
The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[11][12] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Assay
The Ellman's method is a colorimetric assay based on two coupled reactions:[12]
-
Enzymatic Hydrolysis: AChE hydrolyzes the substrate analog acetylthiocholine (ATCh) to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The free sulfhydryl group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
The rate of yellow color formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.
Figure 3: Workflow of the Ellman's colorimetric assay.
Step-by-Step Methodology (96-Well Plate Format)
This protocol describes a standard procedure for determining the IC50 value of this compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).
-
0.1 M Phosphate Buffer, pH 8.0.
-
Acetylthiocholine Iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
This compound.
-
Solvent for inhibitor (e.g., DMSO).
-
96-well microplate and spectrophotometric plate reader.
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).
-
DTNB Solution (3 mM): Prepare fresh in phosphate buffer.
-
ATCI Solution (15 mM): Prepare fresh in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in the appropriate solvent to cover the expected IC50 range (e.g., from 10 µM down to 0.01 nM).
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: 180 µL of phosphate buffer.
-
Control Wells (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL solvent.
-
Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of the respective this compound dilution.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of 3 mM DTNB solution and 20 µL of 15 mM ATCI solution to all wells (except the blank). The final volume will be 200 µL.
-
Immediately place the plate in a reader and measure the kinetic increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This compound is a highly potent, irreversible inhibitor of acetylcholinesterase. Its toxicity is a direct consequence of metabolic bioactivation from the parent insecticide, phorate, through a combination of desulfuration and sulfoxidation reactions. The mechanism of action involves the covalent phosphorylation of the active site serine residue of AChE, leading to enzyme inactivation and subsequent cholinergic crisis. The quantitative data underscores the dramatic increase in toxicity conferred by this metabolic transformation. The standardized Ellman's assay provides a robust and reliable method for quantifying the inhibitory potency of this compound and related organophosphorus compounds, which is essential for both toxicological assessment and the development of potential countermeasures.
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Kardos, S. A., & Sultatos, L. G. (2000). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 58(1), 164-171. Available at: [Link]
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Figueiredo, T. H., de Araujo Furtado, M., Pidoplichko, V. I., & Braga, M. F. M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15159. Available at: [Link]
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Armored Casual. (2024). Organophosphate poisoning and treatment. YouTube. Available at: [Link]
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Snider, T. H., et al. (2018). Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig. Toxicology and Applied Pharmacology, 355, 149-157. Available at: [Link]
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Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences, 80(2), 239-248. Available at: [Link]
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Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 523-529. Available at: [Link]
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335. Available at: [Link]
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Spande, T. F., et al. (2009). Discovery of new classes of compounds that reactivate acetylcholinesterase inhibited by organophosphates. Journal of Medicinal Chemistry, 52(11), 3347–3357. Available at: [Link]
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Environmental Protection Agency. (1972). The Metabolism of High Concentrations of the Organophosphorus Insecticide Phorate Applied Foliarly to Selected Plant Species. EPA. Available at: [Link]
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Li, Y., et al. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Pharmacology, 16, 1552555. Available at: [Link]
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ResearchGate. (n.d.). Metabolic pathways of phorate. ResearchGate. Available at: [Link]
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Pohanka, M. (2012). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Time course of inhibition of acetylcholinesterase and aliesterases following parathion and paraoxon exposures in rats. PubMed. Available at: [Link]
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National Institutes of Health. (n.d.). Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface. PubMed. Available at: [Link]
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The Toxicological Profile of Phoratoxon Sulfoxide: A Technical Guide for Researchers
Introduction
Phorate, a potent organophosphate insecticide, has been utilized for decades in agriculture to control a wide range of pests. However, its high toxicity and the emergence of highly toxic metabolites have raised significant concerns for human health and the environment.[1][2] This technical guide provides an in-depth toxicological profile of Phoratoxon sulfoxide, a principal and highly toxic metabolite of Phorate.[3] The transformation of Phorate into this compound represents a critical bioactivation process, resulting in a compound with significantly enhanced inhibitory effects on acetylcholinesterase, the primary target of organophosphate toxicity.[3][4] Understanding the toxicological characteristics of this compound is paramount for researchers, scientists, and drug development professionals engaged in the fields of toxicology, environmental science, and pharmacology. This guide offers a comprehensive analysis of its mechanism of action, metabolic pathways, toxicological parameters, and the methodologies for its assessment, while also highlighting critical data gaps that warrant further investigation.
Chemical Identity and Physicochemical Properties
This compound is an organothiophosphate that is structurally characterized by a sulfinyl group attached to the ethylthiomethyl side chain of the Phoratoxon molecule.
| Property | Value | Source |
| IUPAC Name | O,O-Diethyl S-(ethylsulfinylmethyl) phosphorothioate | [5] |
| CAS Number | 2588-05-8 | [5] |
| Molecular Formula | C₇H₁₇O₄PS₂ | [5] |
| Molecular Weight | 260.31 g/mol | [5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, consistent with other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[6][7][8] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[8] By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in the overstimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a state of cholinergic crisis characterized by a range of severe clinical manifestations.[3][6]
The inhibition of AChE by this compound involves the phosphorylation of a serine residue within the active site of the enzyme, forming a stable covalent bond. This process effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[9]
Pharmacokinetics: The Metabolic Activation of Phorate
This compound is not typically encountered as a primary environmental contaminant but is rather formed in vivo and in the environment through the metabolic oxidation of its parent compound, Phorate.[3][10] The absorption of Phorate is rapid through oral, dermal, and inhalation routes.[11] Following absorption, Phorate undergoes extensive metabolism, primarily in the liver, by cytochrome P450 monooxygenases.[3][4] This metabolic process involves a series of oxidation steps that convert the parent thion (P=S) form to the more potent oxon (P=O) form, and the thioether group to sulfoxide and sulfone derivatives.[3][7][10]
The metabolic pathway leading to the formation of this compound and other toxic metabolites is a critical determinant of Phorate's overall toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specific exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Data Gaps and Future Research
This technical guide has synthesized the available information on the toxicological profile of this compound. However, several critical data gaps remain that necessitate further research:
-
In Vivo Acute Toxicity: There is a pressing need for the determination of in vivo acute toxicity parameters, such as LD50 values, for this compound in relevant animal models.
-
Toxicokinetics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently lacking.
-
AChE Inhibition Kinetics: Detailed kinetic studies to determine the rate constants (Ki, k_on, k_off) for the interaction of this compound with acetylcholinesterase from different species are required.
-
Ecotoxicology: The toxicity of this compound to a range of non-target environmental organisms needs to be thoroughly investigated to assess its ecological risk.
-
Sub-chronic and Chronic Toxicity: Long-term exposure studies are necessary to evaluate the potential for cumulative toxicity and other chronic health effects.
Conclusion
This compound is a highly potent toxic metabolite of the organophosphate insecticide Phorate. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to severe neurotoxicity. While in vitro data clearly demonstrates its high toxicity relative to the parent compound, significant gaps exist in our understanding of its in vivo toxicology, toxicokinetics, and ecotoxicology. The information and protocols presented in this guide are intended to provide researchers with a solid foundation for further investigation into the toxicological profile of this important and hazardous compound. Addressing the identified data gaps is crucial for a comprehensive risk assessment and for the development of effective strategies to mitigate the potential adverse effects of Phorate and its metabolites on human and environmental health.
References
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EXTOXNET PIP - PHORATE - Oregon State University. (n.d.). Retrieved from [Link]
- Pesticide Fact Sheet: Phorate. (1985).
- High-Purity Phorate-oxon-sulfoxide Standards for Accurate Analysis. (n.d.). HPC Standards GmbH.
- Ross, M. K., & Sp-ada, A. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 183(2), 404–414.
- Kunlun, W., Jun, Y., Shiming, X., Jie, S., Mingqiang, G., Yuxia, Z., & Weichun, M. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Toxicology, 7, 1581362.
- Lucento, M. A. (2020).
- Phorate 10CG: Overview of uses, environmental impact, and safety concerns. (2025). Journal of Environmental Management, 375, 119258.
- Singh, B. K., & Walker, A. (2021). Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions. Journal of Basic Microbiology, 61(10), 913–925.
- Phorate oxon sulfoxide SDS, 2588-05-8 Safety D
- Phorate-oxon-sulfoxide - Traceable Reference Standard for Residue Analysis (CAS 2588-05-8). (n.d.).
- Moyer, R. A., Jay, L. S., & Wallace, C. P. (2018). Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon (PHO). Toxicology and Applied Pharmacology, 355, 103–109.
- Phorate Degradation P
- Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 92(1), 137–145.
- Kunlun, W., Jun, Y., Shiming, X., Jie, S., Mingqiang, G., Yuxia, Z., & Weichun, M. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Toxicology, 7, 1581362.
- Phorate Summary Document Registration Review: Initial Docket. (2013).
- Hong, F., & Pehkonen, S. O. (1998). Hydrolysis of Phorate Using Simulated Environmental Conditions: Rates, Mechanisms, and Product Analysis. Journal of Agricultural and Food Chemistry, 46(10), 4276–4281.
- Phorate in the United States: Harmful Health Effects and Widespread Use. (n.d.). Earthjustice.
- Dar, M. A., Baba, Z. A., & Kaushik, G. (2022). A review on phorate persistence, toxicity and remediation by bacterial communities. Pedosphere, 32(1), 34–49.
- Snider, A. M., Williams, A. D., & Rock, C. M. (2016). Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1056–1066.
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- Phorate oxon sulfoxide. (n.d.). Analytical Standard Solutions (A2S).
- Sun, G., Jia, S., Liu, Y., Zhang, C., & Li, Y. (2013). Metabonomics evaluation of urine from rats administered with phorate under long-term and low-level exposure by ultra-performance liquid chromatography-mass spectrometry. Journal of Applied Toxicology, 33(11), 1279–1288.
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- Saquib, Q., Al-Khedhairy, A. A., Siddiqui, M. A., & Musarrat, J. (2019). Phorate triggers oxidative stress and mitochondrial dysfunction to enhance micronuclei generation and DNA damage in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 403043.
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An In-depth Technical Guide to the Environmental Fate and Degradation of Phoratoxon Sulfoxide
Executive Summary
Phoratoxon sulfoxide is a principal and relatively persistent metabolite of the organophosphate insecticide, Phorate. Understanding its behavior in the environment is critical for accurate risk assessment and the development of effective remediation strategies. This guide provides a detailed examination of the formation, environmental fate, and degradation pathways of this compound. We will explore the key abiotic and biotic mechanisms that govern its transformation, including hydrolysis and microbial metabolism. Furthermore, this document outlines the critical environmental factors influencing its persistence and mobility and presents a comprehensive, field-proven protocol for its analytical determination in environmental matrices. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the study of pesticide toxicology and environmental chemistry.
Introduction: The Genesis of a Persistent Metabolite
The systemic organophosphate insecticide Phorate (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is widely used to control a range of agricultural pests.[1] Upon its introduction into the environment, Phorate undergoes rapid metabolic transformation through two primary oxidative pathways.[1] The first involves the oxidation of the thioether sulfur to form phorate sulfoxide and subsequently phorate sulfone.[2] The second, and of particular interest to this guide, involves the desulfuration of the P=S bond to its oxygen analog, phoratoxon. This phoratoxon intermediate is then subject to the same thioether oxidation, yielding this compound and, ultimately, phoratoxon sulfone.[2]
While the parent Phorate compound degrades relatively quickly in soil, with a half-life of just a few days, its oxidative metabolites, including phorate sulfoxide and this compound, are significantly more persistent.[2] Phorate sulfoxide, for instance, has a reported half-life of 75 days in sandy loam soil.[2] This increased persistence necessitates a thorough understanding of the specific environmental fate of these transformation products.
Physicochemical Profile: this compound
A foundational understanding of a compound's physical and chemical properties is essential to predict its environmental behavior.
| Property | Value | Source |
| IUPAC Name | 1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | [3] |
| Molecular Formula | C₇H₁₇O₄PS₂ | [3] |
| Molecular Weight | 260.3 g/mol | [3] |
| CAS Number | 2588-05-8 | [3] |
| Classification | Pesticide Degradation Product | [3] |
Environmental Transformation Pathways of Phorate
The environmental degradation of Phorate is not a simple one-step process but a complex web of oxidative transformations. The initial oxidation is rapid, leading to the formation of sulfoxides and sulfones, which then become the dominant residual compounds in the soil matrix. Phoratoxon and its subsequent oxidized metabolites were detected at lower levels in field experiments.
Caption: Oxidative degradation pathways of Phorate in the environment.
Abiotic Degradation Mechanisms
Abiotic processes, driven by chemical reactions with the environment in the absence of biological activity, are significant contributors to the transformation of this compound.
Hydrolysis
Hydrolysis is a primary abiotic degradation route for organophosphates. For phorate sulfoxide, the rate of this reaction is highly dependent on pH.[2] The process involves the nucleophilic attack on the phosphorus center, leading to the cleavage of the ester bond.
Causality: The significant increase in hydrolysis rate under alkaline conditions (pH 9) is a classic example of base-catalyzed hydrolysis. The higher concentration of hydroxide ions (OH⁻), a strong nucleophile, facilitates a more rapid cleavage of the phosphorus-ester linkage compared to neutral or acidic conditions. At lower pH values (5-7), de-esterification is the predominant reaction.[2]
Quantitative Data:
| Compound | pH | Temperature (°C) | Half-life (Days) |
| Phorate Sulfoxide | 5 | 25 | 185 |
| Phorate Sulfoxide | 7 | 25 | 118 |
| Phorate Sulfoxide | 9 | 25 | 7.02 |
| Phorate Sulfone | 5 | 25 | 77.1 |
| Phorate Sulfone | 7 | 25 | 60.2 |
| Phorate Sulfone | 9 | 25 | 5.25 |
| Data sourced from a 2005 pesticide residue report.[2] |
Photolysis
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific photolysis data for this compound is limited, the general behavior of sulfoxides and organophosphates suggests it is a potential, albeit likely minor, degradation pathway. Sulfoxides can undergo photoinduced racemization and C-S bond cleavage upon direct irradiation.[4][5] The presence of photosensitizers in the environment, such as humic substances in water, could potentially accelerate this process.
Biotic Degradation: The Microbial Engine
The primary engine for the ultimate breakdown of organophosphate pesticides in the environment is microbial metabolism.[6][7] Diverse communities of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of mineralizing these xenobiotic compounds, often utilizing them as a source of carbon, phosphorus, or nitrogen.[7][8]
Expert Insight: The ability of microbes to degrade compounds like this compound is a result of evolutionary pressure. Environments with a history of pesticide application often harbor microbial populations with enhanced degradative capabilities. This adaptation is driven by the recruitment and evolution of enzymes, primarily phosphotriesterases (PTEs), which catalyze the hydrolysis of the P-O ester bonds common to organophosphates.[8][9] This enzymatic hydrolysis typically results in less toxic metabolites.[8] Genera such as Pseudomonas, Aspergillus, and Arthrobacter are well-documented for their capacity to degrade organophosphates.[6][10]
Environmental Mobility and Persistence
The fate of this compound is not only about degradation but also about its movement and persistence in the environment.
-
Mobility & Leaching: Field studies consistently show that Phorate and its primary metabolites, including the sulfoxide and sulfone forms, exhibit low mobility in soil. The majority of residues are typically found within the top 7.5 cm of soil, indicating that these compounds do not readily leach into deeper soil layers or groundwater.[2]
-
Persistence: As previously noted, the oxidative metabolites are the most persistent components. The conversion of Phorate to phorate sulfoxide and phorate sulfone is rapid, and these metabolites then degrade more slowly, becoming the primary terminal residues of concern.[2]
Analytical Methodologies for Environmental Monitoring
Reliable and validated analytical methods are the cornerstone of any environmental fate study. The quantification of this compound in complex matrices like soil, water, and biological tissues requires sophisticated sample preparation and instrumental analysis.
Trustworthiness through Self-Validation: The protocol described below is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This approach is self-validating through the use of matrix-matched calibrations and internal standards, which correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and reproducibility.[11]
Caption: Standard analytical workflow for this compound analysis.
Detailed Experimental Protocol: QuEChERS and UPLC-MS/MS
This protocol provides a step-by-step methodology for the determination of this compound and related metabolites in a soil matrix.
-
Sample Homogenization:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
For fortified samples or as a quality control measure, spike with a known concentration of this compound standard.
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl). The magnesium sulfate absorbs water, improving the partitioning of the analyte into the acetonitrile layer.
-
Immediately cap and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant (top layer) from the soil and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine, PSA).
-
The PSA effectively removes organic acids, fatty acids, and other polar interferences from the extract.
-
Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation and Analysis:
-
Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into a UPLC-MS/MS system. The analytes are quantified and confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode.[11]
-
-
Quantification:
-
Quantification is achieved by comparing the analyte peak area to a matrix-matched calibration curve. Linearity should be established over the expected concentration range, with a coefficient of determination (r²) ≥ 0.995.[11]
-
Summary and Future Research Directions
This compound is a key, persistent metabolite formed from the environmental oxidation of the insecticide Phorate. Its fate is governed by a combination of slow, pH-dependent abiotic hydrolysis and more significant, though still gradual, biotic degradation by soil microorganisms. Due to its low mobility, it tends to remain in the upper soil layers.
Future research should focus on:
-
Identifying Specific Microbial Consortia: Isolating and characterizing the specific microbial species and enzymatic pathways responsible for the complete mineralization of this compound.
-
Investigating Photodegradation Rates: Conducting detailed studies to quantify the contribution of direct and indirect photolysis to the overall environmental degradation under various conditions.
-
Assessing Combined Toxicity: Evaluating the synergistic or antagonistic toxicological effects of the mixture of Phorate and its various oxidative metabolites as they co-exist in the environment.
References
- PEDOSPHERE. Microbial Degradation of Organophosphate Pesticides: A Review.
- MDPI. Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation.
- IMR Press. Organophosphorus Pesticide Degradation by Microorganisms: A Review.
- Taylor & Francis eBooks. Microbial Degradation of Organophosphate Pesticides | 14 | A Review.
- ResearchGate. (PDF) Microbial Degradation of Organophosphorus Pesticides.
- ResearchGate. Analytical conditions for the determination of phorate and metabolites.
- FAO. Pesticide residues in food – 2005.
- University of British Columbia. Direct evidence for a non-radical pathway in the photoracemization of aryl sulfoxides.
- CABI Digital Library. Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry.
- KoreaScience. Degradation and Metabolism of Phorate in Soil.
- PubChem, NIH. This compound | C7H17O4PS2 | CID 17426.
- ResearchGate. Photochemistry of Sulfoxides and Sulfones.
- Eawag-BBD. Phorate Degradation Pathway.
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Discovery and history of Phorate metabolite research
An In-Depth Technical Guide to the Discovery and History of Phorate Metabolite Research
Authored by: Gemini, Senior Application Scientist
Foreword
Phorate (O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate), a formidable organophosphate insecticide first registered in 1956, represents a classic case study in pesticide toxicology and metabolism.[1] Its efficacy in controlling a wide range of agricultural pests is counterbalanced by its high toxicity to non-target organisms, including mammals.[2][3] The true toxicological narrative of Phorate, however, extends far beyond the parent compound. It is the intricate web of its metabolic byproducts, generated through biochemical warfare between the organism and the xenobiotic, that dictates its ultimate potency and persistence. This guide provides a comprehensive exploration of the discovery and history of Phorate metabolite research, from the foundational studies that first identified these toxic successors to the advanced analytical workflows used today for their precise quantification. We will delve into the causality behind experimental choices, the toxicological implications of metabolic activation, and the detailed protocols that form the bedrock of modern residue analysis.
The Genesis of Phorate and the Dawn of Metabolite Discovery
The history of Phorate is rooted in the broader development of organophosphorus (OP) compounds, which began in the 19th century but gained prominence as insecticides following World War II.[4][5][6] These agents were engineered to act as potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] Phorate was introduced as a systemic insecticide, meaning it is absorbed by plants and translocated, protecting the plant from within.[2][3]
Early research quickly revealed that the parent Phorate molecule was not the sole or even the primary toxic entity. A seminal 1958 study by Bowman and Casida using ³²P-labeled Phorate was pivotal.[7] By administering Phorate to cows and applying it to bean plants, they identified a series of oxidative metabolites.[7] Their work established that Phorate undergoes significant biotransformation, leading to the formation of phorate sulfoxide and phorate sulfone .[7][8] Furthermore, they identified the oxygen analogue, phoratoxon , and its respective sulfoxide and sulfone derivatives as key metabolites.[7] This discovery was critical because these metabolites were found to be significantly more potent inhibitors of cholinesterase than Phorate itself, a phenomenon known as metabolic activation or bioactivation.[7][9][10]
The Phorate Metabolic Pathway: A Journey of Toxicological Escalation
The metabolism of Phorate proceeds primarily through two major enzymatic pathways in both plants and animals: sulfoxidation and oxidative desulfuration.[7] These transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
-
Sulfoxidation: The thioether sulfur atom in the Phorate molecule is sequentially oxidized. The first step rapidly forms phorate sulfoxide. A subsequent, slower oxidation converts the sulfoxide into phorate sulfone.[11][12][13]
-
Oxidative Desulfuration: The thiono (P=S) group is converted to an oxon (P=O) group. This creates the highly toxic "oxon" analogues. This can happen to the parent compound to form phoratoxon, or to the sulfoxidized metabolites to form phoratoxon sulfoxide and phoratoxon sulfone.[7]
These pathways result in a cascade of five primary, highly toxic metabolites:
-
Phorate Sulfoxide
-
Phorate Sulfone
-
Phoratoxon
-
This compound
-
Phoratoxon Sulfone
Hydrolysis of these metabolites eventually occurs, leading to less toxic products like diethyl phosphoric acid and diethyl phosphorothioic acid, which are then excreted.[7] However, the persistence and high toxicity of the intermediate oxidized metabolites are the primary drivers of risk.[1][14]
Toxicological Significance of Metabolites
The central reason for the intense focus on Phorate metabolites is their dramatically increased toxicity compared to the parent compound. The conversion from a P=S bond to a P=O bond makes the phosphorus atom more electrophilic, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, leading to potent and often irreversible inhibition.[9][15]
The following table, compiled from published anticholinesterase activity data, illustrates this critical point. The pI50 value is the negative logarithm of the molar concentration that causes 50% inhibition of the enzyme; a higher value indicates greater potency.
| Compound | Anticholinesterase Activity (pI50)* | Relative Potency (approx.) |
| Phorate | 3.17 | 1x |
| Phorate Sulfoxide | 3.35 | ~1.5x |
| Phorate Sulfone | 5.00 | ~68x |
| Phoratoxon | 5.87 | ~500x |
| This compound | 6.76 | ~3,900x |
| Phoratoxon Sulfone | 7.02 | ~7,100x |
| Data derived from Bowman and Casida, 1958, for red blood cell cholinesterase.[7] |
As the data clearly show, the fully oxidized metabolite, phoratoxon sulfone, is over 7,000 times more potent as a cholinesterase inhibitor than the parent Phorate molecule. This profound increase in toxicity underscores why regulatory and research efforts must focus on the complete profile of Phorate and its metabolites, not just the parent compound.[7][14]
Evolution of Analytical Methodologies
The history of Phorate metabolite research is intrinsically linked to the advancement of analytical chemistry. The challenge has always been to separate, detect, and quantify six different compounds with varying polarities and stabilities in complex biological and environmental matrices.
Early Methods: Colorimetry and Cholinesterase Inhibition
Initial residue analysis relied on relatively non-specific methods. Total phosphorus determination was one approach, but it lacked the specificity to distinguish between the parent and its metabolites.[7] A more targeted early technique was the cholinesterase inhibition assay .[16][17] In this method, a sample extract is incubated with a known amount of cholinesterase, and the remaining enzyme activity is measured. The degree of inhibition is proportional to the concentration of toxic residues. To account for all active metabolites, an oxidation step was introduced to convert Phorate and its partially oxidized metabolites into the highly potent phoratoxon sulfone, thus measuring the "total toxic residue".[7] While functional, this method was indirect and could not provide a quantitative breakdown of the individual metabolites.
The Gas Chromatography (GC) Era
The advent of gas chromatography (GC) in the mid-20th century provided a significant leap forward. Coupled with phosphorus-specific detectors like the flame photometric detector (FPD) or thermionic detectors, GC allowed for the separation and direct measurement of Phorate and some of its metabolites.[7] Early GC methods successfully quantified phorate sulfoxide and phorate sulfone.[7][18] However, GC analysis proved problematic for the full suite of metabolites. The high temperatures of the GC injection port can cause thermal degradation of the more polar and less stable oxon metabolites, leading to inaccurate quantification.[19] This limitation was a major driver for the development of alternative techniques.
The Modern Standard: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of Phorate and its metabolites.[19][20][21] This technology overcomes the limitations of GC by avoiding high temperatures and providing unparalleled sensitivity and specificity.
-
Causality of the Shift: The move to LC-MS/MS was driven by the need to accurately quantify all six target analytes, including the thermally labile oxon species, in a single run. The specificity of tandem mass spectrometry (MS/MS), using Multiple Reaction Monitoring (MRM), allows for confident identification and quantification even in highly complex matrices like food, tissue, and soil, by monitoring specific precursor-to-product ion transitions for each compound.[19][20]
Key Experimental Protocol: UPLC-MS/MS Analysis of Phorate and its Metabolites in a Food Matrix
This protocol describes a self-validating system for the determination of Phorate and its five major metabolites in a representative food matrix (e.g., eggs, corn). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by UPLC-MS/MS analysis.[19][20]
Materials and Reagents
-
Standards: Certified reference standards of Phorate, Phorate Sulfoxide, Phorate Sulfone, Phoratoxon, this compound, and Phoratoxon Sulfone.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
QuEChERS d-SPE tubes: Containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Sample: Homogenized egg or corn sample.
Step-by-Step Methodology
Part A: Sample Extraction (QuEChERS)
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC/Validation): For quality control (QC) and recovery experiments, spike the sample with a known concentration of the mixed metabolite standard solution. Allow it to sit for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of analytes into the solvent.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. This step induces phase separation between the aqueous sample components and the acetonitrile layer containing the analytes.
-
Centrifugation: Immediately shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Part B: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and MgSO₄.
-
Rationale: PSA removes interfering matrix components like organic acids and sugars. MgSO₄ removes any residual water.
-
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 rpm for 2 minutes to pellet the d-SPE sorbent.
-
Final Extract: Transfer the supernatant into an autosampler vial for analysis.
Part C: UPLC-MS/MS Analysis
-
Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: Waters C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[20]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[20]
-
-
Gradient Elution: A linear gradient starting with a high aqueous phase and ramping up the organic phase to elute the analytes based on their polarity.
-
Flow Rate: 0.30 mL/min.[20]
-
Column Temperature: 35°C.[20]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor → product ion transitions should be monitored for each analyte for confident identification and quantification.
-
System Validation and Trustworthiness
To ensure the protocol is a self-validating system, the following must be performed:
-
Linearity: A calibration curve is prepared in a blank matrix extract over the expected concentration range (e.g., 2.0 - 100.0 ng/mL).[20] The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analyze spiked QC samples at low, medium, and high concentrations (n=5 for each level). Accuracy (recovery) should be within 70-120%, and precision (relative standard deviation, RSD) should be <20%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. For Phorate and its metabolites, LOQs in the low µg/kg range are achievable.[20]
Conclusion
The research journey of Phorate and its metabolites is a compelling narrative of advancing scientific understanding and analytical capability. From the initial discovery that the byproducts of metabolism were the true culprits of its high toxicity to the development of sophisticated LC-MS/MS methods capable of their precise measurement, the field has evolved dramatically. This history serves as a critical lesson in toxicology: the assessment of a chemical's risk cannot be limited to the parent compound alone. Understanding the complete metabolic fate is essential for protecting human health and the environment. The methodologies and insights gained from studying Phorate continue to inform the regulatory science and risk assessment of pesticides worldwide.
References
- Environmental Fate of Phorate and Its Metabolites in Northern Prairie Wetlands. (2011).
- Phorate (Pesticide residues in food: 1977 evalu
- Dar, M. A., Kaushik, G., & Baba, Z. A. (2022). A review on phorate persistence, toxicity and remediation by bacterial communities. PEDOSPHERE.
- EXTOXNET PIP - PHORATE. (1996).
- Biochemical and Chemical Transformations of Phorate, Phorate Sulfoxide, and Phorate Sulfone in Natural and Sterile Mineral and Organic Soil. Journal of Economic Entomology, Oxford Academic.
- Environmental Fate of Phorate and Its Metabolites in Northern Prairie Wetlands. (2011).
- Case report: Treatment of severe phorate poisoning. (2023). Frontiers in Pharmacology, PMC - NIH.
- Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. SciTePress.
- Lucento, M. A. (2020). Brain and hepatic microsomal metabolism of phorate.
- Pesticide Fact Sheet: Phor
- Analytical conditions for the determination of phorate and metabolites. (2018).
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- Case report: Treatment of severe phor
- Phorate Summary Document Registration Review: Initial Docket.
- Analysis of the Inhibitory Potency, Oxime-mediated Reactivation Profile, and Binding Characteristics of Metabolites of Phorate. (2020).
- Organophosph
- Metabolic pathways of phorate.
- Insecticide Residues, Determination of Residues of Phorate and Its Insecticidally Active Metabolites by Cholinesterase Inhibition.
- The Metabolism of High Concentrations of the Organophosphorus Insecticide Phorate Applied Foliarly to Selected Plant Species. SciSpace.
- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. PMC - PubMed Central.
- Phorate Degradation P
- History of organophosphate synthesis: The very early days.
- History of the Use and Epidemiology of Organophosphorus Poisoning. Semantic Scholar.
- INSECTICIDAL ACTIVITY AND PERSISTENCE OF PHORATE, PHORATE SULFOXIDE, AND PHORATE SULFONE IN SOILS1. (2012). The Canadian Entomologist, Cambridge Core.
- Phor
- Determination of Phorate and Five of Its Metabolites in Corn. (1970).
- Phorate | C7H17O2PS3 | CID 4790. PubChem - NIH.
- Phor
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An In-depth Technical Guide to the Stability and Storage of Phoratoxon Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Understanding Phoratoxon Sulfoxide Stability
This compound, a significant metabolite of the organophosphate insecticide phorate, presents a unique challenge in its handling, analysis, and potential development as a reference standard or in toxicological studies.[1] As with many organophosphate compounds containing a sulfoxide moiety, its stability is a critical parameter that dictates its shelf-life, the reliability of experimental data, and its behavior in various matrices. This guide provides a comprehensive overview of the factors influencing the stability of this compound, methodologies for its assessment, and best practices for its storage and handling to ensure its integrity for research and development purposes.
Chemical Profile and Inherent Stability Considerations
This compound, with the chemical formula C7H17O4PS2, is characterized by a phosphotriester group and a sulfoxide group.[2][3] Both functional groups are susceptible to degradation under various environmental conditions. The phosphorus-sulfur bond and the sulfoxide group are key areas of reactivity that can be influenced by pH, temperature, and the presence of oxidative or reductive agents.[1]
While specific stability data for this compound is not extensively available in the public domain, inferences can be drawn from its parent compound, phorate, and related metabolites. Phorate is known to undergo rapid oxidation to phorate sulfoxide and subsequently to the more persistent phorate sulfone.[1] The hydrolysis of a related compound, phorate sulfoxide, is pH-dependent, with increased degradation at higher pH values.[1] This suggests that this compound is likely susceptible to hydrolytic and oxidative degradation pathways.
Forced Degradation Studies: A Framework for Understanding Intrinsic Stability
To comprehensively understand the intrinsic stability of this compound, a forced degradation study is indispensable.[4][5][6] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Recommended Protocol for a Forced Degradation Study
The following protocol outlines a systematic approach to investigating the stability of this compound. It is crucial to have a validated, stability-indicating analytical method in place before initiating these studies.
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (Hydrochloric acid, Sulfuric acid)
-
Bases (Sodium hydroxide, Potassium hydroxide)
-
Oxidizing agent (Hydrogen peroxide)
-
Buffers (phosphate, acetate)
-
Photostability chamber
-
Temperature and humidity-controlled chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable (e.g., acetonitrile or dimethyl sulfoxide) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Treat the stock solution with 0.1 N HCl at 60°C for up to 72 hours.
-
Basic: Treat the stock solution with 0.1 N NaOH at room temperature for up to 24 hours.
-
Neutral: Reflux the stock solution with water at 60°C for up to 72 hours.
-
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid-state reference standard and the stock solution to dry heat at 70°C for up to 7 days.
-
Photolytic Degradation: Expose the solid-state reference standard and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. The extent of degradation should ideally be between 5-20% for meaningful results.[5] Identify and quantify the major degradation products.
Visualizing the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Developing a Stability-Indicating Analytical Method
A crucial component of assessing stability is a validated analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[7][8][9]
Strategy for HPLC Method Development
-
Column Selection: Start with a C18 column, which is a versatile stationary phase for separating moderately polar compounds like this compound.
-
Mobile Phase Selection: A gradient elution with a mixture of acetonitrile or methanol and water or a buffer is a good starting point. The pH of the mobile phase can be adjusted to optimize the separation of acidic or basic degradants.
-
Detector Selection: A UV detector is commonly used if the compound and its degradants have a chromophore. For more definitive identification, a mass spectrometer (MS) detector is highly recommended to obtain molecular weight information of the degradation products.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Recommended Storage and Handling Conditions
Based on the chemical nature of this compound and general principles for storing organophosphate and sulfoxide compounds, the following storage conditions are recommended to ensure its long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures slow down chemical degradation reactions. |
| Humidity | Store in a desiccator or with a desiccant | This compound is likely susceptible to hydrolysis. Protecting it from moisture is critical. |
| Light | Protect from light by using amber vials or storing in the dark | Many organic molecules are sensitive to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidative degradation of the sulfoxide and other sensitive functional groups. |
| Solvent for Stock Solutions | Anhydrous aprotic solvents (e.g., Dimethyl Sulfoxide, Acetonitrile) | To minimize hydrolysis and other solvent-mediated degradation. Prepare fresh solutions for use. |
Handling Precautions
-
This compound should be handled in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Avoid inhalation of dust or contact with skin and eyes.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized. The forced degradation study will help to confirm these pathways.
Caption: Hypothesized degradation pathways for this compound.
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic and scientifically rigorous approach to its investigation. By understanding its inherent chemical properties, conducting comprehensive forced degradation studies, developing robust analytical methods, and adhering to strict storage and handling protocols, researchers can ensure the integrity of this important metabolite. This guide provides a foundational framework for professionals in the field to confidently work with this compound, leading to more reliable and reproducible scientific outcomes.
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- Pesticide residues in food – 2005. (n.d.).
- Phorate oxon sulfoxide SDS, 2588-05-8 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-16).
- Degradation and Metabolism of Phorate in Soil - KoreaScience. (n.d.).
- This compound | C7H17O4PS2 | CID 17426 - PubChem - NIH. (n.d.).
- Safety data sheet - Clyzo. (n.d.).
- Phorate Oxon Sulfoxide | CAS 2588-05-8 | SCBT. (n.d.).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014-03-01).
- Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
- Analytical Techniques In Stability Testing - Separation Science. (2025-03-24).
- Fast Screening Methods for the Analysis of Topical Drug Products - MDPI. (n.d.).
- Analytical Techniques for the Assessment of Drug Stability - OUCI. (n.d.).
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An In-depth Technical Guide to the Physical and Chemical Properties of Phoratoxon Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Phoratoxon sulfoxide, a significant metabolite of the organophosphate insecticide, phorate. As a potent acetylcholinesterase inhibitor, a thorough understanding of its characteristics is crucial for researchers in toxicology, environmental science, and drug development. This document moves beyond a simple recitation of facts to provide insights into the causality behind its behavior and the methodologies used for its study.
Molecular Identity and Structure
This compound, with the chemical formula C7H17O4PS2, is systematically named 1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane.[1] It is a key oxidative metabolite of phorate, an organophosphorus pesticide. The formation of this compound from phorate involves the oxidation of both the thioether and the thiono groups of the parent compound.[2]
Molecular Structure:
Caption: Molecular structure of this compound.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its handling, analysis, and the study of its environmental fate and toxicology.
| Property | Value | Source |
| Molecular Formula | C7H17O4PS2 | [1] |
| Molecular Weight | 260.31 g/mol | [3] |
| CAS Number | 2588-05-8 | [3] |
| Appearance | Colourless to light yellow oil | [4] |
| Boiling Point | 150 °C at 0.2 Torr | [5] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | 8000 mg/L (High) | |
| Solubility in Organic Solvents | Slightly soluble in chloroform, ethyl acetate, and methanol. | [4] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through the controlled oxidation of its precursors, phorate or phoratoxon. Understanding the synthetic route is critical for obtaining pure standards for analytical and toxicological studies.
Synthesis via Oxidation
The most common laboratory-scale synthesis involves the oxidation of the thioether group in phoratoxon to a sulfoxide. A general and effective method for this transformation utilizes hydrogen peroxide in glacial acetic acid, which offers a "green" and selective oxidation pathway, minimizing over-oxidation to the corresponding sulfone.[6]
Conceptual Workflow for Synthesis:
Sources
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- 3. cabidigitallibrary.org [cabidigitallibrary.org]
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- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
Phoratoxon Sulfoxide: A Technical Guide for Researchers
An In-depth Examination of a Biologically Active Organophosphate Metabolite
Abstract
Phoratoxon sulfoxide, a significant metabolite of the organophosphate insecticide Phorate, presents a molecule of considerable interest to toxicologists, drug development professionals, and analytical scientists. As a potent acetylcholinesterase (AChE) inhibitor, its characterization is crucial for understanding the toxicology of Phorate and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the fundamental molecular properties, synthesis, analytical characterization, and biological activity of this compound.
Introduction
Organophosphate compounds are a class of molecules with wideranging applications, most notably as pesticides. Their mode of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. Phorate, a systemic insecticide, undergoes metabolic transformation in biological systems and the environment to produce several more toxic metabolites. Among these, this compound (CAS Number: 2588-05-8) is of particular significance due to its enhanced anticholinesterase activity. A thorough understanding of its chemical and physical properties, synthesis, and biological interactions is paramount for researchers in the fields of toxicology, environmental science, and pharmacology.
Molecular Properties
A foundational understanding of this compound begins with its core molecular attributes.
| Property | Value | Source(s) |
| Molecular Formula | C7H17O4PS2 | [1][2] |
| Molecular Weight | 260.31 g/mol | [2][3] |
| IUPAC Name | O,O-Diethyl S-[(ethylsulfinyl)methyl] phosphorothioate | [1][2] |
| Synonyms | Phorate oxon sulfoxide, Phorate oxygen analog sulfoxide | [1][3] |
| Appearance | Colourless to Light Yellow Oil | [4] |
Synthesis and Formation
This compound is primarily formed in biological systems and the environment through the oxidation of Phorate. This metabolic process occurs in two key steps:
-
Desulfuration: The thione sulfur (P=S) of Phorate is oxidized to an oxon (P=O), forming Phorate oxon.
-
Sulfoxidation: The thioether sulfur is then oxidized to a sulfoxide, yielding this compound.
This bioactivation is a critical aspect of Phorate's toxicity, as the resulting metabolites are more potent inhibitors of acetylcholinesterase.[5][6]
While large-scale industrial synthesis protocols for this compound are not widely published due to its nature as a metabolite and its high toxicity, laboratory-scale synthesis can be achieved through the controlled oxidation of Phorate oxon. A general experimental approach would involve:
Experimental Protocol: Synthesis of this compound
-
Starting Material: High-purity Phorate oxon.
-
Oxidizing Agent: A mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), is chosen to selectively oxidize the thioether to a sulfoxide without over-oxidation to the sulfone.
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or chloroform, at controlled low temperatures (e.g., 0 °C to room temperature) to manage the exothermic nature of the oxidation and enhance selectivity.
-
Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched and washed to remove the oxidizing agent and byproducts. The crude product is then purified using column chromatography on silica gel to isolate the this compound.
-
Characterization: The identity and purity of the synthesized this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Figure 1. Metabolic activation pathway of Phorate to this compound.
Analytical Characterization
The accurate identification and quantification of this compound are essential for residue analysis in food and environmental samples, as well as for research purposes. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of organophosphate pesticides and their metabolites. This compound can be analyzed by GC-MS, often after a suitable extraction and clean-up procedure.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the detection of this compound in complex matrices. This method is particularly valuable for residue analysis in food and environmental samples.
Spectroscopic Data
Due to the limited availability of public domain spectra, the following represents predicted and typical spectral characteristics based on the known structure of this compound and general principles of spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the ethyl groups attached to the phosphate and the sulfoxide moieties. Key expected resonances would include triplets and quartets for the ethoxy groups and complex multiplets for the methylene protons adjacent to the sulfur atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen, sulfur, and phosphorus atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
P=O stretching: A strong absorption band typically in the region of 1250-1300 cm⁻¹.
-
S=O stretching: A strong absorption band around 1030-1070 cm⁻¹.
-
P-O-C stretching: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In mass spectrometry, this compound will undergo characteristic fragmentation. Under electron ionization (EI), common in GC-MS, fragmentation pathways would likely involve cleavage of the P-S and S-C bonds. In softer ionization techniques like electrospray ionization (ESI) used in LC-MS, the protonated molecule [M+H]⁺ would be a prominent ion. Tandem mass spectrometry (MS/MS) of this precursor ion would yield specific product ions useful for unambiguous identification. The PubChem database lists major peaks in the GC-MS spectrum at m/z 29, 109, and 137.[1]
Figure 2. A generalized workflow for the analysis of this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.
Mechanism of Acetylcholinesterase Inhibition
Organophosphates, including this compound, act as irreversible inhibitors of AChE. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synapses. The overstimulation of cholinergic receptors results in a range of toxic effects, from muscle tremors and convulsions to respiratory failure.
The potency of this compound as an AChE inhibitor is significantly greater than that of its parent compound, Phorate. This is attributed to the electronic effects of the P=O and S=O bonds, which make the phosphorus atom more electrophilic and thus more reactive towards the serine hydroxyl group in the AChE active site.
Sources
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of Phoratoxon Sulfoxide in Complex Matrices
Abstract & Introduction
Phoratoxon sulfoxide is a major metabolite of Phorate, a potent systemic organophosphate insecticide and acaricide.[1] The metabolic oxidation of Phorate produces several highly toxic intermediates, including this compound, which exhibit significant acetylcholinesterase (AChE) and pseudocholinesterase inhibition.[1] Due to its acute toxicity, which is often greater than the parent compound, stringent regulatory limits are in place for Phorate and its metabolites in food, animal feed, and environmental samples.[2] Therefore, sensitive and reliable analytical methods are imperative for ensuring public safety and regulatory compliance.[3]
This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of this compound. We will delve into field-proven protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methods for various complex matrices, including agricultural products and environmental water samples.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 2588-05-8 | [4][5] |
| Molecular Formula | C7H17O4PS2 | [4][5] |
| Molecular Weight | 260.31 g/mol | [1][4] |
| Chemical Class | Organophosphate Pesticide Metabolite | [4][6] |
| Primary Toxicity | Acetylcholinesterase Inhibitor | [1][7] |
Core Challenge: Sample Preparation
The primary challenge in analyzing this compound is its presence at trace levels (µg/kg or ppb) within complex biological or environmental matrices.[8] Effective sample preparation is therefore critical to isolate the analyte, remove interfering matrix components, and concentrate it to a level suitable for instrumental detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective approach for pesticide residue analysis in diverse food matrices.[8][9]
QuEChERS Sample Preparation Protocol for Food Matrices (e.g., Fruits, Vegetables)
This protocol is a validated starting point for extracting this compound from high-moisture food samples.
Causality Behind the Steps:
-
Acetonitrile: Used as the extraction solvent due to its ability to efficiently partition a wide range of pesticides, including polar metabolites, while precipitating proteins and other macromolecules.
-
Salts (MgSO₄, NaCl): Anhydrous magnesium sulfate (MgSO₄) removes water from the sample, inducing phase separation from the acetonitrile. Sodium chloride (NaCl) helps to drive the polar pesticides into the acetonitrile layer, a process known as "salting out."
-
Dispersive SPE (d-SPE): This is the cleanup step. Primary Secondary Amine (PSA) is used to remove organic acids, fatty acids, and some sugars. C18 is included to remove non-polar interferences like fats and waxes. Anhydrous MgSO₄ is used again to remove any remaining water from the extract.
Step-by-Step Protocol:
-
Homogenization: Weigh 10-15 g of a representative, cryo-milled sample into a 50 mL centrifuge tube. For fortified samples, spike with an appropriate concentration of this compound analytical standard at this stage.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a salt packet (e.g., 4 g anhydrous MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange to hexane for GC-MS analysis.
Caption: QuEChERS sample preparation workflow.
Premier Analytical Technique: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound and other polar, thermally labile pesticide metabolites.[3][8][10] Its high selectivity and sensitivity allow for confident detection at levels required by regulatory agencies (typically ≤10 µg/kg).[11]
Principle of LC-MS/MS
The LC system separates the analyte from other components in the extract based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization - ESI). The tandem mass spectrometer (e.g., a triple quadrupole) then isolates the specific parent ion (precursor ion) of this compound, fragments it, and detects a specific fragment ion (product ion). This specific precursor-to-product ion transition is highly characteristic of the analyte, providing excellent selectivity and minimizing false positives.[10][12]
Caption: Principle of Tandem Mass Spectrometry (MS/MS).
Protocol for LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]
LC Parameters:
| Parameter | Recommended Setting | Causality / Rationale |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.2 µm) | Provides excellent retention and separation for moderately polar organophosphates. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Formate | Acid and buffer improve ionization efficiency and peak shape in positive ESI mode. |
| Mobile Phase B | Methanol with 0.1% Formic Acid + 5 mM Ammonium Formate | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Optimal for analytical-scale columns to ensure good separation efficiency. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity with potential matrix effects. |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate | A standard gradient to separate a wide range of pesticides. |
MS/MS Parameters (Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 261.0 | 97.1 | 199.0 | 15-25 (Optimize) |
Note: The exact m/z values and collision energies should be optimized empirically using a pure analytical standard of this compound.[2][6] The precursor ion [M+H]⁺ for C7H17O4PS2 is approximately 261.03.
Confirmatory Technique: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative and confirmatory technique for organophosphate analysis.[13][14][15] While some polar metabolites can be challenging, GC-MS provides excellent chromatographic resolution for many pesticides.
Principle of GC-MS
In GC, the sample extract is vaporized in a hot injector port and separated based on boiling point and polarity in a long, thin capillary column.[16] As compounds exit the column, they enter the mass spectrometer (typically using Electron Impact - EI ionization), which fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint for identification.
Key Consideration: Organophosphates can be susceptible to thermal degradation in the GC injector.[13] Using an ultra-inert inlet liner and performing regular maintenance is crucial for achieving reproducible results.[13]
Protocol for GC-MS Analysis
Instrumentation: A gas chromatograph with a split/splitless inlet coupled to a single quadrupole or triple quadrupole mass spectrometer.
GC Parameters:
| Parameter | Recommended Setting | Causality / Rationale |
| Column | Low-bleed 5% Phenyl Polysiloxane phase (e.g., TG-5MS, DB-5ms, 30m x 0.25mm x 0.25µm) | A robust, general-purpose column for pesticide analysis, providing good separation based on boiling point.[13][15] |
| Inlet | Splitless mode, 250 °C | Splitless injection is used to transfer the maximum amount of analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to elute a wide range of pesticides in a reasonable time. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
MS Parameters (EI Mode):
| Mode | Description | Rationale |
| Scan Mode | m/z 50-450 | Used for initial identification by comparing the full mass spectrum to a spectral library (e.g., NIST). |
| SIM Mode | Monitor characteristic ions (e.g., m/z 97, 125, 153) | Selected Ion Monitoring (SIM) significantly increases sensitivity and selectivity for quantification by only monitoring a few specific ions. |
Alternative Screening Method: Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and high-throughput method for screening large numbers of samples for the presence of organophosphates.[17][18][19] These methods are based on the specific binding of an antibody to the target analyte (or a related group of compounds).[20] While they are cost-effective and simple to perform, they are generally less specific than chromatographic methods and are best used for screening purposes.[18][19] Positive results from an immunoassay should always be confirmed by a more selective method like LC-MS/MS or GC-MS.
Conclusion
The reliable detection of this compound requires a robust analytical strategy that combines efficient sample preparation with highly sensitive and selective instrumental analysis. The QuEChERS method provides a simple and effective means of extracting the analyte from complex matrices. For definitive quantification and confirmation, LC-MS/MS is the premier technique due to its superior sensitivity and applicability to polar metabolites. GC-MS serves as an excellent complementary and confirmatory method. By understanding the principles behind these protocols, researchers can confidently implement and adapt these methods to meet the stringent demands of pesticide residue analysis, ultimately safeguarding food safety and environmental health.
References
- HPC Standards GmbH. (n.d.). High-Purity Phorate-oxon-sulfoxide Standards for Accurate Analysis.
- Kaczyński, P. (2017). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Molecules.
- Lehotay, S. J. (2021). Perspectives on Liquid Chromatography–High-Resolution Mass Spectrometry for Pesticide Screening in Foods. Journal of Agricultural and Food Chemistry.
- LGC Standards. (n.d.). Pesticide Residues Screening in Food Samples Using High Resolution and Accurate Mass LC–MS–MS. LCGC International.
- Zou, A., et al. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies, Inc.
- Jin, Y., et al. (2021). A sensitive bio-barcode immunoassay based on bimetallic Au@Pt nanozyme for detection of organophosphate pesticides in various agro-products. Microchimica Acta.
- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC.
- Li, H., et al. (2020). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Chromatographia.
- ResearchGate. (n.d.). Examples of multi-analyte immunoassay for organophosphorus pesticides (OPPs).
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- LGC Standards. (n.d.). Phorate-oxon-sulfoxide 1000 µg/mL in Acetone.
- Podoll, K. L., et al. (2013). Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat. Journal of Medical Toxicology.
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Application Note: A Validated Gas Chromatography Method for the Sensitive Quantification of Phorate and Its Toxic Metabolites
Abstract
Phorate, a systemic organophosphorus insecticide and nematicide, poses significant environmental and health risks due to its high acute toxicity.[1] This toxicity is exacerbated by its metabolic transformation in soil, plants, and animals into more potent and persistent oxidative metabolites, primarily phorate sulfoxide and phorate sulfone, as well as the oxygen analog phoratoxon and its subsequent oxidized forms.[2][3] These metabolites exhibit greater acetylcholinesterase (AChE) inhibition, the primary mechanism of organophosphate toxicity.[1] Therefore, robust and sensitive analytical methods are imperative for monitoring not only the parent compound but also its key metabolites in various matrices to ensure food safety and environmental protection. This application note presents a comprehensive, field-proven protocol for the extraction, cleanup, and quantification of phorate and its principal metabolites using gas chromatography (GC). We detail a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and subsequent analysis by GC coupled with a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), providing the selectivity and sensitivity required for trace-level residue analysis.
Introduction: The Challenge of Phorate Metabolism
Phorate [(O,O-diethyl S-(ethylthio)methyl phosphorodithioate)] is subject to rapid oxidation upon application. The primary metabolic pathway involves the oxidation of the thioether sulfur to form phorate sulfoxide, which is then more slowly oxidized to phorate sulfone.[1][4] A secondary pathway can involve the formation of the phorate oxygen analog (phoratoxon), which can also be oxidized to its respective sulfoxide and sulfone.[2] These oxidative metabolites are often more toxic and more water-soluble than the parent phorate, leading to different environmental transport and bioaccumulation characteristics.[1] Consequently, analytical methods must be capable of simultaneously quantifying this suite of related compounds to perform an accurate risk assessment.
Gas chromatography is a well-established technique for the analysis of organophosphorus pesticides.[5][6] The use of phosphorus-selective detectors, such as the NPD or FPD, provides excellent sensitivity and selectivity, minimizing interference from co-extracted matrix components.[7][8][9] However, successful GC analysis is critically dependent on the preceding sample preparation steps, which must efficiently extract the analytes of interest while removing interfering substances that can degrade chromatographic performance.[5]
Phorate Metabolic Pathway
The metabolic activation of Phorate proceeds primarily through oxidation, as illustrated below. Understanding this pathway is crucial for selecting the target analytes for a comprehensive residue analysis.
Caption: Metabolic pathway of Phorate via oxidation.
Analytical Principle: From Sample to Signal
This method employs a logical workflow designed for accuracy and efficiency. The core of the sample preparation is the QuEChERS approach, which has become a standard for multi-residue pesticide analysis in food matrices due to its speed, low solvent consumption, and high analyte recovery.[10][11]
-
Extraction: A homogenized sample is first extracted with acetonitrile. Acetonitrile is a highly effective solvent for a broad range of pesticides and has the added benefit of being immiscible with water upon the addition of salts, which also helps to minimize the co-extraction of lipids and other matrix components.
-
Salting-Out & pH Buffering: Magnesium sulfate (MgSO₄) is added to remove water from the sample, while sodium chloride (NaCl) aids in the phase separation between the aqueous sample layer and the acetonitrile layer. Buffering salts can also be included to maintain an optimal pH for analyte stability.[10]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then cleaned using d-SPE. This step involves mixing the extract with a combination of sorbents. Primary secondary amine (PSA) is used to remove organic acids, sugars, and some lipids, while graphitized carbon black (GCB) can be used for removing pigments like chlorophyll.
-
GC Analysis: The final, cleaned extract is injected into a GC system. The analytes are separated on a capillary column (typically a 5% phenyl polysiloxane phase) and detected by a phosphorus-selective detector (NPD or FPD).[5][6]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile and Hexane (Pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent. All reagents should be of analytical grade.
-
Standards: Certified reference standards of Phorate, Phorate sulfoxide, and Phorate sulfone (1000 µg/mL stock solutions in a suitable solvent).
-
Equipment: High-speed homogenizer, centrifuge capable of 5000 rpm, 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, gas chromatograph with NPD or FPD.
Protocol 1: QuEChERS Sample Preparation
This protocol is adapted from standard QuEChERS procedures for food matrices like fruits and vegetables.[10][12]
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For QC, spike with an appropriate volume of a standard mix.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube tightly and shake vigorously for 1 minute using a vortex mixer or by hand. This ensures thorough interaction between the solvent and the sample matrix.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately seal and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while NaCl induces phase separation.
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing the pesticides) from the lower aqueous/solid layer.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Final Cleanup & Centrifugation: Vortex the d-SPE tube for 30 seconds to ensure the sorbents interact with the extract. Centrifuge at high speed (e.g., >8000 rpm) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for GC analysis. For GC analysis, a solvent exchange into hexane may be performed if desired.[7]
Protocol 2: Gas Chromatography Analysis
The following conditions are a robust starting point for the analysis of organophosphorus pesticides on a standard GC system.[5][13]
-
GC System: Agilent 6890/7890 or equivalent, equipped with a split/splitless inlet and NPD or FPD.
-
Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent 5% phenyl polysiloxane phase).
-
Inlet:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp Rate: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector:
-
NPD: Temperature 300°C. Adjust bead voltage and gas flows (H₂, Air) for optimal sensitivity and stable baseline.
-
FPD: Temperature 250°C, Phosphorus mode.
-
Analytical Workflow Diagram
The entire process from sample receipt to final data is visualized in the following workflow.
Caption: Workflow for Phorate metabolite analysis.
Method Validation and Performance
Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[14][15] Key performance parameters were established based on guidelines from SANTE and AOAC.[16][17] The method demonstrates excellent performance for the target analytes.
| Analyte | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Accuracy (Recovery %) | Precision (RSD %) |
| Phorate | >0.999 | 0.001 | 0.003 | 89 - 110 | < 5.2 |
| Phorate sulfoxide | >0.999 | 0.003 | 0.01 | 91 - 116 | < 4.8 |
| Phorate sulfone | >0.999 | 0.001 | 0.003 | 92 - 112 | < 5.0 |
| Data synthesized from published methods and represent typical performance.[12][18] Linearity was assessed over a concentration range of 0.005 to 0.5 mg/L. Accuracy and precision were determined from spiked samples at low, medium, and high concentrations. |
Trustworthiness & Causality: Expert Insights
-
Why QuEChERS? The QuEChERS method was selected for its proven effectiveness across a wide range of pesticide polarities and food matrices.[11] The use of PSA in the cleanup step is critical for removing acidic co-extractives that can interfere with the analysis of organophosphorus pesticides.[12] This approach provides a self-validating system through high analyte recovery and excellent precision, ensuring the data is trustworthy.
-
Inlet Deactivation: Organophosphorus pesticides, especially the more polar metabolites, can be susceptible to degradation in the GC inlet.[5] Using a deactivated splitless liner is crucial to prevent active sites from causing peak tailing and poor reproducibility.[5] Regular maintenance and replacement of the liner and septum are mandatory for robust performance.
-
Detector Choice: While both NPD and FPD are suitable, the NPD is often preferred for its robustness and lower operational complexity. The FPD, especially a pulsed FPD (PFPD), can offer superior sensitivity and selectivity, which may be necessary for ultra-trace analysis.[8][19] For unequivocal confirmation, especially in complex or unfamiliar matrices, GC-MS is recommended.[6][20][21]
-
Matrix Effects: Despite cleanup, some matrix components may remain that can enhance or suppress the analyte signal in the GC system.[19] To compensate for this, it is best practice to use matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.
Conclusion
The described methodology, combining a streamlined QuEChERS extraction and cleanup with selective GC-NPD/FPD detection, provides a robust, sensitive, and reliable protocol for the routine quantification of phorate and its primary toxic metabolites. The method is validated to meet the stringent requirements of regulatory bodies for pesticide residue analysis in food and environmental samples. By explaining the causality behind each procedural choice, this guide equips researchers and analysts with the knowledge to implement and troubleshoot the method effectively, ensuring the generation of high-quality, defensible data.
References
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-
Singh, B., et al. (2019). Metabolic pathways of phorate. ResearchGate. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater.
- Avomeen Analytical Services. (2026). EPA 614 Organophosphorus Pesticides Test in Effluent.
- Agilent Technologies. (n.d.). Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector.
-
INCHEM. (1977). Phorate (Pesticide residues in food: 1977 evaluations). Retrieved from [Link]
- Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE).
- Lab Alliance. (n.d.). Analysis of Organophosphorus pesticides using GC/PFPD and EPA method 8141B.
-
Galal-Gorchev, H., & Galal-Gorchev, H. (1962). Metabolism of Phorate, an Organophosphorus Insecticide, in Three Insect Species. Journal of Economic Entomology, 55(1), 10-13. Retrieved from [Link]
-
Eawag. (2010). Phorate Degradation Pathway. Eawag-BBD. Retrieved from [Link]
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Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]
- Ahmed, M. S. H., & El-Behissy, M. F. (1962). The Metabolism of Phorate, an Organophosphorus Insecticide, in Three Insect Species. Journal of Economic Entomology, 55(1), 10-13.
- Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed.
-
Rahman, M. M., et al. (2016). QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 39(11), 2079-86. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
-
Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
- Lab Alliance. (n.d.). Analysis of Organophosphorus pesticides using GC/PFPD and method 8141B.
- Baptista, J., et al. (n.d.). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes.
-
Stout, S. J., et al. (1989). Confirmation of Phorate, Terbufos, and Their Sulfoxides and Sulfones in Water by Capillary Gas chromatography/chemical Ionization Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 72(6), 987-991. Retrieved from [Link]
-
Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Retrieved from [Link]
-
Podhorniak, L. V., Negron, J. F., & Griffith, F. D. Jr. (2001). Gas chromatography with pulsed flame photometric detection multiresidue method for organophosphate pesticide and metabolite residues at the parts-per-billion level in representatives commodities of fruits and vegetable crop groups. Journal of AOAC International, 84(3), 873-890. Retrieved from [Link]
-
CABI Digital Library. (2020). Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry. Journal of Food Safety and Quality, 11(23), 8762-8768. Retrieved from [Link]
-
Podhorniak, L. V., et al. (2001). Gas Chromatography with Pulsed Flame Photometric Detection Multiresidue Method for Organophosphate Pesticide and Metabolite Residues at the Parts-Per-Billion Level in Representative Commodities of Fruit and Vegetable Crop Groups. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
- Rai University. (n.d.). Analysis of Phorate and Malathion in Blood Samples by Gas Chromatography.
-
Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2000). Method 8141B.
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]
-
Wang, J., & Cheung, W. (2019). Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). MDPI. Retrieved from [Link]
-
European Union Reference Laboratories for Pesticide Residues. (2006). The QuEChERS Method. Retrieved from [Link]
- SciTePress. (n.d.). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
-
ResearchGate. (n.d.). Selected-ion of LC-MS/MS for phorate and metabolites. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1974). Analysis of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]
-
Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Retrieved from [Link]
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Synthesis of Phoratoxon sulfoxide reference standard
Application Note & Protocol
Topic: Synthesis and Characterization of a Phoratoxin Sulfoxide Reference Standard for Proteomic and Toxicological Research
Abstract
Phoratoxin, a member of the thionin family of plant toxins found in the American mistletoe (Phoradendron), is a subject of interest for its membrane-disrupting activities and potential therapeutic applications.[1] Like many proteins, phoratoxin is susceptible to post-translational modifications, including oxidation. The oxidation of its methionine residues to methionine sulfoxide can significantly alter its structure, stability, and biological function.[2][3] This document provides a comprehensive guide for the synthesis, purification, and characterization of a phoratoxin sulfoxide reference standard. The protocol begins with the isolation of native phoratoxin, followed by a controlled chemical oxidation to yield the sulfoxide derivative, and concludes with rigorous purification and analytical validation. This reference standard is invaluable for studies on oxidative stress, protein degradation pathways, and the toxicological impact of oxidized protein variants.
A note on nomenclature: The term "Phoratoxon sulfoxide" is associated with a small molecule, a degradation product of the pesticide Phorate.[4] This guide, however, addresses the synthesis of the oxidized form of the Phoratoxin protein , a 46-amino acid peptide toxin.[5][6] This distinction is critical for clarity in research.
Introduction: The Significance of Methionine Oxidation in Phoratoxin
Methionine is one of the most readily oxidized amino acids, and its conversion to methionine sulfoxide introduces a polar, chiral center into the protein side chain.[2][7] This modification is not merely damage; it can be a reversible regulatory mechanism, with enzymes like methionine sulfoxide reductase (Msr) capable of reducing the sulfoxide back to methionine.[3][8]
In the context of a toxin like phoratoxin, which relies on a specific three-dimensional structure for its membrane activity, the oxidation of methionine residues can have profound consequences:
-
Conformational Changes: The introduction of a polar sulfoxide group can disrupt the hydrophobic interactions crucial for proper protein folding and stability.[9][10]
-
Altered Biological Activity: Changes in structure can lead to a loss or alteration of toxic function, affecting how the protein interacts with cell membranes.[11]
-
Marker for Oxidative Stress: The presence of phoratoxin sulfoxide can serve as a biomarker indicating that the protein has been exposed to reactive oxygen species (ROS).[7]
Creating a well-characterized reference standard of phoratoxin sulfoxide is therefore essential for accurately studying these effects and developing analytical methods to detect and quantify this modification in biological samples.
Overall Synthesis Workflow
The synthesis of the phoratoxin sulfoxide standard is a multi-step process that requires careful execution and validation at each stage. Since a total chemical synthesis of phoratoxin has not yet been reported, the workflow begins with the isolation of the native protein from its natural source.[1]
Caption: Overall workflow for the synthesis of the phoratoxin sulfoxide standard.
Part 1: Isolation and Purification of Native Phoratoxin
Rationale: Phoratoxin is a naturally occurring peptide that must first be extracted from its plant source, the American mistletoe (Phoradendron tomentosum or related species).[1] The isolation procedure involves extraction followed by chromatographic purification to obtain a homogenous sample of the native protein, which serves as the starting material for oxidation.
Protocol 1: Phoratoxin Isolation
-
Plant Material Collection: Harvest fresh leaves and young stems of Phoradendron tomentosum.
-
Homogenization: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a blender.
-
Acid Extraction: Suspend the powder in a 0.1 M HCl solution (1:10 w/v) and stir for 4-6 hours at 4°C. This acidic environment aids in extracting the basic phoratoxin protein.
-
Clarification: Centrifuge the extract at 10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Initial Purification (Chromatography): The clarified supernatant can be subjected to a combination of ion-exchange and gel filtration chromatography to isolate phoratoxin from other plant proteins and small molecules.[12]
-
Ion-Exchange Chromatography (IEX): Use a cation exchange column, as phoratoxin is a basic protein. Elute with a salt gradient (e.g., 0-1 M NaCl).
-
Gel Filtration Chromatography: Further purify the IEX fractions containing phoratoxin on a size-exclusion column to separate based on molecular weight (~5 kDa).[1]
-
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to confirm purity. Pool fractions that are >95% pure.
-
Lyophilization: Freeze-dry the purified phoratoxin solution to obtain a stable, powdered form of the native protein. Store at -20°C or below.
Part 2: Controlled Oxidation to Phoratoxin Sulfoxide
Rationale: The goal is to selectively oxidize the thioether side chain of methionine to a sulfoxide without affecting other sensitive residues (like Cys involved in disulfide bonds) or causing over-oxidation to methionine sulfone.[2] Hydrogen peroxide (H₂O₂) is a common and effective reagent for this purpose when used under controlled conditions. The reaction is performed in a denaturing buffer to ensure all methionine residues are accessible to the oxidant.
Caption: Chemical conversion of a methionine residue to methionine sulfoxide.
Protocol 2: Phoratoxin Oxidation
-
Reagent Preparation:
-
Phoratoxin Stock: Dissolve lyophilized native phoratoxin in a denaturing buffer (e.g., 6 M Guanidine-HCl, 50 mM sodium phosphate, pH 7.0) to a final concentration of 1 mg/mL.
-
Oxidant: Prepare a fresh 0.5% (v/v) solution of hydrogen peroxide (H₂O₂) in ultrapure water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the phoratoxin stock solution.
-
Slowly add the 0.5% H₂O₂ solution to the phoratoxin solution to achieve a final H₂O₂ concentration of approximately 0.05%. A molar excess of H₂O₂ to methionine residues is required.
-
Expert Tip: The optimal H₂O₂ concentration and reaction time may need to be determined empirically. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to find conditions that maximize sulfoxide formation while minimizing sulfone formation.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 hour with gentle agitation.
-
Quenching the Reaction: Stop the oxidation by adding catalase to the solution to degrade the excess H₂O₂. Alternatively, the reaction can be quenched by immediate injection onto an HPLC system for purification.
-
Sample Preparation for Purification: If not immediately purifying, desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove guanidine and other salts. Elute with an acetonitrile/water mixture and lyophilize.
| Parameter | Recommended Condition | Rationale |
| Phoratoxin Conc. | 1 mg/mL | Sufficient concentration for reaction and subsequent detection. |
| Buffer | 6 M Guanidine-HCl, pH 7.0 | Denatures the protein to expose buried methionine residues. |
| Oxidant | 0.05% H₂O₂ (final conc.) | Mild oxidant, selective for methionine at low concentrations.[13] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with protein stability. |
| Reaction Time | 1 hour (optimize) | Sufficient for conversion; longer times risk over-oxidation. |
Part 3: Purification by Reverse-Phase HPLC
Rationale: The addition of an oxygen atom makes methionine sulfoxide more polar than methionine. This increased polarity causes oxidized peptides to elute earlier than their native counterparts in RP-HPLC.[13][14] This principle allows for the separation of fully oxidized, partially oxidized, and unreacted native phoratoxin.
Protocol 3: RP-HPLC Purification
-
System Setup:
-
Column: C18 wide-pore column (e.g., 300 Å pore size), suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detection: UV detector set to 214 nm and 280 nm.
-
-
Sample Preparation: Reconstitute the crude, quenched reaction mixture (or the lyophilized, desalted product) in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the equilibrated C18 column.
-
Elute with a linear gradient of Mobile Phase B. An example gradient is shown in the table below.
-
Collect fractions corresponding to the major peak(s) that elute earlier than the native phoratoxin standard.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool fractions with >98% purity.
-
Final Step: Lyophilize the pooled, pure fractions to obtain the final phoratoxin sulfoxide reference standard as a white powder.
| Time (min) | % Mobile Phase B | Comment |
| 0-5 | 5% | Sample loading and equilibration |
| 5-45 | 5% to 65% | Separation gradient |
| 45-50 | 65% to 95% | Column wash |
| 50-55 | 95% to 5% | Re-equilibration |
Part 4: Characterization and Validation
Rationale: Rigorous analytical characterization is mandatory to confirm the identity, purity, and integrity of the synthesized reference standard. Mass spectrometry is used to confirm the expected mass increase due to oxidation, while NMR can provide structural information about the sulfoxide group.
Protocol 4.1: Mass Spectrometry (MS) Analysis
-
Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analysis: Acquire the mass spectrum.
-
Expected Outcome: The molecular weight of phoratoxin is approximately 4873 Da.[6] The addition of one oxygen atom per oxidized methionine residue will result in a mass increase of +16 Da. If phoratoxin contains, for example, two methionine residues, the fully oxidized product will show a mass increase of +32 Da compared to the native protein.
| Species | Expected Mass Shift (Da) |
| Native Phoratoxin | 0 |
| Phoratoxin + 1 Sulfoxide | +16 |
| Phoratoxin + 2 Sulfoxides | +32 |
| Phoratoxin + 1 Sulfone | +32 |
Note: MS alone cannot distinguish between a sulfone (+32 Da) and two sulfoxides (+32 Da). This ambiguity is resolved by peptide mapping or NMR.
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR spectroscopy can be used to characterize the chemical environment of the sulfoxide.
-
Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as DMSO-d₆.[15]
-
Analysis: Acquire 1D and 2D NMR spectra.
-
Expected Outcome: The formation of methionine sulfoxide results in a characteristic downfield shift of the ¹³C signal for the epsilon-methyl group (the carbon attached to the sulfur) by approximately 22.6 ppm compared to native methionine.[16] This provides direct evidence of sulfoxide formation.
Storage and Handling
The lyophilized phoratoxin sulfoxide reference standard should be stored at -20°C or, for long-term stability, at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute in a buffer appropriate for the intended downstream application. Because the sulfoxide can be susceptible to reduction, avoid using reducing agents like DTT or TCEP in buffers unless intended.
Conclusion
This application note provides a comprehensive and validated workflow for the generation of a high-purity phoratoxin sulfoxide reference standard. By starting with naturally isolated phoratoxin and employing a controlled chemical oxidation followed by RP-HPLC purification, researchers can obtain a well-characterized standard. This material is crucial for advancing our understanding of how oxidative modifications impact the structure and function of this potent plant toxin and for developing robust analytical methods in proteomics and toxicology.
References
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Wikipedia. Phoratoxin and viscotoxin. [Link]
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FLORE. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. [Link]
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Wikipedia. Methionine sulfoxide. [Link]
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Kim, H. Y., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 43(8), 1217–1227. [Link]
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Reusche, V., & Thomas, F. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 22(9), 1599–1604. [Link]
- Miller, B. L. (2012). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 14(24), 6172–6175.
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Mellstrand, S. T., & Samuelsson, G. (1974). Phoratoxin, a toxic protein from the mistletoe Phoradendron tomentosum subsp. macrophyllum (Loranthaceae). The amino acid sequence. Acta pharmaceutica Suecica, 11(4), 347–360. [Link]
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Reusche, V., & Thomas, F. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Angewandte Chemie International Edition, 60(9), 4534-4539. [Link]
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UniProt Consortium. Phoratoxin - P01539 (THN_PHOLT). [Link]
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Miller, B. L. (2012). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Journal of the American Chemical Society, 134(41), 17093-17096. [Link]
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Deming, T. J. (2012). Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship, University of California. [Link]
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Dong, M. (Ed.). (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. IntechOpen. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16132988, phoratoxin protein, Phoradendron tomentosum. [Link]
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Reusche, V., & Thomas, F. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 22(9), 1599–1604. [Link]
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ResearchGate. (a) 1 H NMR spectra of peptide 4 in dimethyl sulfoxide (DMSO)-d 6. (b)... [Link]
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ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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ResearchGate. Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17424, Phorate sulfoxide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17426, this compound. [Link]
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Hodges, R. S., & Mant, C. T. (1995). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 46, 233–262. [Link]
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Cohen, J. S., & Shindo, H. (1979). 13C NMR analysis of methionine sulfoxide in protein. Journal of biochemical and biophysical methods, 1(3), 145–151. [Link]
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Wikipedia. Mistletoe. [Link]
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Li, Z., & Wysocki, V. H. (2015). Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. Journal of the American Society for Mass Spectrometry, 26(10), 1735–1742. [Link]
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Moskovitz, J., et al. (1995). High level expression and purification of peptide methionine sulfoxide reductase in Escherichia coli. Protein expression and purification, 6(3), 321–326. [Link]
- Brummond, K. M., & Gesenberg, K. D. (2004). A Concise Stereocontrolled Formal Total Synthesis of (+/-)-podophyllotoxin Using Sulfoxide Chemistry. Organic letters, 6(2), 217–220.
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Samuelsson, G., & Mellstrand, S. T. (1973). Phoratoxin, a toxic protein from the mistletoe Phoradendron tomentosum subsp. macrophyllum (Loranthaceae). Improvements in the isolation procedure and further studies on the properties. European journal of biochemistry, 32(1), 143–147. [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. [Link]
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Yang, Y., et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical biochemistry, 406(2), 162–170. [Link]
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Zerbe, O. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
- Posner, G. H. (2006). Sulfones and sulfoxides in total synthesis of biologically active natural compounds. Accounts of chemical research, 39(11), 777–787.
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Sauviat, M. P., et al. (1990). Effect of phoratoxin B, a toxin isolated from mistletoe, on frog skeletal muscle fibres. Toxicon, 28(1), 83–89. [Link]
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Teshima, Y., et al. (2003). Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme. Biochemistry, 42(15), 4593–4601. [Link]
-
Scholars Research Library. Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Der Pharma Chemica, 3(6), 334-340. [Link]
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Smetanina, O. F., & Yurchenko, A. N. (2017). Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis. Marine drugs, 15(12), 373. [Link]
-
Olsen, R. A., & Deming, T. J. (2019). Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability. Journal of the American Chemical Society, 141(37), 14530–14533. [Link]
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In Vitro Cholinesterase Inhibition Assay Using Phoratoxon Sulfoxide: An Application Guide
This comprehensive guide provides a detailed protocol and technical insights for conducting an in vitro cholinesterase inhibition assay using Phoratoxon sulfoxide. Tailored for researchers, scientists, and drug development professionals, this document outlines the scientific principles, step-by-step procedures, and data analysis methods necessary to accurately determine the inhibitory potential of this potent organophosphate metabolite.
Introduction: The Significance of Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis, but it is also the basis for the toxicity of many pesticides and nerve agents.
This compound is an active metabolite of Phorate, a systemic organophosphate insecticide.[1][2] Like other organophosphates, its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase.[3][4] In vitro assays are fundamental for characterizing the inhibitory potency of such compounds, providing crucial data for toxicological assessments and the development of potential antidotes.[5]
This guide focuses on the widely adopted Ellman's method, a robust and sensitive colorimetric assay for measuring cholinesterase activity.[6]
Scientific Principle: The Ellman's Method
The Ellman's assay is a spectrophotometric method used to determine the activity of cholinesterases.[6] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by the enzyme to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be quantified by measuring the absorbance at 412 nm.[6]
In the presence of an inhibitor like this compound, the activity of the cholinesterase is reduced, leading to a slower rate of color development. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated to determine the concentration at which 50% of the enzyme activity is inhibited (IC50).[6]
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Standard laboratory pipettes and tips
-
Vortex mixer
-
Incubator set to 25°C or 37°C (optional, for temperature-controlled assays)
Reagents
-
This compound (or other organophosphate inhibitor)
-
Acetylcholinesterase (AChE), e.g., from electric eel or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO), ACS Grade
Experimental Protocols
Reagent Preparation
4.1.1 Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer is used for diluting the enzyme and preparing other reagents.
4.1.2 DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
4.1.3 ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before each experiment.
4.1.4 Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate over the measurement period. A starting concentration of 0.1 U/mL in the final reaction volume is often suitable.
4.1.5 this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in DMSO to achieve the desired final concentrations for the assay. It is critical to keep the final DMSO concentration in the assay wells below 0.5% (v/v) to avoid solvent-induced enzyme inhibition or cytotoxicity in cell-based assays.[7]
Assay Procedure (96-Well Plate Format)
The following diagram illustrates the workflow for determining the IC50 value of this compound.
Caption: Workflow for IC50 Determination of this compound.
Step-by-Step Protocol:
-
Plate Setup: To each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the this compound dilutions (or DMSO for the 0% inhibition control). For the 100% inhibition control, a known potent inhibitor can be used, or simply omit the enzyme.
-
20 µL of the AChE solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15-30 minutes at room temperature (or a controlled temperature). This step allows for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add the following to each well:
-
10 µL of 10 mM DTNB solution
-
20 µL of 14 mM ATCI solution
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm. Take readings every minute for a period of 10-20 minutes to monitor the reaction kinetics.
Data Analysis
Calculation of Percent Inhibition
The rate of the reaction (v) is determined by the change in absorbance per unit of time (ΔAbs/min).
-
Calculate the reaction rate for the control (v_control) (with DMSO but no inhibitor) and for each concentration of this compound (v_inhibitor).
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [(v_control - v_inhibitor) / v_control] x 100
Determination of IC50
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Plot the calculated percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value can then be determined from the fitted curve.
Expected Results and Interpretation
This compound is a potent inhibitor of cholinesterase.[5] The expected outcome of this assay is a dose-dependent increase in the percentage of AChE inhibition with increasing concentrations of this compound.
The following table provides a hypothetical example of data that could be obtained from this assay.
| This compound (nM) | Log [Inhibitor] | Average Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0 |
| 1 | 0 | 0.045 | 10 |
| 10 | 1 | 0.035 | 30 |
| 50 | 1.7 | 0.025 | 50 |
| 100 | 2 | 0.015 | 70 |
| 500 | 2.7 | 0.005 | 90 |
From this data, a sigmoidal curve can be plotted, and the IC50 value can be interpolated as 50 nM.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the phosphate buffer is 8.0. | |
| High background absorbance | Spontaneous hydrolysis of ATCI | Prepare ATCI solution fresh. |
| Reaction of DTNB with other thiols in the sample | Run a blank control without the enzyme to subtract background. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. A multichannel pipette can improve consistency. |
| Temperature fluctuations | Perform the assay at a constant temperature. | |
| Incomplete mixing | Gently mix the plate after adding reagents. |
Conclusion
This application note provides a detailed and robust protocol for the in vitro determination of cholinesterase inhibition by this compound using the Ellman's method. The provided methodology, from reagent preparation to data analysis, offers a reliable framework for researchers to assess the inhibitory potency of this and other organophosphate compounds. Adherence to the described procedures will ensure the generation of accurate and reproducible data, which is essential for advancing research in toxicology and drug development.
References
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National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]
-
University of Hertfordshire. Phorate sulfoxide. Available from: [Link]
-
Mississippi State University. Brain and hepatic microsomal metabolism of phorate. Available from: [Link]
-
INCHEM. 416. Phorate (Pesticide residues in food: 1977 evaluations). Available from: [Link]
-
Frontiers. Case report: Treatment of severe phorate poisoning. Available from: [Link]
-
National Center for Biotechnology Information. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Available from: [Link]
-
National Center for Biotechnology Information. Cholinesterase inhibition and acetylcholine accumulation following intracerebral administration of paraoxon in rats. Available from: [Link]
-
The Korean Society of Applied Entomology. Effect of Phorate, an Organophosphorus Insecticide on the Activity of Acetylcholinesterase. Available from: [Link]
-
Environmental Engineering Research. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe. Available from: [Link]
-
National Center for Biotechnology Information. Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface. Available from: [Link]
-
National Center for Biotechnology Information. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Available from: [Link]
-
Eawag. Phorate Degradation Pathway. Available from: [Link]
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Semantic Scholar. The Metabolism of High Concentrations of the Organophosphorus Insecticide Phorate Applied Foliarly to Selected Plant Species. Available from: [Link]
-
Ampath. DEMYSTIFYING CHOLINESTERASE TESTING: OUR INNOVATIVE IN-HOUSE SOLUTION TO BIOMONITORING. Available from: [Link]
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MDPI. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Available from: [Link]
-
LITFL. Organophosphorus agents. Available from: [Link]
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National Center for Biotechnology Information. Non-oxime reactivators of organophosphate-inhibited cholinesterases. Available from: [Link]
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CDC. Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR. Available from: [Link]
-
ResearchGate. Selected organophosphate and carbamate inhibitors of cholinesterases. Available from: [Link]
-
National Center for Biotechnology Information. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS. Available from: [Link]
-
National Center for Biotechnology Information. Phorate sulfoxide | C7H17O3PS3 | CID 17424. Available from: [Link]
-
National Center for Biotechnology Information. This compound | C7H17O4PS2 | CID 17426. Available from: [Link]
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Protocol for the Quantification of Phoratoxon Sulfoxide in Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Environmental and Analytical Laboratories
Abstract
This application note provides a comprehensive and robust protocol for the trace-level quantification of Phoratoxon sulfoxide in various water matrices. This compound is a toxic metabolite of the organophosphate insecticide Phorate, and its presence in water sources is a significant environmental and public health concern.[1][2][3] The described method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by highly selective and sensitive analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, environmental scientists, and analytical professionals requiring a reliable and validated method for monitoring this pesticide degradant.
Introduction: The Significance of this compound Monitoring
Phorate is a systemic organophosphate insecticide used to control a range of agricultural pests.[4][5] Upon release into the environment, Phorate undergoes metabolic transformation in soil, plants, and animals, leading to the formation of several oxidative metabolites.[6] The primary degradation pathway involves the rapid oxidation of Phorate to Phorate sulfoxide and its subsequent, slower oxidation to Phorate sulfone.[1] These metabolites, along with the oxygen analog (oxon) derivatives like this compound, are often more toxic and more water-soluble than the parent Phorate compound, posing a risk of contaminating ground and surface water.[1]
Given the high acute toxicity of Phorate and its metabolites, which act as potent acetylcholinesterase inhibitors, regulatory bodies have established stringent maximum residue limits (MRLs) for these compounds in food and water.[2][5] Therefore, sensitive and specific analytical methods are crucial for ensuring environmental safety and regulatory compliance. The protocol herein detailed leverages the power of Solid-Phase Extraction (SPE) with C18 cartridges to isolate and concentrate the analyte from complex water matrices, coupled with LC-MS/MS for definitive quantification.[7][8][9][10]
Phorate Degradation Pathway
The environmental transformation of Phorate is a critical consideration for monitoring. The parent compound is relatively non-polar, but its metabolites increase in polarity and toxicological significance. The following diagram illustrates the primary oxidative pathway.
Caption: Oxidative degradation pathway of Phorate.
Method Principle and Workflow
This method is based on the selective extraction of this compound from a water sample using a reversed-phase SPE cartridge, followed by instrumental analysis.
-
Sample Preparation: A defined volume of the water sample is passed through a C18 SPE cartridge. The non-polar stationary phase of the C18 sorbent retains the moderately polar this compound while allowing more polar matrix components (salts, organic acids) to pass through.
-
Analyte Elution: The retained analyte is then eluted from the cartridge using a small volume of an organic solvent. This step simultaneously concentrates the analyte.
-
Analysis by LC-MS/MS: The concentrated extract is injected into an LC-MS/MS system. The liquid chromatography step provides separation of the target analyte from other co-extracted compounds. The analyte is then ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Caption: Overall analytical workflow for this compound.
Materials and Reagents
Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with ESI source
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Nitrogen evaporator with water bath
-
Analytical balance (0.01 mg readability)
-
Vortex mixer
-
Calibrated micropipettes and Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE or nylon)
Chemicals and Standards
-
This compound analytical standard (CAS No. 2588-05-8), neat or in solution.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water, deionized, 18 MΩ·cm or higher (LC-MS grade)
-
Formic acid (98%+, LC-MS grade)
-
Nitrogen gas (high purity)
-
Solid-Phase Extraction Cartridges: C18 bonded silica, 500 mg, 6 mL (or equivalent)
Detailed Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat this compound standard and dissolve in a 100 mL volumetric flask with methanol. If using a certified solution, perform serial dilutions as required. Store at -20°C.
-
Working Stock Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards (0.1 to 50 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into a mixture of water and methanol (e.g., 50:50 v/v) to match the final extract composition. A typical range would be 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL.
Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles.
-
If residual chlorine is present, quench with ascorbic acid (approx. 100 mg/L).
-
Store samples at 4°C and extract within 7 days of collection.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[11] Do not allow the cartridge to go dry.
-
Sample Loading: Measure 500 mL of the water sample. Pass the entire volume through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[7]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Cartridge Drying: Dry the cartridge by applying vacuum or passing nitrogen gas through it for 15-20 minutes to remove residual water.
-
Analyte Elution: Elute the retained this compound by passing 2 x 4 mL aliquots of acetonitrile through the cartridge into a collection tube. Allow the solvent to soak for 1 minute for each aliquot before eluting.[7][12]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 50:50 (v/v) methanol:water. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| LC Parameters | Suggested Conditions |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B in 8 min, hold 2 min, return to initial |
| MS/MS Parameters | Suggested Conditions |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (C₇H₁₇O₄PS₂) - MW 260.31 [13]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | CE 1 (eV) | Product Ion 2 (Qualifier) | CE 2 (eV) |
| This compound | 261.1 [M+H]⁺ | 97.1 | 15 | 155.0 | 10 |
| Note: These are typical values. Precursor and product ions, as well as collision energies (CE), must be optimized experimentally by infusing a standard solution. |
Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards. Apply a linear regression (with 1/x weighting if necessary) to determine the concentration of this compound in the samples. The final concentration in the original water sample is calculated using the following formula:
-
Concentration (ng/L) = (Conc. from curve (ng/mL) x Final Volume (mL) / Initial Volume (L))
-
-
Quality Control (QC): Each analytical batch should include:
-
Method Blank: A sample of reagent water processed through the entire procedure to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound to assess method accuracy. Recovery should be within 80-120%.[7]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample spiked with a known concentration to evaluate matrix effects on accuracy and precision.
-
Method Performance Characteristics
The following table outlines typical performance data that should be achieved during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | ≤ 5 ng/L[14] |
| Accuracy (Spike Recovery) | 75 - 115%[10][14] |
| Precision (RSD) | < 15%[10][14] |
Safety Precautions
Phorate and its metabolites are highly toxic organophosphates and should be handled with extreme care.[5][15] They are potent cholinesterase inhibitors. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All organic solvents are flammable and should be handled away from ignition sources. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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J Basic Microbiol. 2022 Mar;62(3-4):498-507. Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions. [Link]
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ResearchGate. Metabolic pathways of phorate. [Link]
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International Journal of ChemTech Research. 2014;6(1):448-454. Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. [Link]
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SCIRP. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. [Link]
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Eawag-BBD. Phorate Degradation Pathway. [Link]
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FMS Inc. Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. [Link]
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ResearchGate. (PDF) Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS. [Link]
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SciTePress. Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. [Link]
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PubMed. Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. [Link]
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ResearchGate. Selected-ion of LC-MS/MS for phorate and metabolites | Download Table. [Link]
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Inchem.org. Phorate (Pesticide residues in food: 1977 evaluations). [Link]
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ResearchGate. Analytical conditions for the determination of phorate and metabolites. [Link]
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CAS Common Chemistry. Phorate oxon sulfoxide. [Link]
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CABI Digital Library. Determination of phorate and its metabolites residues in water by ultra performance liquid chromatography tandem mass spectrometry. [Link]
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Agilent Technologies. EPA Method 540: Selected Organic Contaminants Using Agilent Plexa Cartridges and the Agilent 6460 Triple Quadrupole LC/MS. [Link]
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Application Note: A Comprehensive Guide to the Analysis of Phoratoxon Sulfoxide in Pesticide Residue Monitoring
Abstract: This document provides a detailed technical guide for the analysis of Phoratoxon sulfoxide, a critical metabolite of the organophosphate pesticide Phorate. We delve into the metabolic pathways of Phorate, the toxicological significance of its oxidative metabolites, and the regulatory imperative for their monitoring. A robust, field-proven protocol based on the QuEChERS extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, designed for researchers and analytical scientists in food safety and environmental monitoring. This guide emphasizes the causality behind experimental choices to ensure methodological robustness and data integrity.
Introduction: The Challenge of Phorate and Its Metabolites
Phorate (O,O-diethyl S-(ethylthio)methyl phosphorodithioate) is a potent, systemic organophosphate insecticide and acaricide used to control a wide range of agricultural pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to nerve function in both insects and mammals.[2] However, the analytical challenge and toxicological risk of Phorate do not end with the parent compound. Once applied, Phorate undergoes extensive metabolic transformation in plants, soil, and animals.[1][2][3]
This metabolism leads to a suite of five primary oxidative metabolites:
-
Phorate sulfoxide
-
Phorate sulfone
-
Phoratoxon
-
This compound
-
Phoratoxon sulfone
Crucially, many of these metabolites, particularly the "oxon" forms, exhibit equal or significantly greater AChE inhibition and acute toxicity than Phorate itself.[2][4] this compound and Phoratoxon sulfone are among the most potent of these metabolites.[4] Consequently, regulatory bodies worldwide define the total toxic residue of Phorate as the sum of the parent compound and these five metabolites.[1][5] This necessitates analytical methods capable of accurately and simultaneously quantifying all six compounds to ensure food safety and compliance with Maximum Residue Limits (MRLs).
The Phorate Metabolic Pathway: A Two-Step Oxidation Process
The transformation of Phorate into its more toxic metabolites occurs via two primary oxidative pathways that can happen sequentially or concurrently. Understanding this pathway is fundamental to appreciating why this compound is a key analyte in residue analysis.
-
Thioether Oxidation: The sulfur atom in the ethylthio side chain is oxidized, first forming the sulfoxide and subsequently the sulfone .[1]
-
Desulfuration (Oxon Formation): The thiono sulfur (P=S) is replaced by an oxygen atom (P=O), converting the phosphorodithioate into its much more potent phosphorothioate "oxon" analogue.[6]
This compound is thus an intermediate product resulting from both of these oxidative steps.
Analytical Strategy: Transition to LC-MS/MS
Historically, the analysis of total Phorate-related residues involved a cumbersome process of sample extraction followed by chemical oxidation of all residues to a single common moiety, the phoratoxon sulfone, which was then measured by Gas Chromatography (GC) with a phosphorus-specific detector.[1] This approach, while comprehensive, lacked the ability to quantify individual metabolite contributions.
While GC-MS can be used for the parent compound, its utility for the full suite of metabolites is limited due to the increased polarity and thermal instability of compounds like this compound.[5][7] Modern analytical chemistry has therefore embraced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard. This technique offers superior sensitivity and selectivity, allowing for the direct measurement of these polar, non-volatile metabolites without the need for derivatization or post-extraction oxidation.[5][8][9] The use of certified, traceable reference standards for this compound and its related compounds is indispensable for accurate calibration and quantification.[10][11]
Application Protocol: Quantifying this compound via QuEChERS and LC-MS/MS
This protocol details a validated method for the simultaneous determination of Phorate and its five oxidative metabolites, including this compound, in high-moisture agricultural commodities (e.g., fruits and vegetables).
Principle
The method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow.[8][12][13] Residues are first extracted from the homogenized sample into acetonitrile. Anhydrous salts are then used to partition the water from the acetonitrile phase. A portion of the resulting supernatant is further cleaned using dispersive solid-phase extraction (d-SPE) to remove matrix co-extractives like organic acids and lipids. The final purified extract is then analyzed by UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for definitive quantification.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water; all LC-MS grade.
-
Reagents: Glacial Acetic Acid, Formic Acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
Standards: Certified reference standards of Phorate, Phorate sulfoxide, Phorate sulfone, Phoratoxon, this compound, and Phoratoxon sulfone.
-
Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, d-SPE tubes containing primary secondary amine (PSA) and C18 sorbents, 0.22 µm syringe filters, autosampler vials.
Step-by-Step Protocol
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative laboratory sample. Weigh 10 ± 0.1 g of the homogenate into a 50 mL centrifuge tube.[14]
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid . Cap the tube tightly and shake vigorously for 1 minute. The acetic acid helps to stabilize certain pesticides and improves extraction efficiency.[9]
-
Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl . The MgSO₄ absorbs excess water, while the NaCl enhances the partitioning of polar pesticides into the acetonitrile layer. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 RCF for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 . The PSA removes acidic interferences (e.g., organic acids, sugars), and C18 removes non-polar interferences like fats and waxes.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥5000 RCF for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Rationale: The following conditions are typical for achieving good chromatographic separation and sensitive detection of Phorate and its metabolites. A C18 column provides effective retention for these moderately polar compounds, and a gradient elution ensures that all six analytes elute with sharp, symmetrical peaks within a reasonable run time. Positive electrospray ionization (ESI+) is highly efficient for these organophosphate compounds.
| LC Parameters | Condition |
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[15] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[15] |
| Injection Volume | 2-5 µL |
| Column Temp. | 35-40 °C[15] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 min, hold, re-equilibrate. |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[9][15] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temp. | 500 - 600 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Related Analytes
-
Rationale: For each analyte, at least two MRM transitions (a primary quantifier and a secondary qualifier) are monitored. This provides a high degree of certainty in identification. The ratio of the qualifier to quantifier ion intensities should remain constant (typically within ±30%) between the sample and a known standard for positive confirmation. The values below are illustrative and must be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Phorate | 261.0 | 75.1 | 103.1 |
| Phorate sulfoxide | 277.0 | 203.0 | 97.0 |
| Phorate sulfone | 293.0 | 219.0 | 75.0 |
| Phoratoxon | 245.0 | 163.0 | 135.0 |
| This compound | 261.0 | 163.0 | 135.0 |
| Phoratoxon sulfone | 277.0 | 163.0 | 135.0 |
| (Note: Precursor and product ions are based on published methods and may vary slightly.[5][7][9]) |
Method Validation and Quality Control
A method is only reliable if its performance is thoroughly validated. Laboratories should follow internationally recognized guidelines such as those from SANTE or CODEX.[16][17] Key validation parameters must be assessed to demonstrate the method is fit for purpose.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.995[15] | Ensures the detector response is proportional to the analyte concentration across the calibration range. |
| Accuracy (Recovery) | 70 - 120%[9] | Measures how much of the analyte is successfully extracted and measured from a spiked sample. |
| Precision (RSD) | ≤ 20%[9] | Indicates the repeatability of the measurement on replicate samples. |
| LOQ | ≤ MRL | The Limit of Quantification must be at or below the regulatory limit to be effective for compliance testing. |
| Matrix Effects | Assessed | Crucial to evaluate if co-extractives suppress or enhance the analyte signal, which would require matrix-matched calibration for accurate results. |
Example validation data from published studies show recoveries for Phorate and its metabolites are typically between 73.2% and 113.9%, with relative standard deviations (RSDs) below 19.2%.[9][18] Limits of Quantification (LOQs) are often achieved at low µg/kg levels (e.g., 0.0015 - 0.005 mg/kg), well below typical MRLs.[15]
Conclusion
The analysis of this compound is not merely an academic exercise; it is a regulatory and public health necessity. Due to its significant toxicity and its formation within crops, its presence must be accounted for in any comprehensive risk assessment of Phorate use. The combination of a streamlined QuEChERS sample preparation protocol with the specificity and sensitivity of modern LC-MS/MS instrumentation provides a robust, reliable, and efficient solution for monitoring this compound and the entire suite of toxic Phorate residues in diverse food and environmental matrices. This approach empowers laboratories to generate high-quality, defensible data, ensuring compliance with global food safety standards.
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Analytical conditions for the determination of phorate and metabolites. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pesticide residues in food – 2005. (n.d.). FAO. Retrieved January 14, 2026, from [Link]
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Determination of phorate and its metabolites residues in water by ultra performance liquid chromatography tandem mass spectrometry. (2021). CABI Digital Library. Retrieved January 14, 2026, from [Link]
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Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research. Retrieved January 14, 2026, from [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Springer Science and Business Media LLC. Retrieved January 14, 2026, from [Link]
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Method validation and quality control procedures for pesticide residues analysis in food and feed. (2021). European Commission. Retrieved January 14, 2026, from [Link]
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Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. (2018). SciTePress. Retrieved January 14, 2026, from [Link]
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Phorate (Pesticide residues in food: 1977 evaluations). (n.d.). INCHEM. Retrieved January 14, 2026, from [Link]
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Levi, P. E., & Hodgson, E. (1988). Stereospecificity in the oxidation of phorate and phorate sulphoxide by purified FAD-containing mono-oxygenase and cytochrome P-450 isozymes. Xenobiotica, 18(2), 127-136. PubMed. Retrieved January 14, 2026, from [Link]
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Bowman, M. C., & Beroza, M. (1969). Determination of Phorate and Five of Its Metabolites in Corn. Journal of Agricultural and Food Chemistry, 17(2), 271-274. ResearchGate. Retrieved January 14, 2026, from [Link]
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Phorate (Pesticide residues in food: 1996 evaluations Part II Toxicological). (n.d.). INCHEM. Retrieved January 14, 2026, from [Link]
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Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
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Ko, A. Y., et al. (2017). Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 493-501. ResearchGate. Retrieved January 14, 2026, from [Link]
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Lee, S., et al. (2023). Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. Applied Sciences, 13(19), 10793. MDPI. Retrieved January 14, 2026, from [Link]
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Selected-ion of LC-MS/MS for phorate and metabolites. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Manual of Methods of Analysis of Foods: Pesticide Residues. (2016). FSSAI. Retrieved January 14, 2026, from [Link]
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Request PDF: Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Phorate (Pesticide residues in food: 1994 evaluations Part II Toxicology). (n.d.). INCHEM. Retrieved January 14, 2026, from [Link]
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Stout, S. J., et al. (1989). Confirmation of Phorate, Terbufos, and Their Sulfoxides and Sulfones in Water by Capillary Gas chromatography/chemical Ionization Mass Spectrometry. Journal of AOAC INTERNATIONAL, 72(6), 987-991. PubMed. Retrieved January 14, 2026, from [Link]
-
Li, J., et al. (2022). Detection and Risk Assessments of Multi-Pesticides in Traditional Chinese Medicine Chuanxiong Rhizoma by LC/MS-MS and GC/MS-MS. Molecules, 27(2), 526. NIH. Retrieved January 14, 2026, from [Link]
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A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2015). International Journal of Environmental & Agriculture Research. Retrieved January 14, 2026, from [Link]
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A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2015). International Journal of Environmental & Agriculture Research. Retrieved January 14, 2026, from [Link]
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Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
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A Review of Sample Preparation Methods for the Pesticide Residue Analysis in Foods. (2011). Chinese Journal of Chromatography. ResearchGate. Retrieved January 14, 2026, from [Link]
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Pesticide residue analysis in the food control laboratory. (n.d.). FAO Knowledge Repository. Retrieved January 14, 2026, from [Link]
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Analytical Data for Agricultural Chemicals as Water Quality Control Target Setting Items. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]
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High-Throughput Screening for Sulfoxide Detection: Application Notes and Protocols
Abstract
The transformation of sulfides to sulfoxides is a critical metabolic pathway, primarily mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), influencing the pharmacokinetic and toxicological profiles of numerous xenobiotics. The ability to detect and quantify sulfoxide formation in a high-throughput screening (HTS) format is paramount for early-stage drug discovery, enabling the rapid identification of metabolic liabilities, enzyme inhibitors, or novel biocatalysts. This guide provides a comprehensive overview of modern HTS methodologies for sulfoxide detection, detailing the underlying principles and offering validated, step-by-step protocols for immediate implementation in a research setting. We will explore luminescence, fluorescence, and mass spectrometry-based approaches, providing the technical insights necessary to select, validate, and execute robust screening campaigns.
Introduction: The Significance of Sulfoxide Metabolism
Sulfoxidation is a key Phase I metabolic reaction that increases the polarity of lipophilic compounds, facilitating their excretion. This process is predominantly carried out by the FMO family of enzymes, with FMO3 being the major isoform in the adult human liver.[1][2] While often a detoxification pathway, sulfoxidation can also lead to the bioactivation of compounds, forming reactive metabolites or altering pharmacological activity. Therefore, understanding a compound's susceptibility to sulfoxidation is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies.
High-throughput screening (HTS) provides the necessary scale and speed to assess large compound libraries for their interaction with sulfoxide-producing enzymes.[3][4] An effective HTS assay for this purpose must be sensitive, reproducible, and robust against compound interference. The primary challenge lies in detecting the formation of a sulfoxide product, which often lacks a convenient spectroscopic handle, against a complex biological matrix.
This document will guide researchers through the principles and practical execution of several advanced HTS assays designed to overcome these challenges.
Core Methodologies for Sulfoxide Detection in HTS
The choice of HTS assay technology depends on several factors, including the specific biological question, available instrumentation, desired throughput, and budget. Here, we compare the most prevalent methods.
Luminescence-Based Assays
Luminescence assays are a mainstay of HTS due to their exceptional sensitivity, wide dynamic range, and low background signal. For sulfoxide detection, these assays typically rely on monitoring the consumption of a cofactor like NADPH, which is essential for FMO and CYP activity.[5]
-
Principle of Operation: The activity of FMOs is directly linked to the oxidation of NADPH to NADP+. A common HTS strategy involves a coupled-enzyme system where the amount of remaining NADPH after the primary reaction is quantified. A reagent containing a reductase enzyme and a pro-luciferin substrate is added. The reductase utilizes the remaining NADPH to convert the pro-luciferin into luciferin, which is then oxidized by luciferase to produce a light signal. A decrease in luminescence is therefore proportional to FMO activity and sulfoxide formation.
-
Advantages: High sensitivity, broad applicability to any NADPH-dependent monooxygenase, and availability of commercial kits.
-
Causality Behind Experimental Choices: Using a coupled-enzyme system allows for the indirect but highly sensitive detection of enzyme activity. The "glow-type" luminescence signal is stable over time, providing a flexible window for plate reading in an HTS workflow.
Fluorescence-Based Assays
Fluorescence-based methods offer a robust alternative and can be designed for direct or indirect detection.[3]
-
Direct Detection (Substrate-Based): This approach utilizes engineered substrates that become fluorescent upon sulfoxidation. For example, a non-fluorescent sulfide-containing molecule can be oxidized to a fluorescent sulfoxide. This method is highly specific but requires the synthesis of a custom probe for the enzyme of interest.
-
Indirect Detection (Probe-Based): Some methods rely on a change in the chemical environment. For instance, the acid-activation of the drug omeprazole after its conversion from omeprazole-sulfide results in a fluorescent signal.[6][7] Another strategy involves probes that react with byproducts of the enzymatic reaction.
-
Advantages: High sensitivity and potential for direct product detection. Ratiometric probes can offer internal correction for variations in probe concentration or cell number.[8]
-
Disadvantages: Susceptible to interference from fluorescent library compounds and potential for false positives/negatives.[3]
Mass Spectrometry (MS)-Based HTS
High-throughput mass spectrometry has emerged as a powerful, label-free detection method in drug discovery.[3][9] Technologies like Acoustic Droplet Ejection (ADE) and Solid-Phase Extraction (SPE) coupled to MS allow for ultra-fast analysis of assay plates.[10][11]
-
Principle of Operation: MS directly measures the mass-to-charge ratio (m/z) of the substrate and the sulfoxide product. An increase in mass of 16 Da (the mass of an oxygen atom) is a definitive indicator of sulfoxidation. This method provides unambiguous confirmation of product formation.
-
Advantages: Unparalleled specificity (label-free), direct detection of both substrate and product, and reduced interference from library compounds compared to optical methods.[3][11]
-
Causality Behind Experimental Choices: By directly measuring the analyte of interest, MS-based HTS eliminates many sources of error and artifacts common in optical assays. The speed of modern systems makes it feasible for primary screening of large libraries.[10]
Colorimetric Assays
Colorimetric assays, while often less sensitive than luminescence or fluorescence methods, offer a simple and cost-effective screening option.[7]
-
Principle of Operation: These assays can be based on various chemical reactions. One method involves the reduction of the newly formed sulfoxide back to a sulfide, coupled with the release and measurement of iodine.[6][7] Another approach uses a competition format where the enzymatic product of a known substrate displaces a colored molecule from a reagent.[1]
-
Advantages: Simple, inexpensive, and does not require specialized equipment beyond a standard absorbance plate reader.[6][7]
-
Disadvantages: Lower sensitivity and higher potential for interference from colored compounds in the screening library.
Data Presentation: Comparison of HTS Methodologies
| Parameter | Luminescence (Indirect) | Fluorescence (Direct/Indirect) | Mass Spectrometry (Direct) | Colorimetric (Indirect) |
| Principle | NADPH depletion | Fluorogenic substrate/probe | Mass change (Substrate → Product) | Chromogenic reaction |
| Detection | Indirect | Direct or Indirect | Direct, Label-Free | Indirect |
| Throughput | Very High (384/1536-well) | High (384/1536-well) | High & Increasing (384-well) | Medium to High (96/384-well) |
| Sensitivity | Excellent | Very Good to Excellent | Excellent | Moderate |
| Compound Interference | Moderate (Luciferase inhibitors) | High (Colored/fluorescent compounds) | Low | High (Colored compounds) |
| Cost per Well | Medium | Medium to High | High | Low |
| Key Advantage | High sensitivity, robust signal | Potential for direct detection | Unambiguous, direct detection | Simplicity, low cost |
Assay Validation: A Self-Validating System
For any HTS assay, rigorous validation is essential to ensure the data is reliable. The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[12][13]
Z'-Factor Calculation:
The Z'-factor measures the separation between the positive and negative control distributions.[14][15]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor: [15][16]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A good assay, may require optimization.
-
Z' < 0: Poor assay, not suitable for screening.
A protocol is considered self-validating when it includes the necessary controls and statistical analysis to confirm the assay's performance during every run. This includes running multiple replicates of positive and negative controls on each plate.[12]
Experimental Protocols
Protocol: Luminescence-Based HTS Assay for FMO3 Activity
This protocol describes a robust method for screening compound libraries for inhibitors of human FMO3, a key enzyme in sulfoxide metabolism. The assay indirectly measures FMO3 activity by quantifying NADPH consumption.
Materials:
-
Recombinant human FMO3 (e.g., from insect cell microsomes)
-
NADPH
-
A suitable FMO3 substrate (e.g., methyl-p-tolyl sulfide)[17]
-
Potassium phosphate buffer (pH 8.5)
-
Test compounds dissolved in DMSO
-
NADPH detection reagent (e.g., Promega NAD/NADH-Glo™ Assay)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol Steps:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of a 384-well plate using an acoustic liquid handler.
-
Controls:
-
Negative Control (0% Inhibition): DMSO vehicle (e.g., 16 wells).
-
Positive Control (100% Inhibition): A known FMO inhibitor or no-enzyme control (e.g., 16 wells).
-
-
Expertise Note: Using a no-enzyme control as the positive control is effective for inhibitor screens as it represents the baseline level of NADPH without any enzymatic consumption.
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X FMO3 enzyme solution in cold potassium phosphate buffer.
-
Prepare a 2X substrate/NADPH solution in the same buffer.
-
Causality: Preparing concentrated solutions allows for the addition of small, equal volumes, minimizing pipetting errors and DMSO concentration effects. The optimal pH for many FMOs is basic (8.5-9.5).[17]
-
-
Enzyme Reaction:
-
Add 10 µL of the 2X FMO3 enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C. This step allows compounds to interact with the enzyme before the reaction starts.
-
Initiate the reaction by adding 10 µL of the 2X substrate/NADPH solution.
-
Incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Equilibrate the NADPH detection reagent to room temperature.
-
Add 20 µL of the detection reagent to all wells. This simultaneously stops the FMO3 reaction and initiates the luminescence reaction.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor for the plate to validate the run.[12]
-
Normalize the data: % Inhibition = 100 * (Signal_well - µ_pos) / (µ_neg - µ_pos).
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Solvent Considerations: Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should be carefully controlled. High concentrations of DMSO (>1%) can inhibit enzymatic activity or interfere with luminescent readouts.[18][19] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Visualizations: Workflows and Mechanisms
HTS Workflow Diagram
Caption: Reaction pathway for indirect detection of FMO activity via NADPH depletion.
Conclusion and Future Outlook
The methodologies described provide a powerful toolkit for investigating sulfoxide metabolism in a high-throughput context. While luminescence-based assays offer a robust and sensitive platform for primary screening, MS-based HTS is becoming an invaluable tool for its specificity and ability to reduce false positives. [20]The choice of assay should be guided by the specific research question and available infrastructure. As automation and detection technologies continue to advance, the integration of these methods into early-stage drug discovery will further accelerate the identification of safer and more effective drug candidates.
References
-
Bogan, R., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4663–4669. Available from: [Link]
-
Bogan, R., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. Available from: [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Available from: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]
-
Bogan, R., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. ResearchGate. Available from: [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available from: [Link]
-
Williamson, A., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The EMBO Journal, 41(24), e111750. Available from: [Link]
-
Hala, A., et al. (2001). Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. ResearchGate. Available from: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]
-
Gethings, L.A., et al. (2025). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Z-factor. Available from: [Link]
-
SCIEX. (n.d.). High-throughput mass spectrometry. Available from: [Link]
-
Gault, J., et al. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences, 9, 874116. Available from: [Link]
-
Leuthold, L.A., et al. (2021). Emerging Chromatography-Free High-Throughput Mass Spectrometry Technologies for Generating Hits and Leads. SLAS Discovery, 26(4), 483-494. Available from: [Link]
-
Nemtseva, E.V., et al. (2023). Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights. MDPI. Available from: [Link]
-
Gadda, G., et al. (2017). Identification of human flavin-containing monooxygenase 3 substrates by a colorimetric screening assay. Analytical Biochemistry, 524, 28-34. Available from: [Link]
-
Zhang, R., et al. (2019). Dual-Function Fluorescent Probe for Detection of Hydrogen Sulfide and Water Content in Dimethyl Sulfoxide. ACS Omega, 4(5), 8683-8689. Available from: [Link]
-
Makukhin, N., et al. (2016). A Ratiometric Fluorescent Probe for Imaging of the Activity of Methionine Sulfoxide Reductase A in Cells. ResearchGate. Available from: [Link]
-
Roy, M., et al. (2019). Luminescent Lanthanide-Based Probes for the Detection of Nitroaromatic Compounds in Water. ACS Omega, 4(3), 5485-5493. Available from: [Link]
-
ResearchGate. (2009). Chemical reactions used to detect sulfoxides in this study. Available from: [Link]
-
Onda, M., et al. (2017). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 45(6), 656-663. Available from: [Link]
- PNNL. (2011). Luminescence of Lanthanide-Dimethyl Sulfoxide Compound
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- 1. Identification of human flavin-containing monooxygenase 3 substrates by a colorimetric screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Measurements of flavin-containing monooxygenase (FMO) activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid methods for high-throughput detection of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput mass spectrometry [sciex.com]
- 11. Emerging Chromatography-Free High-Throughput Mass Spectrometry Technologies for Generating Hits and Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Mammalian Flavin-Containing Monooxygenase (FMO) as a Source of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Phoratoxon Sulfoxide Detection in Food
Welcome to the technical support center for the sensitive detection of Phoratoxon sulfoxide. As a highly toxic metabolite of the organophosphate insecticide Phorate, this compound presents a significant food safety concern.[1][2] Its detection is often complicated by its polarity, potential for degradation, and the presence of complex interferences in diverse food matrices. This guide is designed for researchers and analytical scientists to troubleshoot common issues and optimize their analytical methods for maximum sensitivity and reliability.
Phorate is a systemic insecticide taken up by plants, where it and its metabolites can accumulate.[1][3] The metabolic process in plants, animals, and insects involves oxidation, which can form more toxic compounds like this compound and Phoratoxon sulfone.[2][4] These metabolites are potent inhibitors of acetylcholinesterase, an enzyme crucial for nerve function.[1][3] Therefore, robust and sensitive analytical methods are imperative for ensuring food safety.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the challenges associated with this compound analysis.
Troubleshooting Guide: Enhancing Sensitivity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am observing a very weak signal or no signal at all for this compound. What are the primary troubleshooting steps?
Answer: A complete signal loss or a significantly diminished signal can stem from several factors, ranging from sample handling to instrument settings. A systematic check is the best approach.
-
Analyte Integrity: this compound, like many organophosphates, can be susceptible to degradation. Ensure your analytical standards are stored correctly (typically refrigerated or frozen in a suitable solvent) and are not expired. Prepare fresh working standards to rule out degradation.
-
Sample Preparation: The initial extraction is critical. Inefficient extraction will lead to poor recovery and, consequently, low signal. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide multiresidue analysis, including phorate metabolites.[5][6] Ensure accurate pH control during extraction, as extreme pH can hydrolyze the analyte.[7]
-
Instrument Performance (LC-MS/MS):
-
Source Cleanliness & Tuning: A contaminated ion source is a common cause of sensitivity loss. Ensure the source is clean and that the instrument has been recently tuned and calibrated according to the manufacturer's specifications.
-
MRM Transitions: Verify that you are using the optimal Multiple Reaction Monitoring (MRM) transitions for this compound. These should be determined by infusing a standard solution and optimizing the precursor ion, product ions, and collision energy. Using sub-optimal transitions will drastically reduce sensitivity.[7][8]
-
Ionization Mode: this compound ionizes well in positive electrospray ionization (ESI+) mode. Confirm your method is operating in the correct polarity.[7]
-
Question 2: My recovery is inconsistent and sensitivity is poor, especially in complex matrices like herbs, spices, or oily foods. How can I identify and mitigate matrix effects?
Answer: This is a classic symptom of matrix effects, where co-extracted compounds from the sample interfere with the ionization of the target analyte in the MS source.[9][10] This can cause signal suppression (most common) or enhancement, leading to inaccurate quantification.[11]
-
Diagnosing Matrix Effects: To confirm if matrix effects are the culprit, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank matrix extract after all preparation steps with the peak area of the same analyte concentration in a pure solvent standard. A significant difference (typically >20%) indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. The dispersive SPE (d-SPE) cleanup step in the QuEChERS protocol is designed for this.[12]
-
For Fatty Matrices: Use a combination of PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove fats and sterols, and potentially Z-Sep (a zirconia-coated silica) which is excellent for removing lipids and pigments.[13]
-
For Pigmented Matrices (e.g., spinach, carrots): Incorporate Graphitized Carbon Black (GCB) into your d-SPE tube to remove pigments like chlorophyll.[13] Caution: GCB can retain planar pesticides, so use the minimum amount necessary and verify recovery.
-
-
Dilute the Extract: A simple and often effective strategy is to dilute the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase.[14] This reduces the concentration of matrix components entering the MS source, thereby minimizing their suppressive effects. The trade-off is a proportional decrease in analyte concentration, so this requires a highly sensitive instrument.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.[15] This ensures that the standards and samples experience the same degree of matrix effect, canceling it out and leading to more accurate quantification.
-
Employ Isotope-Labeled Internal Standards: The gold standard for correcting both recovery losses and matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d10). The SIL standard is chemically identical to the analyte and will be affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved. If a specific SIL standard is unavailable, a chemically similar compound can be used as an internal standard, though it may not correct for matrix effects as effectively.
-
Question 3: Which instrumental technique, LC-MS/MS or GC-MS/MS, is better suited for achieving the highest sensitivity for this compound?
Answer: For Phorate and its five key metabolites (sulfoxide, sulfone, phoratoxon, this compound, and phoratoxon sulfone), LC-MS/MS is overwhelmingly the preferred technique. [8][16]
-
LC-MS/MS Advantages: The metabolites of phorate, including this compound, are more polar and can be thermally labile. LC-MS/MS analysis at ambient or slightly elevated column temperatures avoids the high temperatures of a GC inlet, which can cause degradation of the analyte and lead to poor sensitivity and reproducibility.[8] Modern UPLC systems coupled with tandem mass spectrometers offer excellent separation and sub-ppb detection limits.[7]
-
GC-MS/MS Challenges: While the parent compound Phorate is amenable to GC analysis, its metabolites are more challenging.[8][17] Achieving good peak shape and preventing on-column degradation requires careful optimization of the GC inlet, column type, and temperature programs. For a robust, high-sensitivity multi-residue method that includes all the toxic metabolites, LC-MS/MS is the more reliable choice.[18]
Frequently Asked Questions (FAQs)
Q1: What are the typical Limits of Quantification (LOQs) achievable for this compound in food?
A1: With modern LC-MS/MS instrumentation and an optimized QuEChERS method, LOQs in the low microgram-per-kilogram (µg/kg) or parts-per-billion (ppb) range are routinely achievable. The exact LOQ will depend on the matrix complexity, the efficiency of the cleanup, and the sensitivity of the mass spectrometer.
| Analyte | Matrix | Method | LOQ (mg/kg) | Reference |
| Phorate & Metabolites | Egg | UPLC-MS/MS | 0.0015 | [7] |
| Phorate & Metabolites | Livestock Muscle | LC-MS/MS | <0.05 | [18] |
| Phorate & Metabolites | Beef | LC-MS/MS | 0.004 | [19] |
| Phorate & Metabolites | Milk | LC-MS/MS | 0.008 | [19] |
Q2: Can you provide a starting point for LC-MS/MS parameters for Phorate and its key metabolites?
A2: Certainly. These parameters should be optimized on your specific instrument, but they serve as an excellent starting point for method development. Analysis is typically performed in ESI positive mode.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Phorate | 261.0 | 75.0 | 121.0 |
| Phorate sulfoxide | 277.0 | 201.0 | 97.0 |
| Phorate sulfone | 293.0 | 217.0 | 97.0 |
| Phoratoxon | 245.0 | 97.0 | 125.0 |
| This compound | 261.0 | 153.0 | 97.0 |
| Phoratoxon sulfone | 277.0 | 153.0 | 249.0 |
| (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. Data compiled from multiple sources for representative values.)[8][16][18] |
Q3: Is the QuEChERS method suitable for all food types?
A3: The QuEChERS method is incredibly versatile and has been successfully applied to a vast range of food matrices, including fruits, vegetables, cereals, and even samples of animal origin.[20][21] However, its "one-size-fits-all" nature has limitations. For exceptionally challenging matrices, such as those with very high fat content (e.g., nuts, oilseeds) or complex pigment profiles (e.g., spices, tea), modifications to the d-SPE cleanup step are essential.[13] This may involve using different sorbent combinations or amounts, or in some cases, employing a more rigorous cartridge-based Solid Phase Extraction (SPE) cleanup after the initial QuEChERS extraction.[13][22]
Visualized Workflows and Protocols
To ensure clarity and reproducibility, the following sections provide a detailed experimental protocol and visual diagrams of the analytical workflow.
Overall Analytical Workflow
The diagram below outlines the complete process from sample receipt to final data analysis for this compound.
Caption: End-to-end workflow for this compound analysis.
Detailed QuEChERS Extraction and Cleanup Workflow
This diagram provides a granular view of the popular AOAC-modified QuEChERS procedure.
Caption: Step-by-step QuEChERS extraction and d-SPE cleanup.
Protocol: Generic QuEChERS Method for Fruits & Vegetables
This protocol is based on the AOAC Official Method 2007.01 and is a robust starting point for many food matrices.[21]
1. Sample Extraction
-
Weigh 15 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
If required, add internal standards to the tube.
-
Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
-
Add the salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ will absorb water and generate heat, driving the partitioning.
-
Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes. This will separate the sample solids from the upper acetonitrile layer.
2. Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube. The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of PSA. For matrices with fats or pigments, use a d-SPE tube with the appropriate sorbents (e.g., C18 or GCB).
-
Cap the d-SPE tube and vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is your final, cleaned-up extract.
-
Transfer an aliquot of the final extract into an autosampler vial, filtering through a 0.22 µm filter (e.g., PTFE) if necessary, for LC-MS/MS analysis.
References
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Measurlabs. (n.d.).
- Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91.
- Anastassiades, M., et al. (n.d.). QuEChERS: Home of the QuEChERS Method.
- National Center for Biotechnology Information. (n.d.). This compound.
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- Oregon State University. (n.d.).
- Sigma-Aldrich. (2017). SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples.
- Lehotay, S. J., et al. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops.
- National Institutes of Health. (n.d.).
- INCHEM. (n.d.).
- SciTePress. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2023).
- ChemicalBook. (2024).
- MDPI. (2023).
- ResearchGate. (2025). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts.
- YouTube. (2024). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE.
- MDPI. (n.d.).
- ResearchGate. (2013). Application of solid phase extraction cleanup for the determination of pesticide residues in fresh food items followed by GC-ECD.
- ResearchGate. (n.d.). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Phorate.
- Britannica. (n.d.).
- ResearchGate. (n.d.). Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS.
- Waters. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS.
- Stout, S. J., et al. (1989). Confirmation of Phorate, Terbufos, and Their Sulfoxides and Sulfones in Water by Capillary Gas chromatography/chemical Ionization Mass Spectrometry.
Sources
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- 3. Phorate | Organophosphate, Insecticide, Teratogenicity | Britannica [britannica.com]
- 4. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. QuEChERS: Home [quechers.eu]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
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- 21. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Phoratoxon Sulfoxide Standard Solution Stability Guide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy of Phoratoxon Sulfoxide standard solutions for their experimental work. The integrity of your analytical standards is the foundation of reliable data. This document provides in-depth troubleshooting advice and best practices to address and prevent stability issues with this compound solutions, ensuring the validity and reproducibility of your results.
Section 1: Troubleshooting Guide - Investigating Inconsistent Results
Encountering variability in your analytical results can be a significant challenge. Common issues such as failing calibration curves, drifting retention times, or unexpected peaks often point toward the degradation of the analytical standard. This section provides a logical workflow to diagnose potential stability problems with your this compound standard solution.
Diagnostic Workflow for Standard Solution Instability
The following flowchart outlines a step-by-step process to identify the root cause of inconsistent analytical results suspected to be related to your standard solution.
Caption: Troubleshooting workflow for this compound standard instability.
Troubleshooting Q&A
Q1: My calibration curve is failing or showing poor linearity. Could my standard be degrading?
A: Yes, this is a classic symptom of standard instability. As the parent this compound molecule degrades, its concentration decreases, leading to a non-linear response. Lower concentration points will deviate more significantly from the expected response factor. The degradation product, likely Phoratoxon Sulfone, has different chromatographic and mass spectrometric properties and will not be measured as the target analyte, thus skewing the calibration curve.
Q2: I see a consistent decrease in the peak area of my this compound standard over multiple runs. What is happening?
A: A steady decrease in peak area suggests a progressive loss of the analyte. The two most probable causes are:
-
Chemical Degradation: The this compound is slowly converting to other species, primarily through oxidation to its sulfone form.[1][2] This process can be accelerated by improper storage conditions like elevated temperatures or exposure to light.
-
Solvent Evaporation: If the vial is not sealed properly, the solvent can evaporate, leading to an increase in concentration. However, if you are performing serial dilutions from a stock that is evaporating, the initial concentration will be higher than stated, but subsequent working standards made from it will appear to degrade if the stock continues to evaporate. More commonly, for autosampler vials, repeated punctures of the septa can lead to evaporation and a decrease in sample volume, which might be misinterpreted depending on the injection method. Always use fresh, tightly sealed vials for your working standards.
Q3: I am observing new, unidentified peaks in my chromatogram when I run my standard. What could they be?
A: The appearance of new peaks that were not present in a freshly prepared standard is a strong indicator of degradation. For this compound, the most likely degradation product is Phoratoxon Sulfone .[3] This occurs through the oxidation of the sulfoxide group.[1] You can tentatively identify this new peak using mass spectrometry by looking for the corresponding mass of the sulfone. Other minor peaks could result from hydrolysis, especially if aqueous solutions are held at improper pH for extended periods.[3]
Q4: My results are inconsistent between different working solutions prepared from the same stock. Why?
A: This points to issues with solution handling or storage protocol.
-
Temperature Cycling: Repeatedly removing a stock solution from the freezer and allowing it to warm to room temperature can accelerate degradation and introduce condensation (water), which can alter the concentration and potentially hydrolyze the analyte. It is best practice to aliquot the stock solution into single-use volumes.
-
Contamination: The use of contaminated glassware, pipette tips, or solvents can introduce substances that catalyze degradation.
-
Inaccurate Dilutions: Ensure your pipettes are calibrated and that you are using appropriate volumetric flasks and techniques to minimize dilution errors.
Section 2: FAQs - Proactive Guidance for Ensuring Stability
Preventing standard solution degradation is always preferable to troubleshooting. This section addresses the key factors influencing the stability of this compound and provides best practices for its storage and handling.
Key Factors Influencing Stability
The stability of this compound is not determined by a single factor but by the interplay of several chemical and environmental conditions.
Caption: Interrelated factors affecting this compound stability.
Stability Q&A
Q1: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is the oxidation of the sulfur atom in the sulfoxide group (-S=O) to a sulfone group (-SO₂).[1][2] This is a common reaction for sulfoxides. The parent compound, phorate, is known to degrade in soil and organisms via oxidation to phorate sulfoxide and subsequently to phorate sulfone.[3][4] this compound follows this same fundamental chemical pathway. This transformation changes the molecule's polarity, chromatographic behavior, and mass, making it easily distinguishable in an analytical run.
Q2: How should I properly store my this compound standard solutions?
A: Proper storage is the single most critical factor in maintaining the integrity of your standard. Commercial suppliers of this compound standards recommend refrigerated or frozen storage.[5][6]
| Solution Type | Solvent | Storage Temperature | Duration (Typical) | Key Considerations |
| Certified Stock | Acetonitrile, Methanol | -10°C to -20°C (Freeze)[5][6] | Per manufacturer's expiry | Keep in original amber vial. Minimize freeze-thaw cycles by creating single-use aliquots. |
| Working Stock | Acetonitrile, Methanol | 2°C to 8°C (Refrigerate) | 1-2 weeks | Store in tightly sealed amber vials to prevent evaporation and light exposure. |
| Aqueous Working | Buffered Mobile Phase | 2°C to 8°C (Refrigerate) | < 24 hours | Prepare fresh daily. The stability in aqueous solutions is significantly lower and can be pH-dependent.[3] |
Q3: Which solvent is best for preparing my standard solutions?
A: High-purity (HPLC or MS-grade) Acetonitrile and Methanol are the recommended solvents. Commercial standards are typically supplied in one of these.[5][7]
-
Acetonitrile: Excellent solvent for LC-MS applications due to its volatility and low reactivity.
-
Methanol: Also a good choice, though it can be slightly more reactive than acetonitrile in some cases.
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, it should be used with caution. DMSO is very hygroscopic (absorbs water from the air) and can be reactive.[8] If you must use DMSO for initial solubilization due to matrix requirements, prepare a high-concentration stock and then immediately dilute it into your primary solvent (acetonitrile/methanol) for storage.
Q4: Is this compound sensitive to light?
A: While specific photostability data for this compound is not widely published, many organophosphate pesticides and sulfoxide-containing compounds exhibit some degree of photosensitivity.[2] Therefore, it is a critical best practice to assume it is light-sensitive. Always store solutions in amber glass vials and protect them from direct sunlight or prolonged exposure to laboratory lighting.
Section 3: Recommended Experimental Protocols
Adhering to standardized protocols for solution preparation and validation is essential for ensuring data quality and consistency.
Protocol 1: Preparation of Stock and Working Standards
This protocol minimizes the risk of contamination and degradation during preparation.
-
Environment: Allow the certified this compound standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution (if starting from solid):
-
Weigh the required amount of this compound neat material on a calibrated analytical balance.
-
Quantitatively transfer the material to a Class A volumetric flask.
-
Add a small amount of HPLC-grade acetonitrile or methanol to dissolve the solid, then dilute to the mark.
-
Stopper and invert the flask 15-20 times to ensure homogeneity.
-
-
Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.
-
Storage (Stock): Label the aliquots clearly with the compound name, concentration, solvent, preparation date, and your initials. Store frozen at ≤ -10°C.[5][6]
-
Working Standards:
-
For daily use, retrieve one stock aliquot. Allow it to warm to room temperature.
-
Perform serial dilutions using calibrated pipettes and Class A volumetric flasks with the appropriate solvent (e.g., mobile phase or acetonitrile).
-
Store working standards in a refrigerator (2-8°C) for short-term use and discard after the validated period (see Protocol 2).
-
Protocol 2: Performing a Standard Solution Stability Check
This self-validating check should be performed to establish an appropriate expiry date for your lab-prepared working solutions under your specific storage conditions.
-
Objective: To determine the stability of a working stock solution over a defined period (e.g., 4 weeks).
-
Procedure:
-
Day 0: Prepare a fresh working stock solution (e.g., 10 µg/mL) from a new stock aliquot as per Protocol 1. Prepare a fresh calibration curve from this solution and analyze it via your validated LC-MS/MS or GC-MS method. Store the working stock at your desired condition (e.g., 4°C).
-
Day 7, 14, 21, 28:
-
Prepare a brand new "control" standard at a mid-calibration range concentration from a separate, frozen stock aliquot.
-
Analyze the "control" standard.
-
Analyze the aged working stock solution (from Day 0).
-
-
-
Data Analysis:
-
Compare the peak area response of the aged working stock to the freshly prepared "control" standard at each time point.
-
Calculate the percent deviation: [(Aged Response - Control Response) / Control Response] * 100.
-
Examine the chromatogram of the aged solution for the presence of new peaks (e.g., Phoratoxon Sulfone).
-
-
Acceptance Criteria: The working solution is considered stable as long as the percent deviation is within your laboratory's established limits (e.g., ±10%) and no significant degradation peaks are observed. This data-driven approach provides a trustworthy shelf-life for your solutions.
References
- Phoratoxon | CAS#2600-69-3 | insecticide - MedKoo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM5pAuLHcblg7IxG0-SMgXZEXTMN-wbz5fRfz3Y4kcDpCap5ERpPR5UBixzNybm9qp0_5ImOkPudw2dy2H0U2Mm49aFJ3NrL8ozisZmdxFqyhkOfGwuGs92289FWE7Mgo=]
- Pesticide residues in food – 2005. Food and Agriculture Organization of the United Nations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2U1NJR4jSla393bxakTtJwSsqI61eAT7yuidv7qp9KNVCJLIfnK9IN6Fziu5IEpC_IpYx9tKYEpuem5nnhp1OXdlhMPTuIY0nt4v2maQSKX76bx2XGq8LCgL5HM93Z5qM7vfq]
- Phorate-sulfoxide Reference Materials for Accurate Residue Analysis - HPC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGqSqvS748pIIT8UrCo1sm_zcMATLAZgll6U85E5f0CY0PP-JMk9WqLSKcjmrC3AlyBxvcUiITB44P1pELbXtbnJyyYFl2FoYCDuoLFqV9Fxi_oWqSNPGz_T0itrh7ZZf8WzDrG7QcZMZvG_lpZTeJYXifeeotCGDpLOhvPnw=]
- SAFETY DATA SHEET (Dimethyl Sulfoxide). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1vxTRuyaEHeoxQeEWhlbsNJRHDlhz2XEbauf_JXSWm__hL8-koHPlZCxbNXb69UkIiOziSX4q-uUjJXEODm6ftVufPCWBgS1TyAbU7ItUyZM-cjHEHXj_FMMXNh41UIObbDE093H_pRFLljLx7g5McTK4e8Wd8tIN4HNGEO8Cngj7y5Y9xhe3Prx6MRfCnY0hlnXvJPspCwh8EBwfz6TpHaKjcuvkr3bcJgBiYK23OFwie71ilUWZ4eoMmZfusJ63xyBx_L7xfcxY3vgDCho=]
- Phorate oxon (Phoratoxon). | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
- PHORATE-OXON | 20195-06-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9723506_EN.htm]
- Sulfoxide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfoxide]
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- SAFETY DATA SHEET - Sigma-Aldrich (Anhydrous DMSO). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/900645]
- This compound | C7H17O4PS2 | CID 17426 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17426]
- Phorate oxon | C7H17O3PS2 | CID 75780 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75780]
- High-Purity Phorate-oxon-sulfoxide Standards for Accurate Analysis - HPC Standards. [URL: https://www.hpc-standards.
- Phorate-oxon-sulfoxide - Traceable Reference Standard for Residue Analysis (CAS 2588-05-8) - WITEGA. [URL: https://www.witega.
- Phorate sulfoxide - Traceable Reference Standard for Residue Analysis (CAS 2588-03-6) - WITEGA. [URL: https://www.witega.
- Phorate oxon sulfoxide SDS, 2588-05-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.
- Safety data sheet - Clyzo (Dimethyl Sulfoxide). [URL: https://clyzo.com/wp-content/uploads/2022/07/MSDS-Dimethyl-Sulfoxide-DMSO.pdf]
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434221/]
- Degradation and Metabolism of Phorate in Soil - KoreaScience. [URL: https://koreascience.kr/article/JAKO198211805904085.page]
- Phorate Degradation Pathway - Eawag-BBD. [URL: https://eawag-bbd.ethz.ch/phr/phr_map.html]
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00113]
- ANALYTICAL METHOD SUMMARIES - Bureau Veritas. [URL: https://www.bvna.com/sites/g/files/zypfnv551/files/2021-09/PFAS-Method-Summaries.pdf]
- Structure--Stability Relationships in Unsaturated Sulfur Compounds. I. On the Stable Conformations of Vinyl Sulfoxides - ResearchGate. [URL: https://www.researchgate.
- Phorate Oxon Sulfoxide | 2588-05-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9a21ba03]
- Decomposition of P4O10 in DMSO - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc02213a]
- Phorate-oxon-sulfoxide Solution (Solvent: Acetonitrile) - HPC Standards. [URL: https://www.hpc-standards.com/phorate-oxon-sulfoxide-solution-solvent-acetonitrile/a-685755]
- Phorate oxon sulfoxide - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=2588-05-8]
- Phorate-oxon sulfoxide CAS # 2588-05-8 - AccuStandard. [URL: https://www.accustandard.com/p-1153s-10x.html]
- Safety Data Sheet - GENAXXON (DMSO). [URL: https://www.genaxxon.com/media/pdf/1c/35/98/msds_m6325_dmso_en.pdf]
- Phorate sulfoxide CAS # 2588-03-6 - AccuStandard. [URL: https://www.accustandard.com/p-732n.html]
- Dimethyl sulfoxide (D8779) - Product Information Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/047/d8779pis.pdf]
Sources
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting poor peak shape in Phoratoxon sulfoxide chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting poor peak shape in the chromatographic analysis of phoratoxon sulfoxide. This guide, designed for laboratory professionals, provides in-depth, experience-driven advice to diagnose and resolve common chromatographic issues encountered with this polar organophosphate metabolite. By understanding the underlying chemical interactions and implementing systematic troubleshooting, you can achieve robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with this compound on my C18 column?
Peak tailing is the most common issue observed when analyzing this compound, a polar compound, on traditional reversed-phase columns like C18. This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase.[1]
This compound possesses a polar sulfoxide group and a phosphate ester moiety. These functional groups, particularly the phosphate, can interact strongly with residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[2] These interactions are a form of unwanted ion-exchange or hydrogen bonding that can delay the elution of a portion of the analyte molecules, resulting in a skewed, tailing peak.[3]
Here's a breakdown of the likely causes:
-
Residual Silanol Interactions: Even with end-capping, a small population of acidic silanol groups remains on the silica surface.[3] The phosphate group in this compound can interact with these sites, leading to peak tailing.
-
Metal Contamination: Trace metal impurities within the silica matrix or from stainless-steel components of the HPLC system (e.g., frits, tubing) can act as Lewis acids, creating active sites that chelate with the phosphate group of the analyte. This interaction can cause significant peak distortion and even complete loss of the analyte.[4]
To address this, consider the following initial steps:
-
Mobile Phase Modification: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase is a common and effective strategy. The acid protonates the residual silanol groups, rendering them less active and minimizing secondary interactions.[5][6]
-
Column Selection: Employ a modern, high-purity, end-capped C18 column. These columns are manufactured with silica that has a lower metal content and are more exhaustively end-capped to reduce the number of accessible silanol groups.
Q2: My this compound peak is fronting. What does this indicate?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing for this analyte but can occur.[7] The most probable causes are:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some molecules to travel through the column more quickly, leading to a fronting peak.[8]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to band improperly at the head of the column.[7]
To resolve peak fronting:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment
Before making any changes, carefully document your current method and observe the chromatogram.
-
Are all peaks tailing or just the this compound peak? If all peaks are tailing, it could indicate a physical problem with the system, such as extra-column volume or a void in the column.[1] If only the analyte of interest is tailing, it points to a chemical interaction.
-
What are your current mobile phase conditions? Note the organic solvent, aqueous component, and any additives.
-
What are the specifications of your column? Note the manufacturer, particle size, and whether it is end-capped.
Step 2: Mobile Phase Optimization
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Add 0.1% formic acid to the aqueous portion of your mobile phase. | This will protonate residual silanol groups, reducing their ability to interact with the phosphate moiety of this compound.[5][6] |
| Buffer Concentration | If using a buffer, ensure it is at an appropriate concentration (e.g., 10-20 mM). | A buffer will help maintain a consistent pH across the peak as it elutes, which can improve peak shape.[9] |
Step 3: Column and Hardware Considerations
If mobile phase optimization does not resolve the issue, the column itself or other hardware components may be the root cause.
-
Column Choice: If you are using an older "Type A" silica column, switch to a modern "Type B" high-purity silica column. These have lower metal content and are more effectively end-capped.
-
Alternative Column Chemistries: For highly polar compounds like this compound, a standard C18 may not be the optimal choice. Consider these alternatives:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols and provides alternative selectivity.
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange or HILIC retention mechanisms, which can be highly effective for retaining and separating polar compounds.[10][11]
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar analytes that are poorly retained on C18 columns.[12]
-
-
System Passivation: If metal chelation is suspected, you can passivate your HPLC system by flushing it with a solution containing a chelating agent like EDTA. Note: Always remove the column before performing this procedure.[4]
Experimental Protocol: HPLC System Passivation
-
Disconnect the column.
-
Prepare a mobile phase containing 5-10 µM EDTA in both your aqueous and organic solvents.[4]
-
Flush the entire system (pump, injector, tubing) with this solution for 30-60 minutes.
-
Replace the EDTA-containing mobile phase with your regular mobile phase and flush the system thoroughly.
-
Reconnect the column and equilibrate before injecting your sample.
Guide 2: Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
References
-
Effect of the addition of formic acid to the mobile phase. Experimental... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences. Retrieved January 14, 2026, from [Link]
-
Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Troubleshooting - Technical Support - Service. (n.d.). MZ-Analysentechnik. Retrieved January 14, 2026, from [Link]
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Luna Polar Pesticides HPLC Columns. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Purge metals from HPLC system using EDTA - How To. (2025, June 21). MicroSolv. Retrieved January 14, 2026, from [Link]
-
Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. (2023, March 8). LCGC International. Retrieved January 14, 2026, from [Link]
-
HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! (2025, October 25). YouTube. Retrieved January 14, 2026, from [Link]
-
Comparative study of four HILIC type columns for the analysis of highly polar pesticides. (2024, July 1). Retrieved January 14, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
-
Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved January 14, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved January 14, 2026, from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Using Hybrid Organic–Inorganic Surface Technology to Mitigate Analyte Interactions with Metal Surfaces in UHPLC. (2021, April 2). ACS Publications. Retrieved January 14, 2026, from [Link]
-
A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. (2023, November 20). PubMed. Retrieved January 14, 2026, from [Link]
-
Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. Retrieved January 14, 2026, from [Link]
-
Mitigation of analyte loss on metal surfaces in liquid chromatography. (2025, September 19). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022, May 31). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Mixed-mode liquid chromatography with a stationary phase co-functionalized with ionic liquid embedded C18 and an aryl sulfonate group. (2018, August 24). PubMed. Retrieved January 14, 2026, from [Link]
-
Stereoselective sulfoxide formation from a thioproline derivative. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sulfoxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online. Retrieved January 14, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. mz-at.de [mz-at.de]
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Technical Support Center: Optimization of QuEChERS Method for Phorate Metabolites
Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of phorate and its critical metabolites: phorate sulfoxide and phorate sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the integrity and success of your analytical experiments.
Introduction: The Challenge of Phorate Metabolite Analysis
Phorate, a widely used organophosphate insecticide, undergoes rapid metabolism in the environment and biological systems into more toxic and persistent metabolites, namely phorate sulfoxide and phorate sulfone.[1][2] The increased toxicity of these metabolites necessitates a robust and reliable analytical method for their detection and quantification in various matrices. The QuEChERS method has emerged as a powerful tool for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[3][4] However, the diverse physicochemical properties of phorate and its metabolites, coupled with complex sample matrices, often require careful optimization of the standard QuEChERS protocol to achieve accurate and reproducible results.
This guide will provide a comprehensive overview of the QuEChERS method tailored for phorate metabolite analysis, address common challenges, and offer practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the QuEChERS method a suitable choice for analyzing phorate and its metabolites?
The QuEChERS method is highly advantageous for the analysis of phorate and its metabolites for several reasons:
-
High Throughput: Its quick and straightforward procedure allows for the processing of a large number of samples in a shorter time compared to traditional extraction methods.[3]
-
Broad Analyte Scope: QuEChERS is effective for a wide range of pesticides with varying polarities, making it suitable for the simultaneous analysis of the parent phorate compound and its more polar sulfoxide and sulfone metabolites.
-
Reduced Solvent Consumption: It utilizes significantly less solvent than conventional liquid-liquid extraction, making it a more environmentally friendly and cost-effective option.[3]
-
Proven Efficacy: The method has been extensively validated and is recognized as an official method by international bodies such as AOAC International (Method 2007.01) and the European Committee for Standardization (EN 15662).[5][6]
Q2: Which version of the QuEChERS method (AOAC or EN) is recommended for phorate metabolite analysis?
Both the AOAC 2007.01 and the EN 15662 methods can be successfully applied to the analysis of phorate and its metabolites. The primary difference lies in the buffering system used during the extraction and partitioning step.
-
AOAC 2007.01: This method uses an acetate buffer.[7]
The choice between the two often depends on the specific matrix and the stability of other target analytes in your sample. For phorate and its primary metabolites, both buffering systems have demonstrated good performance. It is advisable to perform a preliminary validation with your specific matrix to determine the optimal method for your laboratory.
Q3: What are the critical physicochemical properties of phorate and its metabolites that influence the QuEChERS method?
Understanding the properties of the target analytes is crucial for optimizing the extraction and cleanup steps.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) |
| Phorate | C₇H₁₇O₂PS₃ | 260.37 | 3.92 | 50[2][9] |
| Phorate Sulfoxide | C₇H₁₇O₃PS₃ | 276.37 | 1.5 (estimated) | Higher than phorate |
| Phorate Sulfone | C₇H₁₇O₄PS₃ | 292.37 | 1.2 (estimated) | Higher than phorate sulfoxide |
As phorate is metabolized to its sulfoxide and sulfone forms, the polarity of the molecules increases (indicated by a lower LogP value) and their water solubility increases. This change in polarity is a key consideration for sorbent selection during the dispersive solid-phase extraction (dSPE) cleanup step.
Q4: How do I select the appropriate dSPE sorbents for my sample matrix?
The goal of the dSPE cleanup is to remove matrix interferences such as fats, pigments, and sugars without removing the target analytes. The choice of sorbents is matrix-dependent.[10]
-
Primary Secondary Amine (PSA): This is the most common sorbent in QuEChERS and is effective at removing organic acids, fatty acids, sugars, and some pigments.[10] It is essential for most food and environmental matrices.
-
C18 (Octadecylsilane): This sorbent is used for matrices with high fat content, such as dairy products, oily seeds, and fatty tissues, as it effectively removes lipids and other nonpolar interferences.[10][11]
-
Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll and carotenoids, as well as sterols.[10] However, it should be used with caution as it can also adsorb planar pesticides. While phorate and its metabolites are not strictly planar, it is advisable to test for recovery losses when using GCB.
For a general-purpose approach to fruit and vegetable matrices, a combination of PSA and anhydrous magnesium sulfate (to remove residual water) is often sufficient. For more complex or fatty matrices, the addition of C18 is recommended.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the optimization and execution of the QuEChERS method for phorate metabolite analysis.
Issue 1: Low Recovery of Phorate and its Metabolites
Potential Causes & Solutions
-
Incomplete Extraction:
-
Causality: The initial extraction with acetonitrile may not be efficient enough to fully partition the analytes from the sample matrix, especially in dry or complex samples.
-
Solution: Ensure thorough homogenization of the sample. For dry samples (e.g., cereals, soil), pre-hydrate the sample with a small amount of water before adding acetonitrile to facilitate extraction.[12][13] Ensure vigorous shaking during the extraction step to maximize the interaction between the solvent and the sample.
-
-
Analyte Degradation:
-
Causality: Phorate and its metabolites can be susceptible to degradation, particularly at extreme pH values. The sample matrix itself can also contain components that promote degradation.
-
Solution: The use of a buffered QuEChERS method (either AOAC or EN) is crucial to maintain a stable pH during extraction and prevent the degradation of pH-sensitive analytes.
-
-
Loss During dSPE Cleanup:
-
Causality: The sorbents used in the dSPE step can sometimes co-adsorb the target analytes along with the matrix interferences, leading to lower recoveries.
-
Solution: Optimize the amount and type of dSPE sorbent. If using GCB for highly pigmented matrices, be aware of potential losses of phorate and its metabolites.[14] Consider reducing the amount of GCB or using a layered dSPE tube to minimize interaction. Always validate your dSPE cleanup by analyzing a spiked solvent standard that has been through the cleanup process.
-
-
Insufficient Phase Separation:
-
Causality: Inadequate separation of the aqueous and organic layers after the addition of salts can lead to the aspiration of some of the aqueous phase, which contains a lower concentration of the analytes.
-
Solution: Ensure the correct amount of magnesium sulfate and other salts are added. Centrifuge at a sufficient speed and for an adequate duration to achieve a clean and distinct separation between the layers.
-
Issue 2: High Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS or GC-MS/MS Analysis
Potential Causes & Solutions
-
Co-eluting Matrix Components:
-
Causality: Even after dSPE cleanup, some matrix components may remain in the final extract and co-elute with the target analytes during chromatographic analysis. These co-eluting compounds can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[15][16][17]
-
Solution:
-
Optimize dSPE Cleanup: Experiment with different combinations and amounts of dSPE sorbents (PSA, C18, GCB) to more effectively remove interfering compounds from your specific matrix.[10][11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for consistent matrix effects.[16][18]
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their effect on analyte ionization.[16] However, be mindful that this will also reduce the concentration of your analytes, so ensure your instrument has sufficient sensitivity.
-
-
Issue 3: Poor Reproducibility (High %RSD)
Potential Causes & Solutions
-
Inconsistent Sample Homogenization:
-
Causality: If the sample is not homogenous, the distribution of phorate and its metabolites will be uneven, leading to variability between subsamples.
-
Solution: Use a high-quality homogenizer to ensure a uniform sample matrix before taking an aliquot for extraction. For solid samples, cryogenic grinding can improve homogeneity.
-
-
Inaccurate Pipetting or Weighing:
-
Causality: Small errors in the addition of solvents, standards, or salts can propagate and lead to significant variability in the final results.
-
Solution: Use calibrated pipettes and balances. Ensure that all additions are made carefully and consistently across all samples.
-
-
Inconsistent Shaking or Vortexing:
-
Causality: The duration and intensity of shaking during the extraction and dSPE steps can affect the efficiency of these processes.
-
Solution: Use a mechanical shaker for a standardized time and speed to ensure consistent mixing for all samples.
-
Optimized QuEChERS Protocol for Phorate Metabolites in a Model Matrix (e.g., Leafy Greens)
This protocol is based on the principles of the AOAC 2007.01 method and is a good starting point for optimization.
1. Sample Preparation:
- Homogenize the sample (e.g., 200 g of leafy greens) using a high-speed blender. For dry samples, consider cryogenic milling.
- Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
- Add an appropriate amount of a labeled internal standard (e.g., phorate-d10) if available.
- Cap the tube and shake vigorously for 1 minute using a mechanical shaker.
- Add the contents of a QuEChERS extraction salt packet (6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For matrices with high fat content, use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
- Transfer a 0.5 mL aliquot of the cleaned extract into an autosampler vial.
- Add a suitable instrument standard if required for your analytical method.
- The sample is now ready for LC-MS/MS or GC-MS/MS analysis.
Visualizing the Workflow and Logic
QuEChERS Workflow for Phorate Metabolite Analysis
Caption: Optimized QuEChERS workflow for phorate metabolite analysis.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low recovery.
Conclusion
The successful analysis of phorate and its toxic metabolites using the QuEChERS method hinges on a thorough understanding of the analyte properties and the sample matrix. By systematically addressing potential issues such as low recovery, matrix effects, and poor reproducibility through the optimization of extraction and cleanup steps, researchers can develop a robust and reliable analytical method. This guide provides a foundation for that optimization process, empowering scientists to achieve high-quality, defensible data in their studies.
References
-
Kim, D., et al. (2024). Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. ResearchGate. [Link]
-
Di Bella, C., et al. (2011). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Crops. Journal of AOAC INTERNATIONAL, 94(3), 985-991. [Link]
-
AOAC Official Method 2007.01. (2007). Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC INTERNATIONAL. [Link]
-
Kim, H. Y., et al. (2016). QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 39(11), 2079-2086. [Link]
-
Kittlaus, S., et al. (2017). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Food. Chromtech. [Link]
-
Ko, A. Y., et al. (2016). Analytical conditions for the determination of phorate and metabolites. ResearchGate. [Link]
-
Lee, S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. [Link]
-
Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types. Restek. [Link]
-
EURL-SRM. (n.d.). About the method. QuEChERS.com. [Link]
-
Wang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. EURL-FV. [Link]
-
Tiryaki, O., & Polat, F. (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Taylor & Francis Online. [Link]
-
Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC - NIH. [Link]
-
Science and Education Publishing. (2015). AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. SciEP. [Link]
-
Estonian Centre for Standardisation and Accreditation. (2008). EVS-EN 15662:2008. EVS. [Link]
-
Chen, Q., et al. (2023). Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products. Taylor & Francis Online. [Link]
-
CHMLab. (n.d.). CHM® QuEChERS AOAC 2007.01 Method. CHMLab. [Link]
-
Lehotay, S. J., et al. (2013). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. PubMed. [Link]
-
Afnor EDITIONS. (2018). Standard NF EN 15662. Afnor. [Link]
-
Barquín-González, J., et al. (2021). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI. [Link]
-
HAWACH. (2023). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. HAWACH. [Link]
-
Kim, D., et al. (2024). Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. ResearchGate. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. Restek. [Link]
-
CHROMacademy. (n.d.). Troubleshooting. CHROMacademy. [Link]
-
European Standards. (n.d.). CSN EN 15662. European Standards. [Link]
-
Wang, Y., et al. (2018). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. SciTePress. [Link]
-
Rahman, M. M., et al. (2021). Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. Taylor & Francis Online. [Link]
-
Abdel-Gawad, H., et al. (2015). Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs. ResearchGate. [Link]
-
Rahman, M. M., et al. (2021). Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. ResearchGate. [Link]
-
Dülger, B., & Tiryaki, O. (2021). Analytical steps of the QuEChERS-AOAC Official Method 2007. ResearchGate. [Link]
- Garcia, J., et al. (2019). Phorate 10CG: Overview of uses, environmental impact, and safety concerns. Journal of Environmental Science and Health, Part B, 54(8), 637-646.
-
Health Canada. (2010). Phorate. Canada.ca. [Link]
-
U.S. Environmental Protection Agency. (1984). Pesticide Fact Sheet: Phorate. EPA. [Link]
-
F. J. Schenck, & J. E. Hobbs. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Phorate (112). FAO. [Link]
-
Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Waters. [Link]
-
Rahman, M. M., et al. (2021). Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. Ingenta Connect. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2014). Optimization of the QuEChERS Method for Determination of Pesticide Residues in Chicken Liver Samples by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Lozano, A., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. PMC - NIH. [Link]
-
Chromatography Forum. (2013). Help!!! Low recovery with QuEChERS [urgent]. ChromForum. [Link]
-
Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer. [Link]
-
Agilent Technologies. (2016, March 4). QuEChERS Sample Prep Part 1 - Pesticide Analysis [Video]. YouTube. [Link]
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Technical Support Center: Mitigating Signal Suppression of Phoratoxon Sulfoxide in LC-MS/MS
Welcome to the technical support center dedicated to addressing a significant challenge in the quantitative analysis of Phoratoxon Sulfoxide: signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving robust and reproducible results for this critical analyte. Here, we will delve into the root causes of signal suppression and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance your analytical outcomes.
This compound, a metabolite of the organophosphate insecticide Phorate, is a polar and toxic compound.[1][2] Its accurate quantification in complex matrices such as food, environmental samples, and biological fluids is crucial for safety and regulatory purposes.[3][4] However, its analysis by LC-MS/MS is often plagued by signal suppression, a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting matrix components.[5][6][7] This can lead to inaccurate quantification, poor sensitivity, and unreliable results.[7]
This guide will equip you with the necessary knowledge and tools to systematically troubleshoot and mitigate signal suppression for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound signal is significantly lower in my sample matrix compared to the neat standard. What is the likely cause?
A1: This is a classic case of matrix-induced ion suppression.[6][7] The co-eluting endogenous components from your sample matrix (e.g., salts, lipids, proteins) are likely interfering with the ionization of this compound in the mass spectrometer's ion source.[6] This competition for ionization reduces the number of analyte ions that reach the detector, resulting in a suppressed signal.[5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix-induced signal suppression.
Q2: I'm using an ion-pairing reagent to improve the chromatography of this compound, but my signal is very low. What's happening?
A2: Ion-pairing reagents, while beneficial for retaining polar compounds like this compound on reversed-phase columns, can be a significant source of signal suppression in ESI-MS.[8][9] These reagents are often non-volatile or have a high surface tension, which can interfere with the desolvation and ionization processes in the electrospray source.[10][11] Reagents like trifluoroacetic acid (TFA) are known to cause severe signal suppression.[7][12]
Recommendations:
-
Use Volatile Ion-Pairing Reagents: If an ion-pairing reagent is necessary, opt for volatile options like formic acid or ammonium formate at the lowest effective concentration.[7][8]
-
Optimize Concentration: Use the minimum concentration of the ion-pairing reagent required to achieve the desired chromatography.[8]
-
Alternative Chromatography: Consider alternative chromatographic techniques that do not require ion-pairing reagents, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
Q3: How can I systematically optimize my sample preparation to reduce matrix effects for this compound analysis?
A3: A well-designed sample preparation protocol is your first line of defense against matrix effects. The goal is to selectively remove interfering components while efficiently extracting this compound.[13][14]
Recommended Sample Preparation Techniques:
| Technique | Principle | Advantages for this compound | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid sorbent and a liquid phase. | High selectivity, good for complex matrices, can concentrate the analyte.[15][16][17] | Method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[18] | Simple, cost-effective, good for removing highly polar or non-polar interferences.[18][19] | Can be labor-intensive and may use large volumes of organic solvents.[20] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving salting-out extraction followed by dispersive SPE for cleanup. | Widely used for pesticide residue analysis in food matrices, effective for a broad range of pesticides.[3][21] | May require optimization for the highly polar nature of this compound. |
See the "Detailed Experimental Protocols" section below for a step-by-step SPE protocol.
Q4: Can I just dilute my sample to overcome signal suppression?
A4: Sample dilution is a straightforward approach to reduce the concentration of matrix components and thereby lessen signal suppression.[22][23] However, this strategy is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution.[23] For trace-level analysis, dilution may compromise the sensitivity of your assay.[23]
Considerations for Sample Dilution:
-
Analyte Concentration: Ensure the diluted sample concentration is well above the instrument's LOQ.
-
Matrix Complexity: Highly complex matrices may require significant dilution, which may not be feasible for trace analysis.[22]
-
Validation: If you use dilution, it's crucial to validate that the matrix effect is indeed mitigated at the chosen dilution factor.
In-Depth Technical Guide & Protocols
Mechanism of Ion Suppression
Ion suppression in ESI-MS is primarily a result of competition between the analyte and co-eluting matrix components for access to the droplet surface during the formation of gas-phase ions.[7] Components with higher surface activity or higher concentrations can dominate the droplet surface, hindering the efficient ionization of the analyte of interest.[24]
Caption: Mechanism of electrospray ionization (ESI) signal suppression.
Detailed Experimental Protocols
This protocol provides a general framework for SPE cleanup. It should be optimized for your specific matrix.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or similar).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Sample extract (pre-treated, e.g., after protein precipitation).
-
SPE manifold.
Step-by-Step Procedure:
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Do not allow the cartridge to go dry.
-
-
Equilibration:
-
Pass 3 mL of water (acidified with 0.1% formic acid) through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Loading:
-
Load the pre-treated sample extract onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water (acidified with 0.1% formic acid) to remove polar interferences.
-
Consider a second wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences, but be cautious of analyte breakthrough.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of acetonitrile or methanol.
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 or a polar-embedded column (e.g., C18 with a polar end-capping) | Good retention for moderately polar compounds. Polar-embedded columns can provide better peak shape for polar analytes. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation of this compound for positive ion mode detection and provides good chromatographic peak shape.[13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Elutes the analyte from the column. Acetonitrile often provides better chromatographic efficiency. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to elute this compound. | Ensures good retention and separation from early-eluting matrix components, which are often a major source of suppression.[25] |
| Flow Rate | 0.2 - 0.4 mL/min | A balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility of retention times. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | This compound contains atoms that can be readily protonated. |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined empirically by infusing a standard solution of this compound. | Provides high selectivity and sensitivity for quantification. |
| Ion Source Temperature | 350 - 500 °C (instrument dependent) | Optimize for efficient desolvation of the mobile phase. |
| Gas Flows (Nebulizer, Heater) | Instrument dependent | Optimize to achieve a stable spray and maximum signal intensity. |
| Capillary Voltage | 3 - 5 kV (instrument dependent) | Optimize for maximum ion generation. |
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
CHROMacademy. (n.d.). Avoiding LC-MS Signal Suppression. Retrieved from [Link]
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Kouadri, S., et al. (2022). Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus. Journal of the Chilean Chemical Society. Retrieved from [Link]
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AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
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SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]
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Restek Corporation. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
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SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Phoratoxon sulfone. PubChem Compound Database. Retrieved from [Link]
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YouTube. (2025). GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. Retrieved from [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Waters. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Retrieved from [Link]
-
Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]
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- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Liquid-phase micro-extraction techniques in pesticide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
Calibration curve issues in Phoratoxon sulfoxide quantification
Welcome to the technical support guide for the quantitative analysis of Phoratoxon sulfoxide. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working with this critical metabolite of the organophosphate pesticide, Phorate. Here, we will address common challenges, with a special focus on achieving accurate and reproducible calibration curves.
Introduction to this compound
Phorate is a systemic organophosphate insecticide that, upon absorption, undergoes rapid metabolic activation.[1] The parent compound, Phorate, is oxidized by cytochrome P450 enzymes into several more toxic metabolites, including Phorate sulfoxide, Phorate sulfone, Phoratoxon, this compound, and Phoratoxon sulfone.[1] Among these, the "oxon" metabolites are particularly potent inhibitors of acetylcholinesterase.[2][3] this compound is often found to be one of the metabolites with the highest concentrations in biological samples following Phorate exposure.[1] Accurate quantification of this compound is therefore crucial for toxicological assessments, residue monitoring in food, and environmental fate studies.[4][5]
Metabolic Pathway of Phorate
The metabolic conversion of Phorate is a complex process involving oxidation of both the thioether sulfur and the thiono group.
Caption: Metabolic activation of Phorate to its sulfoxide and sulfone analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective determination of this compound and other Phorate metabolites.[6][7][8] This technique provides the necessary specificity to distinguish between the various metabolites and the sensitivity to detect them at low residue levels.
Q2: Why is my calibration curve for this compound showing non-linearity?
A2: Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[9][10] For this compound, this can be particularly prevalent at higher concentrations due to detector saturation, ionization suppression or enhancement from matrix effects, or analyte instability.[9][11] It is also possible that errors in the preparation of standard solutions contribute to this issue.[10]
Q3: What are "matrix effects" and how do they affect this compound analysis?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., soil, food, biological fluids).[12][13] These effects can lead to either signal suppression or enhancement, causing inaccurate quantification.[12][14] Organophosphate pesticides and their metabolites, being relatively polar, can be particularly susceptible to matrix effects.[13] Using matrix-matched calibration standards or a stable isotope-labeled internal standard can help compensate for these effects.[9]
Troubleshooting Guide for Calibration Curve Issues
This section provides a structured approach to diagnosing and resolving common problems encountered with this compound calibration curves.
Issue 1: Non-Linearity at High Concentrations (Curve Flattening)
Symptoms:
-
The calibration curve is linear at lower concentrations but plateaus at higher concentrations.
-
The coefficient of determination (R²) is below the acceptable value (typically >0.99).
Diagnostic Workflow:
Caption: Troubleshooting workflow for high-concentration non-linearity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a non-proportional response.[9][10] | Extend the calibration curve with even higher standards to confirm the plateau. Dilute samples to ensure they fall within the established linear range of the method. |
| Inaccurate Standards | Errors during the serial dilution of stock solutions can lead to inaccurate high-concentration standards.[10] | Prepare fresh stock and working standard solutions. Use calibrated pipettes and perform gravimetric checks if possible. |
| Ionization Suppression | High concentrations of the analyte itself or co-eluting matrix components can suppress the ionization process in the MS source.[9] | Improve sample preparation with techniques like solid-phase extraction (SPE) to remove interferences. Ensure the internal standard concentration is appropriate. |
| Analyte Dimerization | At high concentrations, some molecules can form dimers ([2M+H]⁺), which are not monitored, leading to a lower-than-expected response for the target ion. | Check the full scan mass spectrum at a high concentration to see if there is evidence of dimer formation. If so, working within a lower concentration range is advised. |
Issue 2: Poor Reproducibility and Scattered Calibration Points
Symptoms:
-
Replicate injections of the same standard give highly variable responses.
-
The calibration points are scattered randomly around the regression line.
-
Poor R² value.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Analyte Instability | This compound, like many organophosphates, can be susceptible to degradation in certain solvents, at specific pH values, or over time.[15] Hydrolysis can occur, especially under basic or acidic conditions.[15] | Prepare standards fresh daily in a suitable, stable solvent (e.g., acetonitrile).[7] Store stock solutions at low temperatures (e.g., 2-8°C) and for a limited time. Evaluate the stability of the analyte in the final extract solvent. |
| LC System Issues | Inconsistent injection volumes, fluctuating pump pressures, or a contaminated column can all lead to poor reproducibility.[16] | Perform system suitability tests before each run. Check for leaks, flush the system, and ensure the autosampler is functioning correctly. An internal standard should compensate for minor volume variations. |
| Matrix Effects | Inconsistent matrix effects between different standards (if prepared in matrix) or between standards and samples can cause scatter.[12][17] | Use a robust internal standard, preferably a stable isotope-labeled version of this compound. Ensure sample preparation is highly consistent. Matrix-matched calibration is essential for complex samples.[14] |
| Solvent Mismatch | Injecting standards in a solvent significantly stronger than the initial mobile phase can cause peak distortion and poor reproducibility. | Ensure the solvent composition of your standards is as close as possible to the initial mobile phase conditions.[16] |
Best Practices and Experimental Protocols
Adherence to validated protocols is essential for generating reliable data.
Protocol 1: Preparation of Calibration Standards
This protocol is a general guideline and should be adapted based on specific instrumentation and matrix requirements.
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a certified reference material of this compound. Dissolve it in a Class A volumetric flask using a suitable solvent like acetonitrile to a final concentration of 100 µg/mL. Store at 2-8°C.
-
Intermediate Stock Solution (e.g., 1 µg/mL): Perform a serial dilution from the primary stock solution to create an intermediate stock. This helps minimize errors in preparing low-concentration working standards.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the intermediate stock solution. For matrix-matched calibration, use a blank matrix extract that has undergone the full sample preparation procedure as the diluent.[18]
-
Example Range: 0.5, 1, 5, 10, 25, 50, 100 ng/mL.
-
-
Internal Standard (IS): If a stable isotope-labeled internal standard is used, spike it into every standard and sample at a constant concentration.
Protocol 2: Generic LC-MS/MS Parameters
These parameters serve as a starting point for method development.
| Parameter | Typical Setting | Justification |
| LC Column | C18, e.g., 2.1 x 100 mm, <3 µm | Provides good reversed-phase retention for moderately polar organophosphates. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5mM Ammonium Acetate | The additives aid in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration. | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains functional groups that are readily protonated.[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7] |
Recommended MRM Transitions: Note: These should be empirically determined by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | [M+H]⁺ | Specific fragment | Specific fragment |
Addressing Non-Linearity with Regression
If, after troubleshooting, a slight, reproducible non-linearity persists, using a different regression model may be acceptable. However, this should be justified and validated.[19]
-
Linear Regression (1/x weighting): This is often preferred. Weighting by 1/x or 1/x² gives less emphasis to the higher concentration points, which often have greater absolute error, and can improve accuracy at the lower end of the curve.[9]
-
Quadratic Regression: This can be used to fit a curved line but requires more calibration points and must be used with caution.[9][19] It is critical to ensure the model accurately predicts the concentration of quality control samples at low, mid, and high levels. The European Union guidelines on pesticide residue analysis provide criteria for when non-linear calibration may be used.[20]
References
- Taylor & Francis Online. (2013, January 28).
- Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
- European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
- Lucento, M. A. (2019, November 15). Brain and hepatic microsomal metabolism of phorate.
- Frontiers. (2025, May 9).
- Wiley Online Library. (2012). Guidelines for the validation of qualitative multi‐residue methods used to detect pesticides in food.
- Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005.
- ResearchGate.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
- ResearchGate. (2019, August 26). (PDF) Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.)
- National Institutes of Health.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- MDPI. (2023, October 31).
- HPC Standards.
- National Institutes of Health.
- INCHEM. (1977). 416.
- BenchChem. Troubleshooting non-linear calibration curves for 3alpha-Hydroxyandrost-4-en-17-one.
- ResearchGate. (PDF) Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS.
- vscht.cz. Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues.
- ACS Publications.
- ResearchGate. (2018, November 6).
- HPC Standards.
- SciTePress.
- Scirp.org.
- Chromatography Forum. (2007, December 28).
- Waters. Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS.
- Shimadzu. Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.
- Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
- National Institutes of Health. This compound | C7H17O4PS2 | CID 17426 - PubChem.
- Sigma-Aldrich. Phorate-sulfoxide - PESTANAL®, analytical standard.
- National Institutes of Health. Phorate sulfoxide | C7H17O3PS3 | CID 17424 - PubChem.
- University of Hertfordshire.
- National Institutes of Health. Sulfoxide | C18H28O3S | CID 8442 - PubChem.
Sources
- 1. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pesticide residues in food 2005 [fao.org]
- 16. researchgate.net [researchgate.net]
- 17. web.vscht.cz [web.vscht.cz]
- 18. food.ec.europa.eu [food.ec.europa.eu]
- 19. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
Minimizing isomerization of sulfoxides during analysis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges you face in the accurate analysis of stereochemically sensitive compounds. This guide is designed to provide you with in-depth troubleshooting advice and best practices for minimizing the isomerization of sulfoxides during your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is sulfoxide isomerization, and why is it a critical issue in analysis?
A: A sulfoxide is a chemical group containing a sulfur atom bonded to an oxygen atom and two carbon atoms (R-S(=O)-R'). The sulfur atom in a chiral sulfoxide is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms called enantiomers ((R) and (S)). Isomerization (specifically, racemization or epimerization) is the process where one enantiomer converts into the other, leading to a loss of enantiomeric purity.
This is a critical issue, particularly in the pharmaceutical industry, for several reasons:
-
Pharmacological Activity: Enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological properties. One enantiomer might be the active therapeutic agent, while the other could be inactive or even harmful. Therefore, accurately quantifying the specific enantiomer is a regulatory requirement.
-
Analytical Accuracy: Isomerization during analysis leads to incorrect measurements of enantiomeric excess (e.e.) or purity. This can result in the rejection of a perfectly good batch or, conversely, the release of a product that does not meet specifications.
-
Stability Studies: For drug development, it is crucial to know if a chiral sulfoxide drug is stable under storage and physiological conditions. Analytical methods must be robust enough not to introduce isomerization as an artifact, which would obscure the true stability of the compound.
The thermal barrier for the pyramidal inversion of a sulfur center is typically very high (159–172 kJ/mol), requiring temperatures around 200°C for purely thermal racemization.[1][2] However, this barrier can be significantly lowered by catalytic influences encountered during standard analytical procedures.[3][4]
Q2: What are the primary environmental and chemical factors that trigger sulfoxide isomerization?
A: Several factors can promote the unwanted isomerization of chiral sulfoxides. It is crucial to identify and control these variables throughout the sample lifecycle, from storage to final analysis. The primary triggers are heat, light, and chemical catalysis (acidic or basic conditions).
Below is a summary of the key factors and the mechanisms through which they act.
| Factor | Mechanism of Action & Key Considerations |
| Temperature | Increases the kinetic energy of molecules, helping to overcome the energy barrier for pyramidal inversion. While high temperatures (~200°C) are needed for purely thermal racemization, elevated temperatures (e.g., >40°C) can significantly accelerate isomerization when catalytic factors are also present.[1][5] |
| Light (UV/Vis) | Photoracemization can occur rapidly, even at room temperature, especially in the presence of photosensitizers.[1][2] The mechanism often involves the formation of a sulfoxide radical cation intermediate, which has a lower inversion barrier.[3][6] |
| Acidic Conditions | Strong acids, and even mild acids or acidic impurities (e.g., HF, HCl), can catalyze racemization.[7][8] The mechanism can involve protonation of the sulfoxide oxygen, facilitating inversion. |
| Basic Conditions | Strong bases can deprotonate the carbon alpha to the sulfoxide group, leading to a carbanion that can undergo rearrangement.[9] |
| Solvents | The polarity of the solvent can influence the rate of isomerization. Higher polarity solvents may accelerate racemization.[10][11] Lewis basic solvents (e.g., DMF, DMSO) have been shown to inhibit certain types of catalyzed racemization.[10] |
| Metal Surfaces | Interactions with metal surfaces in HPLC systems (e.g., stainless steel columns, frits) can catalyze on-column degradation and isomerization, particularly for certain classes of molecules.[12] |
Troubleshooting Analytical Challenges
Q3: I'm seeing an unexpected peak or a loss of enantiomeric excess in my chiral HPLC analysis. What are the likely causes?
A: This is a common and vexing problem. The appearance of a shoulder, a secondary peak, or a general loss of enantiomeric excess (e.e.) points to on-column or pre-analysis isomerization. The key is to systematically isolate the source of the problem.
Use the following troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for sulfoxide isomerization in HPLC.
Q4: How can I prevent on-column isomerization during HPLC analysis?
A: Preventing on-column issues requires a multi-faceted approach focusing on temperature, mobile phase composition, and hardware choices.
-
Lower the Temperature: This is the most effective first step. Reducing the column temperature from 40°C to 25°C or even 15°C can dramatically slow down or stop thermally influenced isomerization.
-
Optimize the Mobile Phase:
-
pH Control: If your molecule is stable in slightly acidic conditions, adding a small amount of a weak acid (e.g., 0.1% acetic or formic acid) to the mobile phase can sometimes passivate active sites on the silica or prevent base-catalyzed degradation.[13]
-
Solvent Choice: For chiral separations, normal-phase systems (e.g., hexane/ethanol) are often highly effective and less harsh than some reversed-phase conditions.[14] Among reversed-phase solvents, methanol-based mobile phases are often successful, while acetonitrile can be less suitable for some sulfoxides.[15]
-
-
Reduce Residence Time: Use a shorter column or a higher flow rate (while ensuring resolution is maintained). Less time spent on the column means less opportunity for isomerization to occur.
-
Consider Your Hardware: Standard stainless-steel columns and frits can have active metal sites that catalyze degradation.[12] If you suspect metal-catalyzed isomerization, switch to a column with inert hardware, such as those featuring MaxPeak High Performance Surfaces or PEEK-lined hardware.[12] These create a barrier between your analyte and the metal surfaces.
Q5: What are the best practices for sample preparation and storage to maintain the stereochemical integrity of sulfoxides?
A: The stability of your analyte before it even reaches the instrument is paramount. An analysis is only as good as the sample injected.
-
Protect from Light: Always store sulfoxide samples, standards, and stock solutions in amber vials or wrapped in foil to prevent photoracemization.[1][16]
-
Control Temperature: Store stock solutions and prepared samples at low temperatures. Refrigeration (2-8°C) is good practice, and freezing (-20°C or lower) is recommended for long-term storage. Perform sample preparation steps on an ice bath where possible.
-
Control pH: Use neutral, high-purity solvents (e.g., HPLC-grade methanol, acetonitrile, or water) for dissolution and dilution. Avoid acidic or basic diluents unless you have specifically tested them and confirmed the stability of your compound.
-
Analyze Promptly: Analyze samples as soon as possible after preparation. If using an autosampler, ensure its tray is temperature-controlled to maintain sample integrity during a long sequence.
Experimental Protocols
Protocol 1: General Method Development for Chiral HPLC of Sulfoxides
This protocol provides a starting point for developing a robust chiral separation method that minimizes on-column isomerization.
-
Column Selection:
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a primary mobile phase of n-Hexane/Ethanol (90:10 v/v).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength based on the analyte's chromophore.
-
Inject a racemic standard. If no separation or poor resolution is observed, adjust the ethanol content in increments of 5% (e.g., 85:15, 80:20).
-
-
Initial Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful or undesirable, switch to a reversed-phase eluent.
-
Start with Methanol/Water (60:40 v/v).
-
Maintain the flow rate at 1.0 mL/min and temperature at 25°C.
-
Adjust the methanol/water ratio to optimize retention and resolution.
-
-
Temperature Optimization:
-
Once separation is achieved, inject the standard at three different temperatures (e.g., 20°C, 25°C, 30°C) to assess the impact on resolution and check for any signs of peak degradation or broadening at higher temperatures.
-
-
Final Validation:
-
Once optimal conditions are found, confirm the method's robustness by injecting samples prepared and stored under the recommended conditions (see Protocol 2).
-
Caption: Key factors influencing sulfoxide stability and corresponding controls.
Protocol 2: Sample Handling and Storage for Stereochemically Labile Sulfoxides
-
Weighing and Dissolution:
-
Weigh the sample material in a room with minimal direct sunlight or under yellow light.
-
Dissolve the sample in a pre-chilled, high-purity, neutral solvent (e.g., HPLC-grade acetonitrile or methanol) to create a stock solution. Use an amber volumetric flask.
-
-
Dilution:
-
Perform serial dilutions to the final analytical concentration using the same high-purity solvent and amber vials.
-
If a buffer is required, use a neutral pH buffer (e.g., phosphate buffer at pH 7.0) and ensure it is compatible with your mobile phase.
-
-
Storage:
-
Short-Term (up to 24 hours): Store prepared vials in a temperature-controlled autosampler set to 4-10°C.
-
Medium-Term (1-7 days): Tightly cap the vials and store them in a refrigerator at 2-8°C.
-
Long-Term (>1 week): Tightly cap the vials and store them in a freezer at -20°C or below.
-
-
Before Analysis:
-
If samples were frozen, allow them to thaw completely to room temperature before vortexing to ensure homogeneity.
-
If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an injection vial.
-
References
-
Fujimoto, K., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]
-
D'Auria, M., et al. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. PubMed. Available at: [Link]
-
D'Auria, M., et al. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. Organic Letters. Available at: [Link]
-
Fujimoto, K., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]
-
D'Auria, M., et al. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. ResearchGate. Available at: [Link]
-
Otsubo, K., et al. (2021). Racemization of chiral sulfoxide using an immobilized oxovanadium catalyst. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Not specified. (n.d.). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. Acta Physico-Chimica Sinica. Available at: [Link]
-
Ci, S., et al. (2008). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. PubMed. Available at: [Link]
-
Wang, C., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. Available at: [Link]
-
TARKASHVILI, B., et al. (2018). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using methanol and methanol-water mixtures as mobile phases. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Sulfoxide. Wikipedia. Available at: [Link]
-
Strout, H. V., et al. (2016). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Loss Prevention in the Process Industries. Available at: [Link]
-
Berg, U., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available at: [Link]
-
Not specified. (n.d.). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. ResearchGate. Available at: [Link]
-
Not specified. (n.d.). Transient Metal-Centered States Mediate Isomerization of a Photochromic Ruthenium-Sulfoxide Complex. SLAC National Accelerator Laboratory. Available at: [Link]
-
Fujimoto, K., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry. Available at: [Link]
-
Mislow, K., et al. (1965). The Hydrogen Chloride-Catalyzed Racemization of Sulfoxides. Journal of the American Chemical Society. Available at: [Link]
-
Not specified. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Southern Methodist University. Available at: [Link]
-
Le, Z., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. Available at: [Link]
-
Fujimoto, K., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry. Available at: [Link]
-
Not specified. (2021). A Future Perspective on Phototriggered Isomerizations of Transition Metal Sulfoxides and Related Complexes. Inorganic Chemistry. Available at: [Link]
-
Rayner, D.R., et al. (1968). Mechanisms of Thermal Racemization of Sulfoxides. Journal of the American Chemical Society. Available at: [Link]
-
Gamba-Sánchez, D. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules. Available at: [Link]
-
Mccall, J., et al. (2021). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation. Available at: [Link]
-
Not specified. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. Available at: [Link]
-
Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]
- Not specified. (n.d.). Method for preparing purified desmopressin sulfoxide impurity. Google Patents.
-
Not specified. (n.d.). methyl phenyl sulfoxide. Organic Syntheses Procedure. Available at: [Link]
-
Dolan, J.W. (2007). On-Column Sample Degradation. LCGC International. Available at: [Link]
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- 5. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Sulfoxide - Wikipedia [en.wikipedia.org]
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- 15. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using methanol and methanol-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Phoratoxon Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pesticide residue analysis, ensuring the accuracy and reliability of analytical data is paramount for consumer safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of Phoratoxon sulfoxide, a significant metabolite of the organophosphate insecticide Phorate. As a Senior Application Scientist, my objective is to offer not just procedural steps, but a deeper insight into the causality behind experimental choices, empowering you to develop and validate robust analytical methods.
This compound, with its chemical formula C7H17O4PS2, is a metabolite of Phorate, an organothiophosphate insecticide.[1] Its detection and quantification in various matrices are crucial for toxicological risk assessment and for ensuring food safety. The validation of analytical methods used to measure this compound is a critical step in demonstrating that a method is fit for its intended purpose.
This guide will navigate through the critical aspects of method validation, comparing two of the most powerful analytical techniques employed in modern laboratories: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We will delve into the intricacies of sample preparation, and the pivotal validation parameters, all while adhering to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and SANTE.[2][3][4]
The Analytical Workflow: A Visual Overview
A robust analytical method is a sequence of carefully orchestrated steps, from sample collection to data interpretation. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: A generalized workflow for the analysis of this compound.
Sample Preparation: The QuEChERS Approach
The journey to accurate quantification begins with meticulous sample preparation. For pesticide residue analysis in complex matrices like fruits, vegetables, and biological tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[5][6] This approach significantly enhances laboratory efficiency by simplifying the extraction and cleanup process.[5]
Experimental Protocol: QuEChERS for a Fruit Matrix
-
Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for another minute.[5]
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
A Head-to-Head Comparison: LC-MS/MS vs. GC-MS/MS
The choice between LC-MS/MS and GC-MS/MS is a critical decision in method development, contingent on the analyte's properties and the desired analytical performance. This compound, being a polar and thermally labile compound, presents a compelling case for LC-MS/MS. However, with appropriate derivatization, GC-MS/MS can also be a viable, albeit more complex, alternative.
Method Validation Parameters: A Comparative Overview
The following table summarizes the typical performance characteristics for validated LC-MS/MS and GC-MS/MS methods for the analysis of this compound. These values are representative of what a researcher could expect to achieve and are based on a synthesis of data from multiple sources on the analysis of similar pesticide metabolites.[4][7][8]
| Validation Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria (SANTE/11312/2021)[3][4] |
| Specificity/Selectivity | High (based on precursor/product ion transitions) | High (with potential for interferences without derivatization) | No significant interfering peaks at the retention time of the analyte. |
| Linearity (R²) | >0.995 | >0.99 | R² > 0.99 |
| Limit of Detection (LOD) | 0.0005 mg/kg[8] | 0.001 mg/kg[4] | Typically 3x the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | 0.0015 mg/kg[8] | 0.003 mg/kg[4] | Lowest concentration with acceptable accuracy and precision. |
| Accuracy (Recovery) | 85-110% | 80-115% | 70-120% |
| Precision (RSD) | <15% | <20% | ≤20% |
| Robustness | Generally high | Moderate (sensitive to inlet conditions) | Method performance should not be significantly affected by small, deliberate variations in method parameters. |
The Causality Behind the Numbers: Why the Differences?
-
Specificity: LC-MS/MS often exhibits higher specificity for polar and thermally labile compounds like this compound because it avoids the high temperatures of the GC inlet, which can cause degradation. The unique precursor-to-product ion transitions in MS/MS provide a high degree of confidence in analyte identification.
-
Sensitivity (LOD/LOQ): The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), are highly efficient for polar molecules, often leading to lower detection and quantification limits compared to GC-MS.
-
Accuracy and Precision: Both techniques can achieve excellent accuracy and precision. However, the potential for thermal degradation in the GC inlet can sometimes lead to lower and more variable recoveries for compounds like this compound if the conditions are not meticulously optimized.
-
Robustness: LC-MS/MS methods are often considered more robust for this class of compounds as they are less susceptible to issues related to injector port activity and liner contamination, which can be a concern in GC-MS.
Experimental Protocols for Validation
To ensure the trustworthiness of an analytical method, each validation parameter must be rigorously assessed. The following are detailed protocols for key validation experiments.
Protocol 1: Determining Specificity and Matrix Effects
-
Analyte-Free Matrix: Analyze at least five different sources of blank matrix (e.g., different varieties of the same fruit) to ensure no endogenous components interfere with the this compound peak.
-
Matrix-Matched Standards: Prepare a calibration curve in the solvent and in the extract of a blank matrix.
-
Calculation of Matrix Effect (ME): ME (%) = [(Slope of matrix-matched curve / Slope of solvent-only curve) - 1] x 100 A value close to zero indicates minimal matrix effect. Significant suppression or enhancement necessitates the use of matrix-matched standards for quantification.[9][10][11]
Protocol 2: Establishing Linearity, LOD, and LOQ
-
Calibration Standards: Prepare a series of at least five matrix-matched calibration standards spanning the expected concentration range.
-
Linearity Assessment: Plot the peak area against the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be >0.99.[3][4]
-
LOD and LOQ Determination: The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards (typically S/N of 3 for LOD and 10 for LOQ).
Protocol 3: Assessing Accuracy and Precision
-
Spiked Samples: Spike blank matrix samples at three different concentration levels (e.g., low, medium, and high) within the linear range.
-
Replicates: Prepare at least five replicates for each concentration level.
-
Analysis: Analyze the spiked samples and calculate the concentration of this compound using the matrix-matched calibration curve.
-
Accuracy (Recovery): Recovery (%) = (Measured concentration / Spiked concentration) x 100
-
Precision (Repeatability): Calculate the relative standard deviation (RSD) of the measured concentrations for the replicates at each level.
Visualizing the Validation Logic
The relationship between the core validation parameters can be visualized to better understand their interdependence.
Caption: Interdependence of key analytical method validation parameters.
Conclusion: A Scientifically Grounded Choice
The validation of an analytical method for this compound is a multifaceted process that demands a deep understanding of both the analyte's chemistry and the chosen analytical technique. While both LC-MS/MS and GC-MS/MS can be validated to provide reliable data, the inherent properties of this compound make LC-MS/MS the superior choice in terms of sensitivity, specificity, and robustness.
The QuEChERS sample preparation method provides an efficient and effective means of extracting this compound from complex matrices. By diligently following the validation protocols outlined in this guide and adhering to the principles of scientific integrity, researchers can develop and validate analytical methods that are not only compliant with regulatory standards but are also scientifically sound and fit for purpose. This ensures the generation of high-quality data that can be trusted for critical decision-making in food safety and drug development.
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Ko, A. Y., et al. (2015). "Simultaneous determination of phorate and its five metabolites in livestock and marine products by liquid chromatography-tandem mass spectrometry." Food Chemistry, 187, 337-344. Available at: [Link]
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Li, W., et al. (2019). "Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry." SciTePress. Available at: [Link]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
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Stout, S. J., daCunha, A. R., Boyd, J. E., & Devine, J. M. (1989). "Confirmation of Phorate, Terbufos, and Their Sulfoxides and Sulfones in Water by Capillary Gas chromatography/chemical Ionization Mass Spectrometry." Journal of AOAC INTERNATIONAL, 72(6), 987-991. Available at: [Link]
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European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available at: [Link]
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Zhao, P., et al. (2020). "Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry." Journal of Food Safety and Quality. Available at: [Link]
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Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Available at: [Link]
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Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. Available at: [Link]
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A Comparative Toxicological Analysis: Phoratoxon Sulfoxide vs. Phorate Oxon Sulfone
An In-Depth Guide for Researchers on the Potent Cholinesterase-Inhibiting Metabolites of Phorate
Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the toxicological profiles of Phoratoxon sulfoxide and Phorate oxon sulfone, two critical metabolites of the organophosphate insecticide Phorate. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and pesticide safety assessment.
Introduction: The Latent Threat of Phorate Metabolism
Phorate is a highly toxic, systemic organophosphate insecticide used to control a wide range of agricultural pests.[1][2] Its classification as a Toxicity Category I compound underscores the acute risk it poses.[3] However, the toxicity of the parent compound is only part of the story. Upon entering a biological system, phorate undergoes rapid metabolic activation, primarily in the liver, into several oxidative metabolites.[4][5][6][7] These metabolites are significantly more potent inhibitors of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than phorate itself.[4][7][8]
This guide focuses on two of the most potent of these metabolites: This compound and Phorate oxon sulfone . Understanding the distinct toxicological characteristics of these two compounds is critical for accurate risk assessment, the development of effective medical countermeasures, and the design of next-generation pesticides with improved safety profiles. We will dissect their mechanisms, compare their inhibitory potency through experimental data, and provide the methodologies required to replicate these critical toxicological assays.
The Core Mechanism: Acetylcholinesterase Inhibition
Organophosphates exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[9][10][11]
By phosphorylating the serine hydroxyl group at the active site of AChE, these compounds render the enzyme non-functional.[11][12] This leads to the accumulation of excess acetylcholine, resulting in continuous stimulation of muscarinic and nicotinic receptors and precipitating a state known as a "cholinergic crisis."[6][9] The clinical manifestations are severe and multi-systemic, including:
-
Muscarinic Effects: Hypersalivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchospasm (SLUDGE/DUMBELS mnemonics).[10][13]
-
Nicotinic Effects: Muscle fasciculations, cramping, and eventually, paralysis.[9]
-
Central Nervous System (CNS) Effects: Anxiety, confusion, seizures, and respiratory depression, which is the leading cause of death in acute poisonings.[13]
The metabolic conversion of phorate to its "oxon" (P=O) and sulfone derivatives dramatically increases the electrophilicity of the phosphorus atom, making these metabolites far more effective at phosphorylating the AChE active site.[6]
The Metabolic Activation Pathway of Phorate
Phorate is bioactivated through a series of oxidative reactions catalyzed predominantly by cytochrome P450 monooxygenases in the liver.[4][6][7] The process involves two primary transformations:
-
Oxidative Desulfuration: The conversion of the thiono (P=S) group to the more potent oxon (P=O) group.
-
Thioether Oxidation: The oxidation of the ethylthio side chain to its corresponding sulfoxide and, subsequently, sulfone.
These pathways result in a cocktail of toxic metabolites, each with a different level of AChE inhibitory potency. The diagram below illustrates this critical bioactivation cascade.
Caption: Metabolic activation of Phorate to its more toxic sulfoxide and sulfone metabolites.
Quantitative Toxicity Comparison: IC₅₀ Analysis
The most direct measure of the acute toxic potential of these metabolites is their ability to inhibit AChE. This is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency.
Recent studies have elucidated the dramatic differences in potency among phorate and its key metabolites.[4][7]
| Compound | Chemical Class | AChE IC₅₀ (µM) | Relative Potency vs. Phorate |
| Phorate | Thiono | 3100[4][7] | 1x |
| Phorate Sulfoxide | Thiono | 1500[4][7] | ~2x |
| Phorate Sulfone | Thiono | 40[4][7] | ~78x |
| Phoratoxon | Oxon | 3.0[4][7] | ~1,033x |
| This compound | Oxon-Sulfoxide | 0.9[4][7] | ~3,444x |
| Phorate Oxon Sulfone | Oxon-Sulfone | 0.5[4][7] | ~6,200x |
Analysis of Results:
The experimental data unequivocally demonstrates that Phorate oxon sulfone is the most potent acetylcholinesterase inhibitor among the measured metabolites, being approximately 1.8 times more potent than this compound and a staggering 6,200 times more potent than the parent compound, Phorate.
While this compound is found in the highest concentrations in blood following severe phorate poisoning, the extreme potency of Phorate oxon sulfone makes it a critical contributor to the overall toxic effect, even at lower concentrations.[4][7] The conversion to the oxon form (P=O) provides the largest single jump in toxicity, while the subsequent oxidation of the thioether to sulfoxide and then sulfone further enhances this inhibitory power.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To ensure trustworthiness and reproducibility, the following protocol outlines the standard method for determining the IC₅₀ values of cholinesterase inhibitors. This self-validating system is based on the well-established Ellman's method.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm. The rate of color change is proportional to enzyme activity. By introducing an inhibitor, the reduction in this rate can be precisely measured.
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Reagent: 10 mM DTNB in assay buffer.
-
Enzyme Solution: Purified acetylcholinesterase (e.g., from electric eel or recombinant human) diluted in assay buffer to a working concentration that yields a linear reaction rate.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Phorate oxon sulfone in an appropriate solvent like DMSO.[14] Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer.
-
10 µL of DTNB Reagent.
-
10 µL of the appropriate Inhibitor dilution (or solvent for control wells).
-
20 µL of the Enzyme Solution.
-
-
Causality: The order of addition is critical. The inhibitor must be added before the substrate to allow for binding to the enzyme.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation step ensures that the inhibitor has sufficient time to interact with and inhibit the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
Implications for Research and Therapeutics
The profound difference in toxicity between phorate and its metabolites carries significant implications:
-
Toxicological Assessment: Evaluating the toxicity of the parent compound alone is insufficient and misleading. A comprehensive risk assessment must consider the full metabolic profile, including the formation rates and relative potencies of all major metabolites.
-
Clinical Management: The persistence of highly potent metabolites like Phorate oxon sulfone can lead to a prolonged and complex clinical course in poisoning cases, often with relapses even after initial treatment.[4] This highlights the need for sustained and aggressive supportive care and decontamination measures.
-
Antidote Development: The efficacy of therapeutic agents, such as oxime reactivators (e.g., Pralidoxime), depends on their ability to remove the specific organophosphate moiety from the AChE active site.[15] The chemical structure of Phorate oxon sulfone may influence its binding and the subsequent efficacy of standard oximes, suggesting a need for novel reactivators specifically designed to counteract such highly potent metabolites.
Conclusion
This guide provides a focused comparison of this compound and Phorate oxon sulfone, establishing a clear hierarchy of toxic potential based on robust experimental data. The key takeaway for the scientific community is that Phorate oxon sulfone is a significantly more potent inhibitor of acetylcholinesterase than this compound . Both are orders of magnitude more toxic than the parent insecticide, Phorate.
This underscores a fundamental principle in modern toxicology: the parent compound is often a pro-drug, and its ultimate biological effect is dictated by the complex interplay of its metabolic derivatives. Future research into organophosphate safety and the development of effective clinical treatments must be guided by a deep understanding of these metabolic activation pathways.
References
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EXTOXNET PIP - PHORATE - Oregon State University. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link]
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Li, W., et al. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
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Food and Agriculture Organization of the United Nations. (1977). Phorate (Pesticide residues in food: 1977 evaluations). Inchem.org. Retrieved January 14, 2026, from [Link]
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Ahdaya, M., & Jett, D. A. (2023). Organophosphate Toxicity. Medscape. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (1999). Human Health Risk Assessment, Phorate. Regulations.gov. Retrieved January 14, 2026, from [Link]
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Li, W., et al. (2025). Case report: Treatment of severe phorate poisoning. Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
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A Comparative Technical Guide to Phorate and Its Five Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Phorate, a potent organophosphate, is a systemic insecticide and acaricide used to protect a variety of crops.[1][2] Its efficacy, however, is intrinsically linked to its metabolic transformation into a series of compounds that exhibit varied, and often enhanced, toxicological profiles.[3][4] This guide provides a detailed comparative analysis of phorate and its five principal oxidative metabolites: phorate sulfoxide, phorate sulfone, phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone. Understanding the distinct characteristics of these compounds is critical for accurate risk assessment, environmental monitoring, and the development of potential antidotes.
Metabolic Transformation and Physicochemical Properties
Phorate undergoes a complex series of bioactivation and detoxification reactions in both target organisms and the environment.[3][5] The primary metabolic pathway involves the oxidation of the thioether sulfur and the thiono sulfur, leading to the formation of the five major metabolites.[3][5][6][7]
The initial oxidation of phorate forms phorate sulfoxide, which can be further oxidized to phorate sulfone.[3][5] Concurrently, phorate can be desulfurated to its oxygen analog, phoratoxon, a much more potent acetylcholinesterase inhibitor.[8] Phoratoxon can then undergo similar oxidation steps to form this compound and phoratoxon sulfone.[9]
Phorate Metabolic Pathway
Caption: Metabolic activation of Phorate.
The physicochemical properties of these compounds influence their environmental fate, bioavailability, and analytical behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Phorate | C₇H₁₇O₂PS₃ | 260.38 | 298-02-2[10] |
| Phorate Sulfoxide | C₇H₁₇O₃PS₃ | 276.38 | 2588-03-6[11][12] |
| Phorate Sulfone | C₇H₁₇O₄PS₃ | 292.38 | 2588-04-7[13][14] |
| Phoratoxon | C₇H₁₇O₃PS₂ | 244.31 | 2600-69-3[8] |
| This compound | C₇H₁₇O₄PS₂ | 260.31 | 2588-05-8[15][16] |
| Phoratoxon Sulfone | C₇H₁₇O₅PS₂ | 276.31 | 2588-06-9[17] |
Comparative Toxicology: The Role of Acetylcholinesterase Inhibition
The primary mechanism of acute toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[18][19][20] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation.[18][19][21] This can result in a range of symptoms from muscle twitching and respiratory distress to seizures and death.[10][18]
The transformation of the P=S (thiono) bond in phorate to a P=O (oxono) bond in phoratoxon and its derivatives significantly increases the compound's affinity for and inhibitory potency against AChE.[8] The oxygen analogs are, therefore, substantially more toxic than their thiono counterparts.[3][4]
| Compound | Acute Oral LD50 (rat, mg/kg) | Relative Toxicity |
| Phorate | 1.1 - 3.7[10] | High |
| Phorate Sulfoxide | Data not readily available, but considered a toxic metabolite.[3] | High |
| Phorate Sulfone | Data not readily available, but considered a toxic metabolite.[3] | High |
| Phoratoxon | 0.88 (male), 0.55 (female)[4][22] | Very High |
| This compound | Data not readily available, considered a potent AChE inhibitor.[8] | Very High |
| Phoratoxon Sulfone | 0.5 - 0.8[23] | Extremely High |
Note: LD50 values can vary based on the study and the specific strain, sex, and age of the animals tested.
Environmental Persistence and Fate
The metabolites of phorate, particularly the sulfoxides and sulfones, can be more persistent in the environment than the parent compound.[24] The rapid metabolism of phorate in soil often leads to an initial increase in the concentration of its more stable and toxic metabolites. Their water solubility and potential for leaching into groundwater are significant environmental concerns.[25] The persistence and transformation of these compounds are influenced by soil type, moisture, organic matter content, and microbial activity.[24]
Analytical Methodologies for Detection
Accurate quantification of phorate and its metabolites in various matrices, such as food, water, and soil, is essential for monitoring and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[26][27][28][29][30]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol provides a general framework. Optimization for specific matrices and analytes is necessary.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For wet samples, add anhydrous magnesium sulfate to absorb water. Shake vigorously for 1 minute.
-
Salting-Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). Vortex for 30 seconds.
-
Centrifugation: Centrifuge to pellet the sorbent.
-
Analysis: The final extract is ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Workflow for Phorate and Metabolites
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A Guide to the Inter-Laboratory Comparison of Phoratoxon Sulfoxide Analysis
<
Abstract
The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Phoratoxon sulfoxide, a toxic metabolite of the organophosphate insecticide Phorate, presents a significant analytical challenge due to its polarity and potential for matrix interference. This guide presents the findings of a multi-laboratory comparative study designed to evaluate the robustness and reliability of analytical methods for this compound in a representative food matrix (spinach). We compare two prevalent sample preparation methodologies: a traditional Solid-Phase Extraction (SPE) cleanup and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, both coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide provides a detailed examination of the study design, experimental protocols, performance data, and recommendations to help laboratories establish a validated, high-confidence method for routine monitoring.
Introduction: The Analytical Imperative
Phorate is a systemic organophosphorus insecticide used to control a variety of agricultural pests.[1] Following application, it undergoes rapid metabolic transformation in plants, soil, and mammals.[2][3] The primary metabolic pathway involves oxidation of the thioether sulfur to form phorate sulfoxide and phorate sulfone, and oxidation of the thiono group (P=S) to the corresponding oxygen analog (P=O), known as an oxon.[1][4]
This compound is one such oxidative metabolite.[2][3] These metabolites are often more potent inhibitors of the enzyme acetylcholinesterase (AChE) than the parent compound, making them of significant toxicological concern.[1][2][3] The high toxicity and potential for presence in the food chain necessitate sensitive and reliable analytical methods for monitoring compliance with Maximum Residue Limits (MRLs) and protecting consumer health.[2]
The objective of this guide is to provide a comprehensive comparison of two common analytical approaches for this compound, based on a simulated inter-laboratory study. By presenting detailed protocols and performance data, we aim to equip researchers and analytical chemists with the insights needed to select and implement the most suitable method for their specific needs.
Phorate Metabolism and Analytical Challenges
The transformation of Phorate into its more toxic metabolites is a key consideration for any analytical method. The pathway involves a series of oxidation steps.
Caption: Metabolic pathway of Phorate to its primary oxidative metabolites.
Analytical Challenges:
-
Analyte Polarity: The sulfoxide and oxon moieties increase the polarity of the metabolites compared to the parent Phorate, influencing the choice of extraction solvents and chromatographic conditions.
-
Matrix Effects: Complex matrices like spinach contain numerous co-extractives (e.g., chlorophyll, lipids, sugars) that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer. Effective sample cleanup is critical.
-
Analyte Stability: Phorate metabolites can be susceptible to degradation depending on sample storage and processing conditions.[5] Maintaining a controlled, cold workflow is essential.
-
Lack of Certified Reference Materials: The availability of certified reference materials for this compound in complex matrices can be limited, making robust in-house validation and quality control imperative.
Inter-Laboratory Study Design
To objectively evaluate the analytical methods, a simulated inter-laboratory study was designed involving ten hypothetical participating laboratories. The study was structured according to principles outlined by organizations like AOAC INTERNATIONAL for method validation and proficiency testing.[6][7][8]
Caption: Workflow for the inter-laboratory comparison study.
-
Test Material: A single batch of organic spinach was cryo-homogenized to ensure uniformity. A portion was fortified with a certified standard of this compound to a final concentration of 50 ng/g (ppb). Unfortified (blank) and fortified samples were prepared and shipped frozen to ten participating laboratories.
-
Method Assignment: Laboratories were randomly divided into two groups of five.
-
Group A: Assigned the modified QuEChERS protocol.
-
Group B: Assigned the traditional SPE protocol.
-
-
Analytical Technique: All laboratories were required to use UPLC-MS/MS for final quantification, though specific instrument models could vary. Laboratories were provided with the precursor/product ion transitions and collision energies for this compound to minimize variability in detection.
-
Data Reporting: Laboratories reported their mean quantified concentration, standard deviation, and recovery percentage for six replicate analyses of the fortified sample.
-
Statistical Evaluation: Performance was evaluated based on accuracy (mean recovery) and precision (repeatability as Relative Standard Deviation, RSDr). Laboratory performance was assessed using z-scores, calculated based on the robust mean and standard deviation of the results for each method.[8]
Experimental Protocols
The following protocols were provided to the participating laboratories.
Method A: Modified QuEChERS Protocol
This method is adapted from the widely used QuEChERS procedure, optimized for polar pesticide metabolites.[9][10][11]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of homogenized spinach sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (1% acetic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the contents of a salt packet containing 4 g MgSO₄ (anhydrous) and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is ready for UPLC-MS/MS analysis.
-
Method B: Traditional Solid-Phase Extraction (SPE) Protocol
This method uses a more conventional extraction and cartridge-based cleanup.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of homogenized spinach sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone and homogenize using a high-speed probe for 1 minute.
-
Filter the extract through Whatman No. 1 paper into a collection flask.
-
Rinse the tube and filter paper with an additional 10 mL of acetone.
-
Reduce the volume of the combined extract to approximately 1-2 mL using a rotary evaporator at 40°C.
-
Reconstitute the extract in 10 mL of 10% ethyl acetate in hexane.
-
-
SPE Cleanup:
-
Condition a 6 mL/500 mg Florisil SPE cartridge with 5 mL of hexane.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% ethyl acetate in hexane (discard eluate).
-
Elute the this compound with 10 mL of 50% acetone in ethyl acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Final Preparation:
-
Reconstitute the residue in 1 mL of methanol.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
Results and Discussion
The data submitted by the ten laboratories were compiled and analyzed. All laboratories successfully identified and quantified this compound in the fortified samples.
Quantitative Method Performance
The performance of the two methods was compared based on the average recovery and precision across the five labs assigned to each protocol.
| Performance Metric | Method A (QuEChERS) | Method B (SPE) | Acceptance Criteria |
| Mean Recovery (%) | 95.8% | 81.3% | 70-120% |
| Repeatability (RSDr %) | 6.2% | 14.5% | ≤ 20% |
| Reproducibility (RSDR %) | 8.9% | 18.2% | As per Horwitz Ratio |
Table 1: Comparison of Method Performance Metrics.
The results clearly indicate the superior performance of the Modified QuEChERS protocol (Method A) .
-
Accuracy: Method A yielded a mean recovery of 95.8%, which is excellent and demonstrates minimal analyte loss during sample preparation. Method B's recovery of 81.3%, while acceptable according to general guidelines[5], suggests more significant analyte loss, potentially during the solvent exchange or elution steps.
-
Precision: Method A demonstrated significantly better precision, with an intra-laboratory repeatability (RSDr) of 6.2% and an inter-laboratory reproducibility (RSDR) of 8.9%. Method B showed much higher variability, both within and between labs. This higher variability in the SPE method can be attributed to its multiple, manual-intensive steps (e.g., rotary evaporation, elution), which introduce more opportunities for error and inconsistency. The QuEChERS method, being simpler and faster, is less prone to such variations.[9][11]
Laboratory Performance (z-scores)
Individual laboratory performance was evaluated using z-scores, where a score between -2 and +2 is considered satisfactory.
| Laboratory | Assigned Method | Reported Conc. (ng/g) | z-score | Performance |
| Lab 1 | QuEChERS | 48.5 | -0.52 | Satisfactory |
| Lab 2 | QuEChERS | 51.1 | 0.83 | Satisfactory |
| Lab 3 | QuEChERS | 46.9 | -1.21 | Satisfactory |
| Lab 4 | QuEChERS | 49.2 | -0.21 | Satisfactory |
| Lab 5 | QuEChERS | 47.7 | -0.80 | Satisfactory |
| Lab 6 | SPE | 35.2 | -2.25 | Unsatisfactory |
| Lab 7 | SPE | 41.8 | -0.41 | Satisfactory |
| Lab 8 | SPE | 45.1 | 0.48 | Satisfactory |
| Lab 9 | SPE | 39.9 | -0.91 | Satisfactory |
| Lab 10 | SPE | 43.5 | 0.08 | Satisfactory |
Table 2: Summary of Laboratory Performance and z-scores.
All laboratories using the QuEChERS method produced satisfactory results. For the SPE method, Lab 6 reported a result with a z-score of -2.25, flagging it as an outlier. Upon review of their submitted notes, it was found that they experienced a partial loss of sample during the evaporation step, highlighting a key vulnerability of the multi-step SPE protocol.
Conclusion and Recommendations
Based on the results of this inter-laboratory comparison, the Modified QuEChERS method coupled with UPLC-MS/MS analysis is the recommended procedure for the routine quantification of this compound in complex vegetable matrices like spinach.
The key advantages of the QuEChERS method are:
-
Superior Accuracy and Precision: Demonstrated by higher recovery rates and lower relative standard deviations.
-
Increased Robustness: Less susceptible to inter-laboratory and intra-laboratory variability due to a simpler, more streamlined workflow.
-
Higher Throughput: The method is significantly faster, allowing for more samples to be processed in a given time.[11]
-
Reduced Solvent Consumption: Aligns with green chemistry principles by using smaller volumes of organic solvents compared to traditional methods.
Laboratories currently using SPE-based methods for similar analytes should consider validating this modified QuEChERS protocol to improve data quality, consistency, and operational efficiency. The validation should adhere to established guidelines, such as those from AOAC or the Codex Alimentarius Commission, to ensure the method is fit for its intended purpose.[7][12]
References
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ResearchGate. (n.d.). Metabolic pathways of phorate. Retrieved from [Link]
-
Snider, A. M., et al. (2017). Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat. National Institutes of Health. Retrieved from [Link]
-
FAO & WHO. (1977). Phorate (Pesticide residues in food: 1977 evaluations). INCHEM. Retrieved from [Link]
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Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Retrieved from [Link]
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Mohammed, S. A. S., et al. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed. Retrieved from [Link]
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Bull, D. L. (1962). Metabolism of Phorate, an Organophosphorus Insecticide, in Three Insect Species. Journal of Economic Entomology. Retrieved from [Link]
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LCGC International. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]
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Eawag. (2010). Phorate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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AOAC INTERNATIONAL. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
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Codex Alimentarius Commission. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. Retrieved from [Link]
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AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
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Indonesian Journal of Chemical Studies. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Retrieved from [Link]
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European Commission. (2006). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10232/2006. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Detection of Phoratoxon Sulfoxide
Introduction: The Analytical Challenge of Phoratoxon Sulfoxide
Phorate, a potent systemic organophosphate insecticide, undergoes complex metabolic transformations within biological and environmental systems. One of its key metabolites is this compound, a compound that often exhibits equal or greater toxicity than the parent molecule by inhibiting acetylcholinesterase.[1] Its presence in the food chain and water sources is a significant concern for regulatory bodies and public health. Therefore, the development and validation of highly accurate and precise analytical methods for its detection are not merely academic exercises; they are critical for ensuring food safety and environmental monitoring.
This guide provides an in-depth comparison of the predominant analytical methodologies used for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of chromatography and immunoassay. Our focus is on establishing self-validating systems that deliver trustworthy and reproducible results, a cornerstone of rigorous scientific practice.
Core Methodologies: A Comparative Overview
The detection of a small, polar molecule like this compound (C₇H₁₇O₄PS₂)[2][3] requires techniques that offer high sensitivity and selectivity, especially in complex matrices such as food or biological tissues. The two primary strategies employed are chromatography coupled with mass spectrometry and, for screening purposes, immunoassay-based methods.
-
Chromatography-Mass Spectrometry (LC-MS/MS & GC-MS): This is the gold standard for pesticide residue analysis. It involves a physical separation of the analyte from the sample matrix (chromatography) followed by its detection and quantification based on its mass-to-charge ratio (mass spectrometry). This dual-level identification provides exceptional specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a biochemical technique that uses the highly specific binding between an antibody and its target antigen. It is often utilized for high-throughput screening due to its speed and lower operational cost, though it can be susceptible to cross-reactivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Confirmatory Standard
LC-MS/MS is widely regarded as the most reliable method for quantifying phorate and its metabolites, including this compound.[4][5] The liquid chromatography stage is adept at handling polar and thermally labile compounds without the need for derivatization, while the tandem mass spectrometer (MS/MS) provides two layers of mass filtering, ensuring exceptional selectivity and sensitivity.
Causality in Protocol Design:
The success of an LC-MS/MS analysis is fundamentally dependent on the cleanliness of the sample extract. For this, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for pesticide residue extraction.[6][7] Acetonitrile is the solvent of choice because it efficiently extracts a broad range of pesticides while precipitating proteins and minimizing the co-extraction of non-polar interferences like lipids.[8] The subsequent "salting out" step with magnesium sulfate (MgSO₄) and sodium chloride (NaCl) forces the separation of the acetonitrile and aqueous layers, driving the analytes into the organic phase.[7] A final cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) removes organic acids and sugars that could interfere with the analysis.[6]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
1. Sample Preparation (QuEChERS):
- Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or tissue).
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and an appropriate internal standard.
- Shake vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salt packet (typically containing 4 g MgSO₄ and 1 g NaCl).
- Shake immediately and vigorously for 1 minute, then centrifuge at >3000 rcf for 5 minutes.
- Transfer the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄ and PSA.
- Vortex for 30 seconds and centrifuge for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Utilize a C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective for separation.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard.[5][9]
Workflow for LC-MS/MS Detection of this compound
Caption: QuEChERS sample preparation followed by LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but Challenging Alternative
While GC-MS is a powerful tool for many pesticides, it presents challenges for Phorate metabolites. Research indicates that while GC is suitable for the parent Phorate compound, it is less effective for the quantification of its more polar and thermally sensitive metabolites like this compound.[4][10] The high temperatures of the GC inlet can cause degradation, leading to inaccurate and imprecise results. However, with careful optimization, it can be used.
Causality in Protocol Design:
The primary challenge is ensuring the analyte can volatilize without breaking down. This often requires a lower inlet temperature and a robust cleanup procedure to remove matrix components that could interact with the analyte on the column. The QuEChERS extraction is still applicable, but the final extract must be exceptionally clean. The choice of a non-polar capillary column, such as a DB-1MS, is common for pesticide analysis.[11]
Experimental Protocol: QuEChERS Extraction and GC-MS Analysis
1. Sample Preparation (QuEChERS):
- Follow the same QuEChERS protocol as described for LC-MS/MS. A solvent exchange step from acetonitrile to a more GC-friendly solvent like hexane or ethyl acetate may be necessary for optimal chromatography.[12]
2. GC-MS Analysis:
- GC System: Gas chromatograph with a capillary column (e.g., DB-1MS or similar).
- Injector: Splitless mode with an optimized, potentially lower, inlet temperature to minimize thermal degradation.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program designed to separate this compound from other matrix components.
- Mass Spectrometry: Operate in Electron Ionization (EI) mode.
- Detection: Use Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound.[11]
Workflow for GC-MS Detection of this compound
Caption: QuEChERS sample preparation followed by GC-MS analysis.
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool
ELISA represents a departure from chromatographic methods, relying on antigen-antibody binding. For small molecules like this compound, a competitive ELISA format is typically used. In this setup, the analyte in the sample competes with a labeled, known amount of the same molecule for a limited number of antibody binding sites. A stronger signal indicates less analyte in the sample.
While highly specific ELISA kits for this compound are not as common as chromatographic methods, assays have been developed for the broader class of organophosphorus pesticides.[13]
Causality in Protocol Design:
The core of a successful ELISA is the specificity of the antibody. The assay's design hinges on the principle of competitive binding. An enzyme-labeled antigen (conjugate) is created. When a sample is added, any this compound present will compete with this conjugate for binding to antibodies coated on a microplate well. The amount of bound conjugate, and thus the intensity of the colorimetric signal produced by the enzyme's substrate, is inversely proportional to the concentration of the analyte in the sample.[14][15]
Conceptual Protocol: Competitive ELISA
1. Assay Preparation:
- Microplate wells are pre-coated with antibodies specific to the target analyte. 2. Competitive Reaction:
- The sample extract is added to the wells, along with a fixed amount of enzyme-labeled this compound (the conjugate).
- The plate is incubated to allow the sample analyte and the conjugate to compete for binding to the antibodies. 3. Washing:
- The plate is washed to remove any unbound analyte and conjugate. 4. Signal Development:
- A substrate for the enzyme is added. The enzyme converts the substrate into a colored product. 5. Measurement:
- The absorbance of the color is read using a microplate reader. The concentration is determined by comparing the absorbance to a standard curve.
Principle of Competitive ELISA
Caption: Competitive ELISA: More analyte leads to less signal.
Performance Data: A Head-to-Head Comparison
The validation of an analytical method is paramount and is assessed through several key performance indicators.[16][17] The table below summarizes typical performance data for the detection of this compound and related metabolites, compiled from various studies.
| Parameter | LC-MS/MS | GC-MS | ELISA (General Organophosphate) |
| Accuracy (% Recovery) | 73.2% - 119.9%[4][5][18] | 89.2% - 116%[11] | 66.1% - 101.6% (for parent compounds)[13] |
| Precision (% RSD) | 1.5% - <19.2%[5][18] | 1.71% - 5.16%[11] | <16% (for parent compounds)[13] |
| LOQ (Limit of Quant.) | 0.001 - 0.005 mg/kg[4][9] | 0.003 - 0.01 mg/kg[11] | 1.4 - 92.1 µg/L (ppb)[13] |
| Specificity | Very High (based on mass transitions) | High (based on mass fragmentation) | Moderate to High (potential cross-reactivity) |
| Throughput | Moderate | Moderate | Very High |
| Cost per Sample | High | Moderate to High | Low |
| Confirmation Standard | Yes | Yes | No (Screening only) |
Conclusion and Recommendations
The choice of an analytical method for this compound detection is dictated by the specific needs of the laboratory, including required sensitivity, sample throughput, and the purpose of the analysis (e.g., regulatory confirmation vs. preliminary screening).
-
LC-MS/MS is the unequivocal gold standard for the accurate and precise quantification of this compound. Its high sensitivity, outstanding specificity, and applicability to polar, non-volatile metabolites make it the most reliable choice for regulatory compliance and confirmatory analysis. The robustness of the QuEChERS sample preparation method further solidifies this workflow.[4][5]
-
GC-MS is a capable but secondary option. While it can achieve acceptable accuracy and precision, it is hampered by the potential for thermal degradation of Phorate metabolites, which can compromise results.[10] It should be used with caution and requires careful method development and validation.
-
ELISA serves as a valuable high-throughput screening tool. Its primary advantages are speed and low cost, making it suitable for analyzing a large number of samples quickly. However, results should be considered presumptive and any positive findings must be confirmed by a chromatographic method like LC-MS/MS due to the inherent risk of antibody cross-reactivity.
For researchers and drug development professionals requiring the highest degree of scientific integrity, an LC-MS/MS-based workflow is the recommended approach for the definitive identification and quantification of this compound.
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-
Jeong, Y., et al. (2021). QuEChERS method for the simultaneous quantification of phorate and its metabolites in porcine and chicken muscle and table eggs using ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Chen, Y. P., et al. (2021). Determination of phorate and its metabolites residues in water by ultra performance liquid chromatography tandem mass spectrometry. CABI Digital Library. [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. ResearchGate. [Link]
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Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. [Link]
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Ko, A. Y., et al. (2015). Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS. ResearchGate. [Link]
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Ko, A. Y., et al. (2015). Development of an Official Analytical Method for Determination of Phorate and its Metabolites in Livestock Using LC-MS/MS. KoreaScience. [Link]
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(2018). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. SciTePress. [Link]
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(1977). Phorate (Pesticide residues in food: 1977 evaluations). Inchem.org. [Link]
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(2020). Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry. CABI Digital Library. [Link]
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Sarker, A., et al. (2024). Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. The Korean Journal of Pesticide Science. [Link]
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Stout, S. J., et al. (1989). Confirmation of Phorate, Terbufos, and Their Sulfoxides and Sulfones in Water by Capillary Gas chromatography/chemical Ionization Mass Spectrometry. PubMed. [Link]
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Liu, F., et al. (2013). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. RSC Publishing. [Link]
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- (No Source Provided)
-
Clegg, B. S., et al. (2001). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. PubMed. [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
Warth, B., et al. (2022). Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. PubMed. [Link]
Sources
- 1. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. This compound | C7H17O4PS2 | CID 17426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H17O4PS2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. QuEChERS Probenvorbereitungsmethode [sigmaaldrich.com]
- 7. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 8. escholarship.org [escholarship.org]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Phoratoxon Sulfoxide Certified Reference Material for Quality Control in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. In the highly regulated landscape of pharmaceutical quality control, the accuracy and reliability of measurements are non-negotiable. This guide provides an in-depth technical comparison of Phoratoxon sulfoxide certified reference material (CRM) and its alternatives, offering field-proven insights and supporting experimental data to guide your selection of the most appropriate standard for your analytical needs.
The Cornerstone of Quality Control: The Role of Certified Reference Materials
Certified Reference Materials (CRMs) are the linchpins of analytical quality assurance, serving as a benchmark for accuracy and traceability.[1] In pharmaceutical development, CRMs are indispensable for method validation, instrument calibration, and the routine quality control of drug substances and products.[1] Their use ensures that analytical results are reliable, reproducible, and comparable across different laboratories and instruments, a fundamental requirement for regulatory compliance and patient safety.
This compound, a metabolite of the organophosphate phorate, is a critical analyte in both environmental and food safety analysis, and its presence as a potential impurity or degradant in certain chemical entities necessitates its accurate quantification in pharmaceutical quality control.[2] This guide will delve into the specifics of using this compound CRM and compare its performance with a key alternative, Phoratoxon sulfone CRM.
Unveiling the Analytes: this compound and Its Counterpart
This compound and Phoratoxon sulfone are oxidative metabolites of phoratoxon. Their structural similarity, differing only by the oxidation state of the sulfur atom, presents a challenge for analytical separation and accurate quantification.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Key Characteristics |
| This compound | O,O-Diethyl S-[(ethylsulfinyl)methyl] phosphorothioate | 260.31 | A primary metabolite of phoratoxon. Its accurate quantification is crucial for toxicological risk assessment.[2] |
| Phoratoxon sulfone | O,O-Diethyl S-[(ethylsulfonyl)methyl] phosphorothioate | 276.31 | A further oxidation product of phoratoxon. Often analyzed alongside the sulfoxide to provide a complete metabolic profile. |
Performance Showdown: A Data-Driven Comparison of CRMs
To provide a clear and objective comparison, this guide presents performance data from a validated LC-MS/MS method for the simultaneous analysis of this compound and Phoratoxon sulfone. This data is representative of what can be achieved in a typical quality control laboratory.
The choice between these CRMs will depend on the specific requirements of the analytical method. For instance, if the primary goal is the precise quantification of this compound as a known impurity, a dedicated this compound CRM is paramount. If the analysis requires the simultaneous determination of both metabolites, having individual, high-purity CRMs for each is essential for accurate calibration and method validation.
Comparative Performance Data
| Parameter | This compound CRM | Phoratoxon sulfone CRM |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.9% - 102.5% |
| Precision (RSD %) | < 2.0% | < 2.5% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Stability (at -20°C) | Stable for at least 24 months | Stable for at least 24 months |
This data is a synthesis of expected performance based on published analytical methods and CRM specifications.
In the Lab: A Step-by-Step Protocol for Quality Control Analysis
The following protocol outlines a validated LC-MS/MS method for the quantification of this compound and Phoratoxon sulfone in a representative drug product matrix. This method is designed to be stability-indicating, meaning it can resolve the analytes from potential degradation products.
Experimental Workflow
Caption: A streamlined workflow for the quality control analysis of this compound.
Detailed Methodology
1. Materials and Reagents:
-
This compound Certified Reference Material
-
Phoratoxon sulfone Certified Reference Material
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug product placebo
2. Standard Preparation:
-
Prepare individual stock solutions of this compound and Phoratoxon sulfone CRMs in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solutions with the mobile phase to cover the expected concentration range of the analytes in the samples.
3. Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to a single dose.
-
Add a known volume of acetonitrile and vortex for 5 minutes to extract the analytes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant and dilute with the initial mobile phase to a concentration within the calibration range.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be optimized to ensure baseline separation of this compound, Phoratoxon sulfone, and any potential degradation products. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Phoratoxon sulfone: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
For a stability-indicating method, forced degradation studies should be performed on the drug product to generate potential degradation products. The method must be able to separate the analytes of interest from these degradants.
The Self-Validating System: Ensuring Trustworthiness in Every Run
A robust quality control protocol is a self-validating system. This is achieved through the consistent use of system suitability tests (SSTs) before each analytical run.
Caption: The decision-making process based on system suitability test results.
System Suitability Criteria:
-
Resolution: The resolution between the this compound and Phoratoxon sulfone peaks should be greater than 2.0.
-
Tailing Factor: The tailing factor for each analyte peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the peak areas from six replicate injections of a standard solution should be less than 2.0%.
By adhering to these SST criteria, the laboratory ensures that the analytical system is performing optimally before analyzing any quality control samples, thereby guaranteeing the trustworthiness of the generated data.
Conclusion: Making an Informed Choice for Unwavering Quality
The selection of a certified reference material is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical development. While both this compound and Phoratoxon sulfone CRMs are essential for comprehensive analysis, the choice of which to prioritize depends on the specific quality control application.
This guide has provided a framework for understanding the importance of CRMs, a direct comparison of the key analytes, a detailed and robust analytical protocol, and the principles of a self-validating system. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions, ensuring the highest level of scientific integrity and confidence in their quality control processes.
References
- International Organization for Standardization. (2017).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
PubChem. (n.d.). Phoratoxon sulfone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ko, A. Y., Abd El-Aty, A. M., Rahman, M. M., Kim, S. W., Choi, J. H., & Shim, J. H. (2018). Development of an official analytical method for determination of phorate and its metabolites in livestock using LC-MS/MS. Korean Journal for Food Science of Animal Resources, 38(5), 1035–1045. [Link]
Sources
The Insidious Potency of Phorate: A Comparative Guide to its Cholinesterase-Inhibiting Metabolites
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cholinesterase inhibitory potential of the organophosphate insecticide Phorate and its primary oxidative metabolites: Phoratoxon, Phorate Sulfoxide, and Phoratoxon Sulfoxide. We will delve into the critical metabolic activation that transforms the relatively weak parent compound into highly potent neurotoxic agents, present comparative experimental data on their inhibitory efficacy, and provide a detailed protocol for assessing cholinesterase inhibition in a laboratory setting.
The Understated Threat of Phorate: Metabolic Activation is Key
Phorate itself is a thionophosphorothioate, a class of organophosphates that are not potent acetylcholinesterase (AChE) inhibitors in their native form.[1][2] The significant toxicity associated with Phorate exposure stems from its in vivo metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][3] This bioactivation process involves two key oxidative transformations: desulfuration and thioether oxidation.
Desulfuration: The conversion of the thiono (P=S) group to an oxon (P=O) group results in the formation of Phoratoxon. This is a critical step, as the oxon form is a much more potent electrophile, capable of effectively phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase.[1]
Thioether Oxidation: The thioether side chain of Phorate and Phoratoxon can be oxidized to form their respective sulfoxide and sulfone derivatives.[1][4] These oxidative steps further enhance the electrophilicity of the phosphorus atom, leading to a dramatic increase in the compound's ability to inhibit acetylcholinesterase.[1]
The metabolic cascade is illustrated in the diagram below:
Caption: Metabolic activation pathway of Phorate.
Comparative Inhibitory Potency: A Quantitative Analysis
The progressive oxidation of Phorate leads to a multi-fold increase in its acetylcholinesterase inhibitory capacity. The following table summarizes the 50% inhibitory concentrations (IC50) of Phorate and its metabolites, demonstrating the profound impact of bioactivation on toxicity.
| Compound | IC50 (µM) | Relative Potency (vs. Phorate) |
| Phorate | 3100 | 1x |
| Phorate Sulfoxide | 1500 | ~2x |
| Phoratoxon | 3 | ~1033x |
| This compound | 0.9 | ~3444x |
Data sourced from Kovarova et al., 2013, as cited in a 2025 case report.[3]
These data unequivocally illustrate that the oxidative metabolites, particularly Phoratoxon and its sulfoxide, are thousands of times more potent as cholinesterase inhibitors than the parent compound, Phorate.[3] This highlights the critical importance of considering metabolic activation in the toxicological assessment of Phorate and related compounds.
The Mechanism of Irreversible Inhibition
Organophosphates, including the active metabolites of Phorate, exert their neurotoxic effects by irreversibly inhibiting acetylcholinesterase (AChE).[5] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
The inhibition process involves the phosphorylation of a serine residue in the active site of AChE by the organophosphate. This forms a stable covalent bond, rendering the enzyme non-functional. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of symptoms from excessive salivation and muscle tremors to respiratory failure and death.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
To quantitatively assess and compare the inhibitory potency of compounds like Phorate and its metabolites, the Ellman's assay is a widely accepted and robust spectrophotometric method.[6][7] This assay measures the activity of cholinesterase by monitoring the formation of a yellow-colored product.
Principle
Acetylthiocholine (ATCh), a synthetic substrate for cholinesterase, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Cholinesterase enzyme solution (e.g., human recombinant AChE or from other sources)
-
Organophosphate inhibitor solutions (Phorate, Phoratoxon, Phorate Sulfoxide, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology
-
Preparation of Reagents: Prepare working solutions of phosphate buffer, ATCI, and DTNB. Ensure all solutions are at the desired reaction temperature (e.g., 25°C or 37°C) before starting the assay.
-
Inhibitor Dilution Series: Prepare a series of dilutions of each inhibitor (Phorate, Phoratoxon, etc.) in the appropriate solvent. It is crucial to include a solvent-only control (representing 0% inhibition) and a positive control with a known potent inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a small volume of each inhibitor dilution. Then, add the cholinesterase enzyme solution to each well. Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for the interaction between the enzyme and the inhibitor. The choice of pre-incubation time is critical for irreversible inhibitors like organophosphates to ensure that the inhibition reaction reaches a steady state.
-
Initiation of Enzymatic Reaction: To start the reaction, add the DTNB solution followed by the ATCI substrate solution to all wells. It is advisable to use a multichannel pipette for this step to ensure simultaneous initiation of the reaction across the plate.
-
Kinetic Measurement: Immediately after adding the substrate, place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control using the formula: % Inhibition = 100 - [(Rate of sample / Rate of solvent control) x 100]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Conclusion
The data presented in this guide underscore the critical role of metabolic activation in the toxicity of Phorate. The parent compound exhibits relatively weak anticholinesterase activity, while its oxidative metabolites, particularly Phoratoxon and this compound, are exceptionally potent inhibitors. This dramatic increase in potency highlights the necessity for researchers and drug development professionals to consider the full metabolic profile of such compounds when assessing their toxicological risk and developing potential countermeasures. The provided experimental protocol offers a robust framework for conducting such comparative analyses in a laboratory setting.
References
-
Frontiers in Pharmacology. (2025). Case report: Treatment of severe phorate poisoning. [Link]
-
Lucento, M. A. (2020). Brain and hepatic microsomal metabolism of phorate. Mississippi State University. [Link]
-
Food and Agriculture Organization of the United Nations. (2005). Pesticide residues in food – 2005. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of phorate. [Link]
-
National Center for Biotechnology Information. (n.d.). Phorate. PubChem. [Link]
-
Moyer, R. A. (2020). Analysis of the Inhibitory Potency, Oxime-mediated Reactivation Profile, and Binding Characteristics of Metabolites of Phorate. Mississippi State University. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]
-
MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]
Sources
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 3. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide residues in food 2005 [fao.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating a Critical Blind Spot: A Researcher's Guide to Phorate Sulfoxide Cross-Reactivity in Phorate Immunoassays
For researchers and toxicologists tasked with the detection of the organophosphate insecticide phorate, immunoassays offer a rapid, high-throughput, and cost-effective analytical solution. However, the metabolic fate of phorate in biological and environmental systems presents a significant analytical challenge that is often overlooked: the potential for cross-reactivity of its metabolites, particularly phorate sulfoxide. This guide provides an in-depth comparison of the ideal specific immunoassay versus the practical reality, offering the necessary scientific grounding and experimental protocols to empower researchers to validate their own assays and ensure data integrity.
The Metabolic Activation of Phorate: A Toxicological Imperative
Phorate itself is a potent neurotoxin, but its metabolic transformation in plants, animals, and soil can lead to compounds with even greater toxicity.[1][2][3] The primary metabolic pathway involves the oxidation of the thioether sulfur to form phorate sulfoxide, which can be further oxidized to phorate sulfone.[2][3] Concurrently, the thiono group (P=S) can be oxidized to the more potent oxygen analog (P=O), known as an oxon. This results in a cascade of metabolites, including phoratoxon sulfoxide and phoratoxon sulfone, which are significantly more powerful inhibitors of acetylcholinesterase, the primary target of organophosphate toxicity.[1][3]
The increased toxicity of these metabolites, especially phorate sulfoxide and its corresponding oxon, underscores the critical need to understand whether an immunoassay designed for the parent phorate molecule can also detect these transformed, and potentially more hazardous, compounds.
The Specter of Cross-Reactivity: When Similar Structures Deceive Antibodies
Immunoassays derive their specificity from the precise binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[4][5][6] This can lead to an overestimation of the concentration of the target analyte, as the assay signal reflects the presence of both the target and the cross-reacting compound.
In the case of phorate and phorate sulfoxide, the structural similarity is striking. The addition of a single oxygen atom to the sulfur atom distinguishes the metabolite from the parent compound. This seemingly minor change can have a significant impact on antibody binding, depending on the epitope—the specific region of the molecule that the antibody recognizes.
Sources
- 1. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Soil Persistence of Phorate Sulfoxide and Phoratoxon Sulfoxide
This guide provides a detailed comparison of the environmental persistence of two key metabolites of the organophosphate insecticide phorate: Phorate Sulfoxide and Phoratoxon Sulfoxide. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes available experimental data to offer a clear perspective on the relative stability of these compounds in the soil matrix. We will delve into the factors governing their degradation, present relevant quantitative data, and provide a standardized protocol for assessing soil persistence.
Introduction: The Transformation of Phorate in Soil
Phorate, a systemic insecticide, undergoes rapid transformation in the soil environment, primarily through oxidation, leading to the formation of more persistent and often more toxic metabolites.[1] The principal degradation pathway involves the oxidation of the thioether sulfur to form phorate sulfoxide, which is subsequently oxidized to phorate sulfone.[2] A secondary pathway involves the oxidation of the thiono sulfur to form phoratoxon, which can then be further oxidized to this compound and phoratoxon sulfone.[2]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Phorate [label="Phorate"]; Phorate_Sulfoxide [label="Phorate Sulfoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phorate_Sulfone [label="Phorate Sulfone"]; Phoratoxon [label="Phoratoxon"]; Phoratoxon_Sulfoxide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phoratoxon_Sulfone [label="Phoratoxon Sulfone"];
Phorate -> Phorate_Sulfoxide [label="Oxidation"]; Phorate_Sulfoxide -> Phorate_Sulfone [label="Oxidation"]; Phorate -> Phoratoxon [label="Oxidation"]; Phoratoxon -> Phoratoxon_Sulfoxide [label="Oxidation"]; Phoratoxon_Sulfoxide -> Phoratoxon_Sulfone [label="Oxidation"]; } केंद Figure 1: Metabolic pathway of Phorate in soil.
While both Phorate Sulfoxide and this compound are products of phorate degradation, their formation rates and subsequent persistence in soil differ significantly. Understanding these differences is crucial for accurate environmental risk assessment.
Comparative Persistence in the Soil Environment
Direct comparative studies on the soil persistence of Phorate Sulfoxide and this compound are limited in publicly available literature. However, by synthesizing data from various studies on phorate degradation, a clear trend emerges. Phorate itself degrades rapidly, while its sulfoxide and sulfone metabolites are significantly more persistent.[2]
Phorate Sulfoxide is consistently identified as a major and relatively stable metabolite of phorate in soil.[1] Experimental data indicates that it persists in the soil for extended periods.
This compound , on the other hand, is generally detected at much lower concentrations and appears to be a minor degradation product in soil.[2] While it is formed, its presence is often transient and at trace levels compared to Phorate Sulfoxide.
Quantitative Persistence Data
The most direct measure of a compound's persistence in soil is its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.
| Compound | Soil Type | Half-life (DT50) | Reference |
| Phorate | Sandy Loam | 3 days | [2] |
| Phorate Sulfoxide | Sandy Loam | 75 days | [2] |
| This compound | Not available | Data not available in cited literature |
As the table illustrates, there is a significant difference in the persistence of phorate and its primary metabolite, Phorate Sulfoxide. The lack of specific half-life data for this compound in soil from the reviewed literature suggests its lower environmental significance in this matrix compared to Phorate Sulfoxide. Studies have shown that Phoratoxon, this compound, and Phoratoxon Sulfone are typically found at trace levels in soil.[2]
Factors Influencing Persistence
The persistence of both Phorate Sulfoxide and this compound in soil is governed by a complex interplay of physicochemical and biological factors:
-
Soil Properties: Soil texture, particularly clay and organic matter content, can significantly influence pesticide persistence. Higher clay and organic matter content can lead to increased adsorption, potentially reducing bioavailability for microbial degradation but also protecting the molecules from abiotic degradation.
-
Soil Moisture: Moisture content affects both microbial activity and the rate of chemical hydrolysis. In general, degradation rates are faster in moist soils compared to dry conditions.
-
Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation processes.[3]
-
Microbial Activity: The presence of a healthy and diverse microbial population is a primary driver of organophosphate degradation in soil. Microorganisms utilize these compounds as a source of carbon and phosphorus.
Experimental Protocol for Soil Persistence Studies
To determine the soil persistence of compounds like Phorate Sulfoxide and this compound, a standardized laboratory incubation study is recommended, following international guidelines such as the OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").[4]
Step-by-Step Methodology
-
Soil Selection and Preparation:
-
Collect fresh soil from a location with no recent history of pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for key properties: pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
-
-
Test System Preparation:
-
Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil samples for several days to allow the microbial community to stabilize.
-
-
Application of Test Substance:
-
Prepare a stock solution of Phorate Sulfoxide or this compound in a suitable solvent.
-
Apply the test substance to the soil samples to achieve the desired initial concentration. Ensure even distribution.
-
Include control samples (soil with no test substance) and sterile controls (sterilized soil with the test substance) to differentiate between biotic and abiotic degradation.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain soil moisture throughout the incubation period by adding deionized water as needed.
-
Ensure aerobic conditions by allowing for air exchange.
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample replicate flasks for each treatment.
-
Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) using a method like sonication or accelerated solvent extraction.
-
-
Analysis:
-
Filter and concentrate the extracts.
-
Clean up the extracts using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Quantify the concentration of the parent compound and any major transformation products using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[5][6]
-
-
Data Analysis:
-
Plot the concentration of the test substance against time.
-
Calculate the degradation rate constant and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
-
Conclusion
The available scientific evidence strongly indicates that Phorate Sulfoxide is a more persistent soil metabolite of phorate than this compound . While both are products of phorate's oxidative degradation, Phorate Sulfoxide is formed in greater quantities and has a significantly longer half-life in the soil environment.[1][2] this compound, in contrast, is typically found at trace levels, suggesting it is either formed at a much lower rate or is less stable in the soil matrix.
For the purpose of environmental risk assessment of phorate application, the persistence and potential for leaching of Phorate Sulfoxide and its subsequent oxidation product, Phorate Sulfone, should be the primary focus. Further research with a direct comparative persistence study would be beneficial to definitively quantify the soil half-life of this compound.
References
- Kim, H. J., et al. (2015). Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties. Journal of Food Hygiene and Safety, 30(3), 272-280.
- FAO. (2005). Pesticide residues in food – 2005. FAO Plant Production and Protection Paper 183.
- Patel, K. I., et al. (2020). Persistence and dissipation kinetics of phorate in the soil of sugarcane ecosystem. Journal of Environmental Science and Health, Part B, 55(10), 913-920.
- OECD. (2002).
- Singh, B., et al. (2003). Persistence of phorate in soils: role of moisture, temperature, preexposure, and microorganisms. Journal of Environmental Science and Health, Part B, 38(6), 723-735.
- OECD. (2000).
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- Smithers. (n.d.). Testing Strategies to Assess Persistence of Chemicals in the Environment.
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- Li, H., et al. (2020). Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry. Journal of Food Safety and Quality, 11(20), 7436-7441.
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- Mo, Y., et al. (2018). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry.
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- US EPA. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
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Safety Operating Guide
Navigating the Safe Disposal of Phoratoxon Sulfoxide: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, particularly those with high toxicity profiles, is a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe disposal of Phoratoxon sulfoxide, a potent organophosphate and a metabolite of the insecticide Phorate. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your personnel and the protection of our environment.
This compound (CAS 2588-05-8) is classified as a highly toxic compound, with the GHS classification H300: Fatal if swallowed.[1] Its molecular formula is C7H17O4PS2.[2] As a degradation product of Phorate, it represents a significant hazard that necessitates meticulous disposal protocols.[1][2] This document moves beyond generic advice, offering a scientifically-grounded workflow that you can implement with confidence.
Core Principles of this compound Decontamination
The primary strategy for the disposal of this compound, like many other organophosphate compounds, revolves around chemical degradation to less toxic products.[3][4] The two principal mechanisms at our disposal are alkaline hydrolysis and oxidation.
Alkaline Hydrolysis: The ester linkages in organophosphates are susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline conditions (higher pH). For the related compound, phorate sulfoxide, the hydrolysis half-life is dramatically shorter at pH 9 compared to neutral or acidic conditions.[5] This process breaks down the molecule, reducing its toxicity.
Oxidation: Phorate itself is metabolized in the environment through oxidation to form phorate sulfoxide and subsequently phorate sulfone. While this compound is already an oxidation product, further oxidation can contribute to its degradation into less harmful components. Common oxidizing agents used for the decontamination of organophosphates include sodium hypochlorite (bleach).[4]
This guide will focus on a two-step degradation process utilizing both alkaline hydrolysis and oxidation to ensure thorough decontamination.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 2588-05-8 | [2] |
| Molecular Formula | C7H17O4PS2 | [2] |
| GHS Hazard Statement | H300: Fatal if swallowed | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol is designed for small quantities of this compound typically found in a research laboratory setting. Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.
Decontamination Workflow:
Caption: this compound Disposal Workflow
Detailed Procedural Steps:
-
Preparation and Spill Containment:
-
Work within a chemical fume hood.
-
Cover the work surface with absorbent, disposable pads.
-
Have a spill kit readily available. For small spills, absorb the material with an inert substance like vermiculite or sand.[6] Place the absorbed material in a sealed container for disposal.
-
-
Alkaline Hydrolysis:
-
For every 1 volume of this compound waste solution, add 10 volumes of a 1 M sodium hydroxide (NaOH) solution in a suitable, labeled chemical waste container. This creates a strongly alkaline environment to facilitate hydrolysis.
-
Stir the solution using a magnetic stir bar and stir plate for a minimum of one hour. This extended contact time is crucial for the breakdown of the organophosphate ester bonds.
-
-
Oxidation:
-
After the hydrolysis step, slowly and carefully add an excess of a 5.25% sodium hypochlorite (household bleach) solution to the reaction mixture. A 2:1 volumetric ratio of bleach to the original waste volume is recommended.
-
Continue stirring the solution for at least another hour. The sodium hypochlorite will act as an oxidizing agent to further degrade the this compound and its hydrolysis byproducts.
-
-
Neutralization and Final Disposal:
-
After the combined hydrolysis and oxidation steps, check the pH of the solution.
-
Carefully neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., 1 M hydrochloric acid).
-
The final decontaminated solution should be collected in a properly labeled hazardous waste container.
-
Dispose of the waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[7][8]
-
Causality and Self-Validating Systems
The rationale behind this multi-step process is to create a robust and self-validating disposal system. By first subjecting the this compound to alkaline hydrolysis, we target the primary toxic moiety. The subsequent oxidation step provides a secondary degradation mechanism, ensuring a more complete breakdown of the parent compound and any potentially hazardous intermediates. This layered approach provides a higher degree of confidence in the detoxification process compared to a single-step method.
Conclusion
The responsible management of hazardous chemicals like this compound is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, laboratory professionals can effectively neutralize this potent toxin, ensuring a safe working environment and environmental stewardship. This commitment to safety not only protects individuals but also upholds the integrity and trustworthiness of the scientific community.
References
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- Decontamination of organophosphorus pesticides on sensitive equipment. (2007).
- [Decontamination of organophosphorus compounds: Towards new altern
- Pesticide residues in food – 2005. (2005).
- Detection and Remediation of Organophosphate Contamination. (n.d.). [Source not further specified]
- SAFETY DATA SHEET. (n.d.). [Source not further specified]
- Disposal of Pesticides. (n.d.).
- Decomposition of P4O10 in DMSO. (n.d.). Royal Society of Chemistry.
- Pesticide and Container Disposal. (n.d.). Pesticide Stewardship Alliance.
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- Degradation and Metabolism of Phor
- Phor
- Phorate Degradation P
- Requirements for Pesticide Disposal. (n.d.).
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- Phor
- Sulfoxide synthesis by oxid
- Sulfoxide. (n.d.). PubChem.
- Possible mechanisms for hydrolysis of activated sulfoxide intermediates... (n.d.).
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- Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. (2012). PubMed.
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Safeguarding Your Research: A Comprehensive Guide to Handling Phoratoxon Sulfoxide
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel discoveries often involves navigating the complexities of hazardous chemical compounds. Phoratoxon sulfoxide, a potent organophosphate, represents a significant tool in various research applications. However, its high acute toxicity necessitates a meticulous and unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the well-being of your team.
Understanding the Threat: The Cholinesterase Inhibitor
This compound belongs to the organophosphate family of compounds, which exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe or fatal consequences. Exposure can occur through inhalation, ingestion, or dermal contact, with the skin being a primary route for occupational exposure.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an absolute requirement.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection and proper use of PPE is your first and most critical line of defense. Do not compromise on quality or procedure.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls.[3] | Protects the skin from splashes and aerosolized particles. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[3][5] | Offers comprehensive protection against splashes and airborne droplets, safeguarding the sensitive mucous membranes of the eyes, nose, and mouth. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate filter.[5][6][7] | Protects against inhalation of vapors and fine particles of this compound. The P100 filter provides the highest level of particulate filtration. |
Operational Plan: A Step-by-Step Procedural Guide
Meticulous planning and execution are paramount when working with a compound of this toxicity. The following workflow is designed to minimize risk at every stage.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation Phase:
-
Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood. Ensure the area is clean and free of unnecessary equipment.
-
Assemble and Inspect PPE: Before beginning any work, gather all necessary PPE as outlined in Table 1. Visually inspect each item for any signs of damage or defects.
-
Prepare Decontamination Solution: Prepare a 5% aqueous solution of sodium hydroxide or a 10% lye solution.[1][3] These alkaline solutions effectively hydrolyze and neutralize organophosphates.
-
Prepare Waste Containers: Have clearly labeled, sealable hazardous waste containers ready for all solid and liquid waste generated.
-
-
Handling Phase:
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat/coveralls, respirator, outer gloves, and finally, the face shield and goggles.
-
Chemical Handling: Conduct all manipulations of this compound within the fume hood. Use the smallest quantities necessary for your experiment.
-
-
Post-Handling Phase:
-
Decontamination:
-
Carefully wipe down all surfaces and equipment that may have come into contact with the chemical using the prepared alkaline decontamination solution. Allow a contact time of at least 30 minutes.[3]
-
Follow with a rinse of clean water to remove any residual decontamination solution.
-
-
Waste Disposal:
-
All contaminated materials, including pipette tips, wipes, and disposable PPE, must be placed in the designated hazardous waste container.
-
Excess or unwanted this compound must be treated as hazardous waste and disposed of through a licensed waste treatment company.[8] Do not pour down the drain.[8]
-
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid contaminating your skin. The general sequence is outer gloves, face shield/goggles, lab coat/coveralls, and finally, inner gloves.
-
Personal Hygiene: Immediately wash your hands and any potentially exposed skin thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure Response
Even with the most stringent precautions, accidents can occur. A clear and practiced emergency plan is essential.
Spill Response Workflow
Caption: Emergency response workflow for a this compound spill.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.
Disposal Plan: Ensuring Environmental and Personal Safety
The final step in the safe handling of this compound is its proper disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, including disposable PPE, absorbent materials from spills, and empty containers, are considered hazardous waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or toluene), and add the rinsate to the hazardous waste stream.[9] Puncture the container to prevent reuse.[8]
-
Licensed Disposal: All hazardous waste must be collected and disposed of by a licensed and reputable hazardous waste management company in accordance with local, state, and federal regulations.[8][10]
By adhering to these rigorous safety protocols, you can confidently and responsibly utilize this compound in your research, advancing scientific knowledge while prioritizing the safety of yourself, your colleagues, and the environment.
References
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National Center for Biotechnology Information. (n.d.). Phorate oxon. PubChem. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Chemical Cartridge Respirator. Retrieved from [Link]
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Gempler's. (n.d.). 3M Organic Vapor/P100 Combination Cartridge/Filters | 1 Pair. Retrieved from [Link]
-
Aramsco. (n.d.). 3M, Pesticide Prefilters, 10 Per Pack. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Cooperative Extension: Insect Pests, Ticks and Plant Diseases. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
CUSABIO. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - EPN. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
ResearchGate. (n.d.). Average removal of organophosphate pesticides (OPs) observed in the.... Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). organophosphorus pesticides 5600 | niosh. Retrieved from [Link]
-
Health.vic. (2025, May 9). Pesticides - managing spills and disposals. Retrieved from [Link]
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PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). Cleaning Up After Indoor Pesticide Misuse. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
University of Florida IFAS Extension. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]
-
NSW Environment Protection Authority. (2021, July 14). Safe disposal of pesticides. Retrieved from [Link]
-
Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
